1-(Bromoacetyl)piperidine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-bromo-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJIPNKXIAJCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445363 | |
| Record name | 1-(Bromoacetyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1796-25-4 | |
| Record name | 1-(Bromoacetyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Key Synthetic Workhorse
An In-depth Technical Guide to 1-(Bromoacetyl)piperidine for Advanced Research
This compound, also known by its IUPAC name 2-Bromo-1-(piperidin-1-yl)ethanone, is a halogenated amide that has carved a significant niche as a versatile building block in the landscape of organic synthesis and medicinal chemistry.[1][2] Its utility stems from the dual functionality embedded within its structure: a stable piperidine ring, a highly sought-after motif in pharmaceuticals, and a reactive α-bromoacetyl group, which serves as a potent electrophilic handle for covalent bond formation.
The piperidine scaffold itself is considered a "privileged structure" in drug discovery, appearing in numerous clinically approved drugs targeting a wide array of conditions, from central nervous system disorders to cancer.[3][4][5] The incorporation of this ring can enhance metabolic stability, modulate lipophilicity, and provide a three-dimensional vector for interacting with biological targets.[5] this compound provides a direct and efficient means of introducing this valuable piperidinoyl-methyl moiety into target molecules, making it an indispensable tool for researchers, scientists, and drug development professionals. This guide offers a detailed exploration of its chemical properties, synthesis, reactivity, and safe handling, providing the field-proven insights necessary for its effective application.
Core Chemical and Physical Properties
The fundamental properties of this compound dictate its behavior in both storage and reaction environments. It is a solid at room temperature, a characteristic that simplifies handling and weighing compared to volatile liquid reagents.[6]
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-piperidin-1-ylethanone | [1] |
| CAS Number | 1796-25-4 | [1][2] |
| Molecular Formula | C₇H₁₂BrNO | [1][2] |
| Molecular Weight | 206.08 g/mol | [1][2] |
| Appearance | Solid | [6] |
| Melting Point | 38-40 °C | [2] |
| Boiling Point | ~285 °C (estimated) | [2] |
| Density | ~1.42 g/cm³ (estimated) | [7] |
dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=bold];
} Figure 1: Chemical Structure of this compound.
Spectroscopic Profile
While specific vendor-supplied spectra may vary, the structural features of this compound give rise to a predictable and characteristic spectroscopic signature, essential for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is characterized by distinct regions. The protons on the piperidine ring typically appear as a series of multiplets in the δ 1.5-1.7 ppm (for the β and γ protons) and δ 2.8-3.5 ppm (for the α protons adjacent to the nitrogen) regions, similar to the spectrum of piperidine itself.[8] The most downfield and synthetically relevant signal is a sharp singlet corresponding to the two protons of the bromomethyl group (-CH₂Br), expected to appear around δ 4.0 ppm due to the deshielding effects of both the adjacent carbonyl group and the bromine atom.
-
¹³C NMR: The carbon spectrum will show the characteristic carbonyl carbon of the amide at approximately δ 165-170 ppm. The brominated methylene carbon (-CH₂Br) will appear further upfield, typically around δ 25-30 ppm. The carbons of the piperidine ring will be found in the δ 24-47 ppm range.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band between 1630 and 1680 cm⁻¹, which is characteristic of the C=O stretching vibration of a tertiary amide.
-
Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecule will exhibit a distinctive molecular ion peak cluster due to the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity at m/z = 205 and m/z = 207.
Synthesis and Reactivity: The Art of Application
Synthetic Pathways
This compound is readily synthesized through standard organic chemistry transformations. The most direct and common laboratory method is the Schotten-Baumann acylation of piperidine with a bromoacetyl halide.
Common Synthetic Routes:
-
Acylation with Bromoacetyl Halide: The reaction of piperidine with bromoacetyl chloride or bromoacetyl bromide in the presence of a base (like triethylamine, pyridine, or aqueous NaOH) to neutralize the HBr byproduct.[7] This is highly efficient and the preferred laboratory-scale method.
-
Bromination of N-Acetylpiperidine: The α-bromination of 1-acetylpiperidine using a brominating agent such as N-Bromosuccinimide (NBS) under radical initiation (Wohl-Ziegler reaction).[7]
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} Figure 2: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Acylation
Causality: This protocol utilizes the high nucleophilicity of the secondary amine in piperidine to attack the electrophilic carbonyl carbon of bromoacetyl chloride. A non-nucleophilic base is essential to scavenge the HCl generated, preventing protonation of the starting piperidine, which would render it unreactive. The reaction is run at 0°C initially to control the exothermicity of the acylation.
-
Preparation: To a round-bottom flask charged with piperidine (1.0 eq) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a tertiary amine base like triethylamine (1.1 eq). Cool the mixture to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Addition: Add bromoacetyl chloride (1.0 eq) dropwise to the stirred solution. Rationale: Dropwise addition prevents a rapid temperature increase which could lead to side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting piperidine.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove residual acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by silica gel column chromatography or recrystallization to yield the final product as a solid.
Core Reactivity: The Electrophilic Alkylating Agent
The primary utility of this compound lies in its function as a potent electrophile. The carbon atom bonded to the bromine is highly activated towards nucleophilic attack due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom itself. This makes it an excellent substrate for Sₙ2 reactions.
dot graph "Reaction_Mechanism" { rankdir=LR; node [fontname="Helvetica", style=filled]; edge [fontname="Helvetica"];
} Figure 3: Sₙ2 reaction mechanism of this compound with a nucleophile.
This reactivity allows for the facile covalent attachment of the piperidinoyl-methyl group to a wide range of nucleophiles, including:
-
Amines: To form substituted glycine amides.
-
Thiols: To form thioethers, a common strategy for labeling cysteine residues in proteins.
-
Alcohols/Phenols: To form ethers.
-
Carboxylates: To form esters.
This makes the compound an invaluable tool for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[9]
Applications in Drug Development and Research
The piperidine ring is a cornerstone of modern medicinal chemistry.[4] this compound serves as a key intermediate in the synthesis of pharmaceuticals and bioactive molecules.[9]
-
Scaffold Introduction: It is used to introduce the piperidine moiety into more complex molecules. The piperidine ring can improve the pharmacokinetic profile (ADME properties) of a drug candidate by modulating its solubility and basicity, which in turn affects absorption and distribution.[5]
-
Covalent Inhibitors: Its role as an alkylating agent makes it suitable for designing targeted covalent inhibitors. By incorporating this reactive fragment into a molecule that selectively binds to a biological target (e.g., an enzyme's active site), a permanent covalent bond can be formed with a nearby nucleophilic residue (like cysteine or lysine), leading to irreversible inhibition.
-
Chemical Probes: It can be used to synthesize chemical probes for identifying and validating drug targets. For example, it can be used to attach the piperidine scaffold to reporter tags like fluorophores or biotin.
Safety, Handling, and Storage
As a reactive alkylating agent, this compound must be handled with appropriate care. Adherence to safety protocols is mandatory to minimize risk.
-
Hazard Identification:
-
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound in a well-ventilated chemical fume hood.[10]
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]
-
Avoid breathing dust or fumes.[10]
-
Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10][11]
-
Do not eat, drink, or smoke in the laboratory area.[10]
-
-
Storage:
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[10][11]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention.[10]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[10]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[10][11]
-
References
- 1. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1796-25-4 CAS MSDS (Piperidine, 1-(bromoacetyl)- (7CI,8CI,9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound DiscoveryCPR 1796-25-4 [sigmaaldrich.com]
- 7. This compound (1796-25-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 9. This compound [myskinrecipes.com]
- 10. aksci.com [aksci.com]
- 11. file.bldpharm.com [file.bldpharm.com]
1-(Bromoacetyl)piperidine CAS number 1796-25-4
An In-depth Technical Guide to 1-(Bromoacetyl)piperidine (CAS 1796-25-4)
Executive Summary
This compound is a bifunctional reagent of significant interest in medicinal chemistry and drug discovery. Featuring a reactive α-bromoamide moiety and a stable piperidine ring, it serves as a versatile building block for introducing the piperidinoylmethyl group into molecular scaffolds. Its primary utility lies in its function as an electrophilic probe, capable of forming stable covalent bonds with a variety of nucleophiles. This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivity, applications, and essential safety protocols, designed for researchers and drug development professionals seeking to leverage this reagent in their work.
The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry
Before delving into the specifics of the title compound, it is crucial to understand the value of its constituent piperidine ring. The piperidine scaffold is one of the most prevalent N-heterocycles found in pharmaceuticals and natural alkaloids.[1][2] It is considered a "privileged scaffold" because its presence in a molecule can confer favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and the ability to form key hydrogen bond interactions with biological targets.[3] The piperidine ring's stable, saturated, and non-planar chair conformation allows for precise three-dimensional orientation of substituents, which is critical for optimizing drug-receptor binding.[3] Therefore, reagents like this compound, which facilitate the incorporation of this valuable scaffold, are indispensable tools in the synthesis of novel therapeutic agents.[4]
Molecular Profile and Physicochemical Properties
This compound is a solid at room temperature with the following key identifiers and computed properties. It is important to note that many commercial suppliers provide this compound for early-stage research and may not supply detailed analytical data, placing the responsibility of identity and purity confirmation on the end-user.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 1796-25-4 | [5][6] |
| Molecular Formula | C₇H₁₂BrNO | [6][7] |
| Molecular Weight | 206.08 g/mol | [6] |
| IUPAC Name | 2-bromo-1-piperidin-1-ylethanone | [5][6] |
| SMILES | C1CCN(CC1)C(=O)CBr | [6] |
| InChIKey | GWJIPNKXIAJCPA-UHFFFAOYSA-N | [6] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source(s) |
| XLogP3-AA | 1.4 | |
| Topological Polar Surface Area | 20.3 Ų | [6][8] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6][8] |
| Rotatable Bond Count | 1 | [6] |
| Boiling Point (Estimated) | 272.02 °C | |
| Density (Estimated) | 1.42 g/cm³ | [9] |
Core Reactivity: The α-Haloamide as an Electrophilic Probe
The primary utility of this compound stems from its nature as a potent alkylating agent.[7] The carbon atom bonded to the bromine is highly electrophilic. This is due to the synergistic electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself. This electronic arrangement makes the molecule highly susceptible to nucleophilic attack, proceeding primarily through an Sₙ2 mechanism.
This reactivity allows for the covalent attachment of the piperidinoylmethyl group to a wide range of nucleophiles, including amines, thiols, and alcohols, which are commonly found in both synthetic intermediates and biological macromolecules like proteins.[7]
Caption: General Sₙ2 reaction mechanism of this compound.
Synthesis and Characterization
While this compound is commercially available, understanding its synthesis is crucial for assessing purity and for custom synthesis needs. The most common laboratory-scale methods involve either the acylation of piperidine or the α-bromination of an acetylated precursor.[9]
Caption: Common synthetic routes to this compound.
Illustrative Protocol: Synthesis via Schotten-Baumann Acylation
This protocol describes a robust and scalable method for synthesizing the title compound. It is a self-validating system where successful isolation of a solid product with the correct analytical profile confirms reaction success.
Materials:
-
Piperidine
-
Bromoacetyl bromide
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve piperidine (1.0 equiv.) and a suitable base like triethylamine (1.1 equiv.) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Dissolve bromoacetyl bromide (1.05 equiv.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred piperidine solution over 30-45 minutes, maintaining the temperature at 0 °C. Causality: Slow, cold addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.
-
Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Causality: The acid wash removes excess amine base, while the bicarbonate wash removes any remaining acidic impurities.
-
Isolation and Purification: Dry the separated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Analytical Characterization
-
¹H NMR (CDCl₃): Expect signals for the piperidine ring protons (typically broad multiplets between δ 1.5-1.8 ppm and δ 3.3-3.6 ppm) and a characteristic singlet for the methylene protons (CH₂) adjacent to the bromine and carbonyl group (around δ 3.8-4.0 ppm).
-
¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon (~165 ppm), the α-carbon attached to bromine (~28 ppm), and three distinct signals for the piperidine ring carbons.
-
Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observable at m/z 206.0 and 208.0 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.
Applications in Drug Discovery and Chemical Biology
The predictable reactivity of this compound makes it a valuable tool in several research contexts.
-
Lead Generation and Optimization: It is used as a foundational building block in the synthesis of compound libraries.[7] By reacting it with various nucleophilic scaffolds, chemists can rapidly generate a diverse set of molecules containing the piperidine moiety for screening in biological assays. This is particularly useful in creating central nervous system (CNS) agents and receptor ligands.[7]
-
Covalent Inhibitor Development: As an alkylating agent, it is an ideal warhead for designing targeted covalent inhibitors.[10] A pharmacophore designed to bind non-covalently to a protein of interest can be appended with the this compound group. Once the inhibitor is positioned correctly in the active site, the electrophilic methylene carbon can react with a nearby nucleophilic amino acid residue (e.g., Cysteine, Histidine), forming a permanent covalent bond and irreversibly inactivating the protein.
Caption: Conceptual workflow for using this compound in a covalent inhibitor.
Safety, Handling, and Storage Protocol
Proper handling of this compound is essential due to its hazardous properties.
Table 3: GHS Hazard Information
| Hazard | Code | Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [8] | |
| Signal Word | Warning | [5][8] | |
| Hazard Statements | H302 | Harmful if swallowed. | [5][6] |
| H319 | Causes serious eye irritation. | [5][6] | |
| Precautionary Statements | P280 | Wear protective gloves/eye protection/face protection. | [5] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [5] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or fumes.[5] Facilities should be equipped with an eyewash station and a safety shower.[5]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid contact with skin.[5]
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Some suppliers recommend refrigerated storage at 2-8°C.[8]
-
Incompatibilities: Keep away from strong oxidizing agents.[5]
-
Stability: The compound is stable under recommended storage conditions.[5] Thermal degradation can produce hazardous decomposition products, including carbon oxides, hydrogen bromide, and nitrogen oxides.[5]
Spill and Disposal Procedures
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it into a suitable, labeled disposal container, and decontaminate the area.[5]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[5]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity as an electrophile, combined with the beneficial properties of the piperidine scaffold, makes it a powerful reagent for building complex molecules, developing covalent probes, and accelerating the drug discovery process. A thorough understanding of its properties, synthesis, and handling is paramount to safely and effectively harnessing its full potential in the laboratory.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. aksci.com [aksci.com]
- 6. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound (1796-25-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 10. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 1-(Bromoacetyl)piperidine
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis and purification of 1-(Bromoacetyl)piperidine, a crucial reagent in medicinal chemistry and drug development.[1][2][3][4][5] The synthesis is achieved through the acylation of piperidine with bromoacetyl bromide via the Schotten-Baumann reaction. This document offers a detailed, step-by-step methodology, explains the causal factors behind critical experimental choices, and outlines robust purification and characterization techniques. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce high-purity this compound efficiently and safely.
Introduction: The Significance of this compound
The piperidine ring is a fundamental heterocyclic scaffold present in over seventy commercialized pharmaceuticals, serving as a cornerstone in the development of analgesics, anti-cancer agents, and CNS modulators.[3][4][5] this compound (C₇H₁₂BrNO) is a valuable derivative that functions as a key intermediate in organic synthesis.[1][6][7] Its utility stems from the presence of a reactive bromoacetyl group, which allows for the facile introduction of the piperidine moiety into target molecules through alkylation of nucleophiles such as amines and thiols.[1] This reactivity makes it an indispensable tool for constructing complex molecular architectures in the pursuit of novel bioactive compounds.[1]
This guide provides a self-validating system for the synthesis, purification, and characterization of this compound, ensuring a final product of high purity suitable for demanding downstream applications.
Synthesis: The Acylation of Piperidine
The synthesis of this compound is efficiently accomplished by the acylation of piperidine with bromoacetyl bromide. This reaction is a classic example of the Schotten-Baumann reaction.[8][9][10][11]
Underlying Principle: The Schotten-Baumann Reaction
First described in 1883 by German chemists Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction is a method to synthesize amides from amines and acyl chlorides.[9][10][11] The reaction proceeds via a nucleophilic acyl substitution mechanism.[8][9][12]
The core steps of the mechanism are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine (the nucleophile) attacks the electrophilic carbonyl carbon of bromoacetyl bromide. This forms a tetrahedral intermediate.[8][9][10]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion, which is a good leaving group.[10]
-
Deprotonation: The resulting positively charged piperidinium species is deprotonated by a base present in the reaction mixture. This step neutralizes the hydrobromic acid (HBr) byproduct and drives the reaction to completion.[10]
Critical Parameters & Reagent Selection
-
Solvent: A biphasic system, typically consisting of an organic solvent (like dichloromethane or diethyl ether) and water, is often employed.[11][12] This setup allows the organic reactants and product to remain in the organic phase, while the base and the HBr byproduct are sequestered in the aqueous phase, preventing unwanted side reactions.[11]
-
Base: An aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is crucial.[8][12] Its primary role is to neutralize the HBr generated during the reaction, which prevents the protonation of the piperidine starting material, thereby keeping it active as a nucleophile.[11]
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of bromoacetyl bromide is critical to minimize side reactions, such as the hydrolysis of the acyl bromide, and to ensure a controlled reaction rate.
-
Stoichiometry: A slight excess of piperidine can be used to ensure the complete consumption of the more valuable bromoacetyl bromide. However, for this protocol, we will use a slight excess of the acylating agent to drive the reaction to completion, with the excess being quenched during work-up.
Detailed Experimental Protocol: Synthesis
Safety First: Bromoacetyl bromide is a highly corrosive and lachrymatory substance.[13][14] It reacts violently with water.[13] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield, must be worn at all times.[13][14][15] An emergency shower and eyewash station should be readily accessible.[13]
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet, add piperidine (8.5 g, 0.1 mol) and dichloromethane (DCM, 100 mL).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Slowly add a solution of sodium hydroxide (6.0 g, 0.15 mol) in 50 mL of water. Stir the biphasic mixture vigorously.
-
Acyl Bromide Addition: Dissolve bromoacetyl bromide (22.2 g, 0.11 mol) in 30 mL of DCM. Add this solution to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the cooled, stirring reaction mixture over a period of 60 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The disappearance of the piperidine starting material indicates the completion of the reaction.
Reagent & Parameter Table
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| Piperidine | 85.15 | 8.5 g | 0.1 | Nucleophile |
| Bromoacetyl Bromide | 201.86 | 22.2 g | 0.11 | Electrophile |
| Sodium Hydroxide | 40.00 | 6.0 g | 0.15 | Base/Acid Scavenger |
| Dichloromethane | - | 130 mL | - | Organic Solvent |
| Water | - | 50 mL | - | Aqueous Solvent |
| Reaction Temperature | - | 0 °C to RT | - | Control Reaction Rate |
| Reaction Time | - | ~3 hours | - | Ensure Completion |
Work-up and Purification Strategy
Rationale for Purification
Purification is a critical step to remove unreacted starting materials, byproducts (such as hydrolyzed bromoacetyl bromide), and inorganic salts. High purity is essential for subsequent synthetic steps, as impurities can interfere with downstream reactions, leading to lower yields and the formation of undesired side products.
Protocol: Work-up and Recrystallization
-
Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Washing: Wash the organic layer sequentially with 50 mL of 1M HCl (to remove any remaining piperidine), 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine (to reduce the amount of water in the organic layer).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically a light-yellow solid.
-
Recrystallization: a. Select an appropriate solvent system. A mixture of ethanol and water or isopropanol is often effective. b. Dissolve the crude solid in a minimum amount of the hot solvent. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization. d. Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent. e. Dry the crystals under vacuum to obtain pure this compound.
Product Characterization and Quality Control
Analytical Techniques
To confirm the identity and assess the purity of the synthesized this compound, the following analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the amide carbonyl group.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Expected Analytical Data
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₇H₁₂BrNO[6] |
| Molecular Weight | 206.08 g/mol [6] |
| Melting Point | 38-40 °C[16] |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.8 (s, 2H, -COCH₂Br), ~3.5 (t, 4H, -N-CH₂-), ~1.6 (m, 6H, piperidine -CH₂-) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~165 (C=O), ~45 (-N-CH₂-), ~28 (-COCH₂Br), ~26, ~24 (piperidine -CH₂-) |
| IR (KBr, cm⁻¹) | ~1650 cm⁻¹ (strong, C=O amide stretch) |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.
Safety & Handling
-
Bromoacetyl Bromide: Highly corrosive, a lachrymator, and reacts violently with water.[13][17] Handle only in a fume hood with appropriate PPE.[15] Store in a cool, dry, well-ventilated area away from moisture and incompatible materials like alcohols and strong bases.[13]
-
Piperidine: Flammable liquid and corrosive. Handle with care.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Dichloromethane: Volatile and a suspected carcinogen. Minimize inhalation.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.[14][18]
Overall Workflow Visualization
Conclusion
This guide details a reliable and efficient method for the synthesis and purification of this compound. By adhering to the principles of the Schotten-Baumann reaction and following the outlined protocols for reaction control, work-up, and purification, researchers can consistently obtain a high-purity product. The proper characterization and safe handling of all materials involved are paramount to ensuring the success and safety of this synthetic procedure. The resulting high-quality this compound serves as a valuable building block for further research and development in the pharmaceutical industry.
References
- 1. This compound [myskinrecipes.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1796-25-4 CAS MSDS (Piperidine, 1-(bromoacetyl)- (7CI,8CI,9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. jk-sci.com [jk-sci.com]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 11. testbook.com [testbook.com]
- 12. grokipedia.com [grokipedia.com]
- 13. nj.gov [nj.gov]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. lobachemie.com [lobachemie.com]
- 16. researchgate.net [researchgate.net]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. chemicalbook.com [chemicalbook.com]
A Technical Guide to 1-(Bromoacetyl)piperidine: Properties, Synthesis, and Applications
This guide provides an in-depth technical overview of 1-(Bromoacetyl)piperidine, a versatile bifunctional reagent crucial for synthesizing complex molecules in the pharmaceutical and life sciences sectors. We will explore its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, its core applications in drug development, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals who utilize reactive intermediates to construct novel molecular entities.
Nomenclature and Chemical Identity
Correctly identifying a chemical reagent is the foundation of reproducible science. This compound is known by several names, and understanding its formal and common nomenclature is critical for accurate literature searches and procurement.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromo-1-(piperidin-1-yl)ethan-1-one .[1][2][3][4] This systematic name precisely describes the molecular structure: an ethanone (a two-carbon ketone) substituted with a bromine atom at the second carbon (C2) and bonded to the nitrogen of a piperidine ring at the first carbon (C1).
Commonly, it is referred to as This compound , which is the name most frequently found in chemical supplier catalogs.[1][3][5] A comprehensive list of its identifiers is provided below.
| Identifier | Value |
| IUPAC Name | 2-bromo-1-(piperidin-1-yl)ethan-1-one[1][3][4] |
| Common Name | This compound[1][3][5] |
| CAS Number | 1796-25-4[1][2][3][5][6] |
| Molecular Formula | C₇H₁₂BrNO[1][3][5][6] |
| Synonyms | N-(Bromoacetyl)piperidine, 2-Bromo-1-(1-piperidinyl)ethanone[1][4] |
The chemical structure, depicted below, consists of a piperidine ring N-acylated with a bromoacetyl group. This bifunctional nature—a reactive α-halo ketone—is the source of its synthetic utility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental conditions, such as solvent selection and purification methods.
| Property | Value | Source(s) |
| Molecular Weight | 206.08 g/mol | [1][3][5] |
| Appearance | Solid | [5] |
| SMILES | O=C(CBr)N1CCCCC1 | [5] |
| InChIKey | GWJIPNKXIAJCPA-UHFFFAOYSA-N | [1][5][7] |
| Boiling Point | 284.7 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.452 g/cm³ (Predicted) | [7] |
| Water Solubility | 33,492 mg/L (Predicted) | [8] |
| LogP | 1.39 | [3] |
| Topological Polar Surface Area | 20.31 Ų | [3] |
Synthesis and Reaction Mechanism
This compound is synthesized via a standard nucleophilic acyl substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of a bromoacetylating agent, such as bromoacetyl chloride or bromoacetyl bromide.
Causality in Protocol Design
The choice of reagents and conditions is dictated by the mechanism.
-
Acylating Agent : Bromoacetyl chloride or bromide is used because the halide is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
-
Solvent : An anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is crucial. Protic solvents (like water or alcohols) would compete with piperidine as nucleophiles, leading to unwanted side products.
-
Base : A non-nucleophilic base, typically a tertiary amine like triethylamine (NEt₃), is added. Its role is to scavenge the acidic byproduct (HCl or HBr) generated during the reaction. Without a base, the acid would protonate the starting piperidine, converting it into a non-nucleophilic ammonium salt and halting the reaction.
-
Temperature : The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the amine and the highly reactive acyl halide. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Detailed Experimental Protocol: Synthesis via N-Acylation
This protocol is a self-validating system based on established procedures for the N-acylation of secondary amines.[3][5]
Materials:
-
Piperidine (1.0 eq)
-
Bromoacetyl bromide or Bromoacetyl chloride (1.05 eq)
-
Triethylamine (NEt₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup : To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.0 eq) and anhydrous DCM. Begin stirring to ensure complete dissolution.
-
Base Addition : Add triethylamine (1.2 eq) to the solution.
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to moderate the reaction rate.
-
Acyl Halide Addition : Dissolve bromoacetyl bromide (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the bromoacetyl bromide solution dropwise to the cooled, stirring piperidine solution over 20-30 minutes. A white precipitate of triethylammonium hydrobromide will form.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting piperidine spot is no longer visible.
-
Work-up :
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and then with brine (to reduce the amount of water in the organic phase).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
-
Purification : The resulting crude product can be purified by silica gel column chromatography if necessary, though the work-up often yields a product of sufficient purity for subsequent steps.
Core Applications in Research and Development
The synthetic value of this compound stems from its role as a bifunctional electrophile. It is a key reagent for introducing the piperidinyl-ethanone moiety into molecules.[6] The piperidine scaffold itself is one of the most prevalent N-heterocycles found in FDA-approved pharmaceuticals, appearing in drugs targeting a vast range of conditions.[9]
Primary Application: Alkylation of Nucleophiles The compound's primary utility is in the alkylation of various nucleophiles. The carbon atom bearing the bromine is highly susceptible to Sₙ2 attack by soft nucleophiles like thiols (cysteine residues in proteins, thiophenols) and amines (anilines, alkylamines).[6] This reaction forms a new carbon-nucleophile bond, effectively tethering the piperidine-containing fragment to a target molecule.
This reactivity is widely exploited in:
-
Medicinal Chemistry : For the synthesis of novel drug candidates. It is commonly used to prepare bioactive compounds such as central nervous system agents and receptor ligands.[6]
-
Chemical Biology : As a covalent probe to label proteins. By incorporating this moiety into a ligand that binds a specific protein, the bromine can react with a nearby nucleophilic amino acid residue (e.g., cysteine), forming a permanent covalent bond and enabling target identification and validation.
-
Derivatizing Agent : In analytical chemistry, it can be used to derivatize molecules to improve their chromatographic properties or detectability.[6]
Safety, Handling, and Storage
As a reactive alkylating agent, this compound must be handled with appropriate precautions. It is classified as harmful if swallowed and causes serious eye irritation.[1][2]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation[1][2] |
| Signal Word | Warning | [1][2][5] |
Safe Handling Procedures:
-
Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes.[2]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2]
-
Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[2]
-
Spills : In case of a spill, absorb with an inert material and place it into a suitable, sealed container for disposal.[2]
Storage Recommendations:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
For long-term stability, it is recommended to store the compound sealed under dry conditions at 2-8 °C.[3]
-
Keep away from incompatible substances such as strong oxidizing agents and strong bases.
Conclusion
This compound is a synthetically valuable building block, prized for its ability to introduce the pharmaceutically relevant piperidine moiety via alkylation reactions. Its straightforward synthesis and predictable reactivity with nucleophiles make it an essential tool for medicinal chemists and chemical biologists. A thorough understanding of its properties, reaction mechanism, and handling requirements, as detailed in this guide, is paramount for its safe and effective use in the laboratory to advance research and drug development programs.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 1-(Bromoacetyl)piperidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Bromoacetyl)piperidine is a key building block in organic synthesis, particularly in the development of pharmaceutical agents. Its utility in reaction chemistry is fundamentally governed by its solubility in various organic solvents, which dictates reaction kinetics, purification strategies, and formulation possibilities. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound. It elucidates the theoretical principles governing its solubility based on its physicochemical properties and the nature of the solvent. While quantitative solubility data for this compound is not extensively available in public literature, this guide offers a predicted solubility profile across a range of common organic solvents. Furthermore, it presents a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data. This guide is designed to be a critical resource for scientists and professionals working with this compound, enabling them to optimize their experimental designs and accelerate their research and development endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential to predict and explain its solubility behavior. These properties dictate the intermolecular forces at play between the solute and solvent molecules.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂BrNO | --INVALID-LINK--[1][2] |
| Molecular Weight | 206.08 g/mol | --INVALID-LINK--[1][2] |
| Melting Point | 38-40 °C | --INVALID-LINK--[3] |
| Boiling Point | 285 °C | --INVALID-LINK--[3] |
| Appearance | Solid | --INVALID-LINK--[4] |
| XLogP3-AA (Predicted Lipophilicity) | 1.4 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 1 (Carbonyl Oxygen) | --INVALID-LINK--[1] |
| Water Solubility (Predicted) | 33492 mg/L | --INVALID-LINK--[2][5] |
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like".[5][6][7][8] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces to consider for this compound are dipole-dipole interactions and London dispersion forces.
-
Molecular Structure and Polarity: this compound possesses a polar character due to the presence of the electron-withdrawing bromine atom and the polar amide group (C=O). The carbonyl oxygen and the nitrogen of the piperidine ring are sites of partial negative charge, while the carbonyl carbon and the alpha-carbon attached to the bromine are partially positive. This permanent dipole moment allows for favorable dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding Capability: The molecule itself lacks a hydrogen bond donor (like an N-H or O-H group).[1] However, the carbonyl oxygen can act as a hydrogen bond acceptor, allowing it to interact favorably with protic solvents (e.g., alcohols) that can donate a hydrogen bond.
-
Lipophilicity: The piperidine ring and the ethyl chain contribute to the molecule's lipophilic (nonpolar) character. This allows for London dispersion forces, which are the primary interactions with nonpolar solvents. The predicted XLogP3-AA value of 1.4 indicates a moderate degree of lipophilicity.[1]
The interplay of these factors determines the solubility in different classes of organic solvents.
Predicted Solubility Profile of this compound
Based on the theoretical framework, a qualitative solubility profile for this compound in common organic solvents can be predicted. This serves as a valuable starting point for solvent selection in experimental work.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have strong permanent dipoles that can engage in favorable dipole-dipole interactions with the polar amide and bromoacetyl groups of the solute. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are moderately polar and can effectively solvate the solute through dipole-dipole interactions. Their ability to dissolve a wide range of organic compounds makes them good candidates. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the carbonyl oxygen of this compound, in addition to engaging in dipole-dipole interactions. Solubility may be slightly lower than in polar aprotic solvents due to the energy required to disrupt the solvent's own hydrogen bonding network. |
| Ethers | Diethyl ether | Moderate | Ethers are less polar than ketones or alcohols but can still act as hydrogen bond acceptors and engage in weaker dipole-dipole interactions. |
| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring can interact with the lipophilic piperidine ring through London dispersion forces. However, the overall polarity of the solute may limit high solubility. |
| Nonpolar | Hexane, Heptane, Cyclohexane | Low | The primary intermolecular forces are weak London dispersion forces. The strong dipole of this compound is not well-solvated by these nonpolar solvents, leading to poor solubility. |
| Water | - | Low | Although the molecule has polar groups, the significant nonpolar surface area from the piperidine ring and alkyl chain limits its solubility in water. The predicted value is approximately 33.5 g/L.[2][5] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[6][9]
Principle
An excess amount of the solid solute is agitated in the solvent at a constant temperature until the solution reaches saturation (equilibrium). After separating the undissolved solid, the concentration of the solute in the saturated solution is determined using a suitable analytical technique.
Workflow Diagram
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Step-by-Step Methodology
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Calibrated analytical instrument (HPLC with UV detector or UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount of solid this compound. The excess solid is crucial to ensure the solution reaches saturation. A good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples at a consistent speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but the optimal time may need to be determined empirically.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours. This allows the undissolved solid to settle.
-
Carefully draw the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean collection vial. This step is critical to remove any microscopic solid particles that could artificially inflate the measured concentration.
-
-
Analysis of Solute Concentration:
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Use these standards to generate a calibration curve with the chosen analytical method (HPLC or UV-Vis).
-
Sample Preparation: Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using the calibrated analytical method.[4][10] The absorbance (UV-Vis) or peak area (HPLC) of the sample is used to determine its concentration from the calibration curve.
-
Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
-
Self-Validation and Trustworthiness:
-
Perform all solubility measurements in triplicate to ensure reproducibility and to calculate the mean and standard deviation.
-
To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured solubility does not change significantly between the later time points, it is a strong indication that equilibrium has been achieved.
-
After the experiment, the remaining solid can be recovered and analyzed (e.g., by melting point or spectroscopy) to ensure that no degradation or polymorphic transformation of the compound has occurred during the experiment.
-
Conclusion
While a comprehensive public database of quantitative solubility data for this compound is lacking, this guide provides a robust framework for both predicting and experimentally determining its solubility in a wide array of organic solvents. By understanding the interplay of the molecule's polarity, hydrogen bonding capability, and lipophilicity, researchers can make informed decisions about solvent selection. The detailed isothermal shake-flask protocol presented herein offers a reliable method for generating high-quality, reproducible solubility data, which is indispensable for the successful application of this compound in synthesis, purification, and formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. This compound (1796-25-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. webqc.org [webqc.org]
- 9. researchgate.net [researchgate.net]
- 10. improvedpharma.com [improvedpharma.com]
A Technical Guide to the Nucleophilic Reactivity of 1-(Bromoacetyl)piperidine for Synthetic and Bioconjugation Applications
Abstract
1-(Bromoacetyl)piperidine is a versatile bifunctional reagent widely utilized in medicinal chemistry and drug development.[1][2] As an α-haloamide, it possesses a highly reactive electrophilic center, making it an ideal precursor for the synthesis of complex piperidine-containing molecules and for bioconjugation applications.[1][3][4] This guide provides a comprehensive technical overview of the reactivity of this compound with a range of common nucleophiles. We will delve into the core mechanistic principles, explore the critical factors governing reaction outcomes—such as nucleophile choice, solvent effects, and pH—and provide validated, step-by-step experimental protocols for key transformations. The content herein is structured to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively leverage this reagent in their synthetic endeavors.
Introduction: The Versatile Piperidine Scaffold
The piperidine ring is a privileged scaffold in modern pharmacology, forming the structural core of numerous approved drugs targeting a wide array of diseases, including those affecting the central nervous system (CNS).[4][5][6] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile anchor for pharmacophoric elements.[6] this compound, also known by its IUPAC name 2-bromo-1-(piperidin-1-yl)ethanone, is a key reagent for introducing this valuable moiety into target molecules.[1]
Table 1: Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-piperidin-1-ylethanone | [7] |
| CAS Number | 1796-25-4 | [7][8] |
| Molecular Formula | C₇H₁₂BrNO | [7][9] |
| Molecular Weight | 206.08 g/mol | [7][9] |
| Appearance | Off-white to yellow crystalline solid | - |
| Primary Hazards | Harmful if swallowed, Causes serious eye irritation, Lachrymator | [7][10] |
Structurally, it is an α-haloamide, featuring a bromine atom on the carbon adjacent (α) to the amide carbonyl. This arrangement creates a potent electrophilic site, primed for reaction with a diverse range of nucleophiles. Understanding the principles that govern this reactivity is paramount for its successful application.
Core Principles of Reactivity
The synthetic utility of this compound is rooted in its enhanced reactivity compared to simple alkyl halides. This heightened reactivity is a direct consequence of the electronic influence of the adjacent amide carbonyl group.
The Activated Electrophilic Center
The core of the molecule's reactivity lies at the α-carbon. The electron-withdrawing inductive effect of the adjacent carbonyl group polarizes the carbon-bromine bond, increasing the partial positive charge on the α-carbon and making it significantly more susceptible to nucleophilic attack.[11] This effect accelerates substitution reactions far beyond the rates observed for analogous alkyl bromides.[11][12]
The SN2 Reaction: The Predominant Mechanism
Reactions of this compound with nucleophiles proceed almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism.[13] This pathway involves a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the bromide leaving group.
An SN1 mechanism, which would involve the formation of a carbocation intermediate, is highly unfavorable.[13] The proximity of the electron-withdrawing carbonyl group would electrostatically destabilize any adjacent positive charge, making the formation of an α-carbonyl carbocation energetically prohibitive.[13]
Caption: General SN2 mechanism for nucleophilic substitution.
The Critical Role of the Solvent
Solvent choice is arguably the most critical parameter for controlling the rate and efficiency of SN2 reactions involving this compound. The wrong solvent can drastically reduce reaction rates or halt the reaction entirely.
-
Polar Aprotic Solvents (Recommended): Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal.[14][15] They are polar enough to dissolve the nucleophile and the electrophile, but they lack acidic protons.[15] This prevents them from forming strong hydrogen bonds with the nucleophile, leaving it "free" and highly reactive in solution.[15][16]
-
Polar Protic Solvents (Avoid): Solvents such as water, methanol, and ethanol should generally be avoided. Their acidic protons form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that must be broken before the nucleophile can react.[14][16] This solvation shell significantly lowers the nucleophile's energy and reactivity, thereby slowing down the SN2 reaction rate.[14][17]
Caption: Solvation effects on nucleophile reactivity.
Reactions with Specific Nucleophile Classes
The choice of nucleophile dictates the nature of the product. This compound reacts readily with a variety of soft and hard nucleophiles.
Amine Nucleophiles: Formation of Glycinamides
Primary and secondary amines are excellent nucleophiles for this reaction, leading to the formation of α-amino amide derivatives. The reaction involves the formation of a new carbon-nitrogen bond.
-
Mechanism: The lone pair of the amine nitrogen attacks the α-carbon, displacing the bromide. This initially forms an ammonium salt, which is then deprotonated to yield the neutral product.
-
Causality Behind Experimental Choices: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required. Its purpose is not to activate the amine but to stoichiometrically neutralize the hydrobromic acid (HBr) byproduct generated during the reaction. Without this base, the HBr would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Thiol Nucleophiles: Chemoselective S-Alkylation
Thiols, particularly in their deprotonated thiolate form, are exceptionally potent nucleophiles and react rapidly with this compound to form stable thioether linkages. This reaction is a cornerstone of bioconjugation chemistry.
-
Mechanism: The reaction proceeds via a standard SN2 pathway. The key variable is pH.
-
pH-Dependence: The reactivity of a thiol is highly dependent on pH. At neutral or slightly acidic pH, the thiol (R-SH) form predominates, which is moderately nucleophilic. As the pH increases above the thiol's pKa (typically 8-9), the more nucleophilic thiolate (R-S⁻) is formed, dramatically increasing the reaction rate.
-
Chemoselectivity: This pH dependence can be exploited for selective reactions. A study comparing maleimide and bromoacetyl functionalities found that at pH 6.5, maleimides react significantly faster with thiols, while the bromoacetyl group is largely unreactive.[18][19] Increasing the pH to 9.0 allows for the efficient reaction of the bromoacetyl group with thiols, while minimizing side reactions with other nucleophilic groups like amines.[18]
Carboxylate Nucleophiles: Ester Synthesis
Carboxylate anions can act as oxygen nucleophiles to displace the bromide, forming an ester. However, they are generally less nucleophilic and more basic than amines or thiols.
-
Mechanism: A direct SN2 displacement.
-
Causality Behind Experimental Choices: The reaction is often slower and requires more forcing conditions. To enhance reactivity, several strategies are employed:
-
Salt Selection: Using cesium or potassium salts (e.g., cesium carbonate with the carboxylic acid) enhances the nucleophilicity of the carboxylate.
-
Solvent: A polar aprotic solvent like DMF or DMSO is essential to prevent solvation of the carboxylate anion.[14]
-
Temperature: Gentle heating (e.g., 50-80 °C) is often necessary to drive the reaction to completion.
-
Experimental Protocols & Methodologies
General Considerations & Safety
-
Safety: this compound is an irritant and a lachrymator (a substance that causes tearing).[7][10] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Reagents: Use anhydrous solvents, especially for reactions sensitive to moisture. Ensure all reagents are of high purity.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting material.
Caption: General experimental workflow for nucleophilic substitution.
Protocol 1: Synthesis of 2-(Benzylamino)-1-(piperidin-1-yl)ethan-1-one
This protocol details the reaction with an amine nucleophile.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq.).
-
Solvent & Base: Dissolve the benzylamine in anhydrous DMF (approx. 0.2 M concentration). Add diisopropylethylamine (DIPEA) (1.2 eq.).
-
Reagent Addition: While stirring at room temperature, add a solution of this compound (1.1 eq.) in a small amount of anhydrous DMF dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Synthesis of 2-((4-methoxybenzyl)thio)-1-(piperidin-1-yl)ethan-1-one
This protocol details the reaction with a thiol nucleophile under basic conditions.
-
Setup: To a round-bottom flask with a stir bar, add (4-methoxyphenyl)methanethiol (1.0 eq.).
-
Solvent & Base: Dissolve the thiol in anhydrous acetonitrile (approx. 0.2 M). Add potassium carbonate (K₂CO₃) (1.5 eq.) to the mixture. This solid base will deprotonate the thiol to the more reactive thiolate.
-
Reagent Addition: Add this compound (1.05 eq.) as a solid in one portion.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction is often very fast and can be complete in under 1 hour. Monitor by TLC.
-
Workup: Filter the reaction mixture to remove the potassium salts.
-
Concentration: Rinse the filter cake with a small amount of acetonitrile and concentrate the combined filtrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be purified by flash chromatography or recrystallization.
Conclusion
This compound is a powerful and reliable electrophile for forging new bonds at its activated α-carbon. Its reactivity is dominated by the SN2 mechanism, making reaction outcomes predictable and controllable. For the practicing scientist, success hinges on understanding the interplay between the nucleophile's intrinsic reactivity and the profound influence of the solvent system. By selecting polar aprotic solvents and tailoring conditions such as pH and base additives to the specific nucleophile, researchers can efficiently and chemoselectively synthesize a vast range of piperidine-containing compounds for applications spanning from fundamental organic synthesis to the development of next-generation therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. ijnrd.org [ijnrd.org]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chemscene.com [chemscene.com]
- 10. fishersci.com [fishersci.com]
- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. quora.com [quora.com]
- 18. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Versatile Building Block: A Technical Guide to 1-(Bromoacetyl)piperidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperidine Moiety
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast number of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile handle for molecular recognition at biological targets.[3] The introduction of the piperidine motif into a molecular structure is therefore a critical strategy in drug discovery and development. 1-(Bromoacetyl)piperidine has emerged as a highly valuable and reactive building block for this purpose. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a key intermediate in the construction of complex, bioactive molecules.
This guide will delve into the practical aspects of utilizing this compound, offering detailed experimental protocols and mechanistic insights. By understanding the causality behind experimental choices, researchers can effectively leverage this reagent to accelerate their synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂BrNO | [4] |
| Molecular Weight | 206.08 g/mol | [4] |
| Appearance | Solid | PubChem |
| CAS Number | 1796-25-4 | [4] |
| IUPAC Name | 2-bromo-1-(piperidin-1-yl)ethanone | [4] |
Synthesis of this compound: A Reliable Protocol
The efficient synthesis of this compound is a prerequisite for its widespread use. A common and reliable method involves the acylation of piperidine with a bromoacetylating agent, such as bromoacetyl chloride. This reaction is typically performed under basic conditions to neutralize the hydrogen bromide byproduct.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from piperidine and bromoacetyl chloride.
Materials:
-
Piperidine
-
Bromoacetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous diethyl ether (or another suitable aprotic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography apparatus if necessary)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of bromoacetyl chloride (1.05 equivalents) in anhydrous diethyl ether to the stirred piperidine solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Filter the reaction mixture to remove the triethylamine hydrobromide salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive bromoacetyl chloride.
-
Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
Low Temperature: The reaction is initially performed at 0 °C to control the exothermic reaction between the amine and the acyl chloride, minimizing the formation of byproducts.
-
Base: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the piperidine starting material.
-
Workup: The aqueous workup removes water-soluble impurities and the triethylamine hydrobromide salt.
Synthesis Workflow for this compound.
Applications in Organic Synthesis: A Gateway to Bioactive Molecules
The reactivity of this compound is dominated by the presence of the α-bromo ketone moiety, which makes the methylene carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a building block.
Synthesis of N-(2-Pyridinyl)-2-(1-piperidinyl)acetamide: A Precursor to Antimicrobial Agents
Acetamide derivatives containing heterocyclic rings are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[5][6] The reaction of this compound with aminopyridines provides a straightforward route to such compounds.
Reaction Scheme:
Mechanistic Insight: Nucleophilic Substitution
The reaction proceeds via a classical SN2 mechanism. The nucleophilic amino group of 2-aminopyridine attacks the electrophilic carbon atom of the bromoacetyl group, displacing the bromide ion as the leaving group.
SN2 Mechanism for the synthesis of N-(2-Pyridinyl)-2-(1-piperidinyl)acetamide.
Experimental Protocol: Synthesis of N-(2-Pyridinyl)-2-(1-piperidinyl)acetamide
This protocol describes a representative procedure for the synthesis of N-(2-pyridinyl)-2-(1-piperidinyl)acetamide.
Materials:
-
This compound
-
2-Aminopyridine
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Standard workup and purification equipment
Procedure:
-
To a solution of 2-aminopyridine (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
To this stirred suspension, add a solution of this compound (1.1 equivalents) in acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by crystallization or column chromatography.
The resulting N-pyridinyl acetamide scaffold can be a precursor for further derivatization to explore a wider range of biological activities.[7]
Hantzsch Thiazole Synthesis: Construction of Antimicrobial Scaffolds
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives, which are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties.[8][9] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. This compound serves as an excellent α-haloketone component in this synthesis.
Reaction Scheme:
Mechanistic Insight: Cyclocondensation
The mechanism of the Hantzsch thiazole synthesis involves a sequence of nucleophilic attack, cyclization, and dehydration.[9][10]
-
Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile and attacks the electrophilic methylene carbon of this compound, displacing the bromide ion.
-
Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular fashion, forming a five-membered ring.
-
Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.
Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocol: Synthesis of 2-Amino-4-(piperidin-1-ylcarbonyl)thiazole
This protocol provides a general procedure for the Hantzsch thiazole synthesis using this compound.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Standard reaction and workup equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
The resulting aminothiazole can serve as a versatile intermediate for the synthesis of a library of compounds with potential antimicrobial activity.[11]
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile building block in organic synthesis, providing a reliable and efficient means of introducing the medicinally important piperidine moiety. Its straightforward synthesis and predictable reactivity, primarily through nucleophilic substitution at the α-carbon, make it an invaluable tool for medicinal chemists and drug development professionals. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this compound in the synthesis of novel and complex bioactive molecules, thereby accelerating the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides [mdpi.com]
- 6. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Synthesis and Antimicrobial Activity of some Amide Derivatives Be...: Ingenta Connect [ingentaconnect.com]
Safety and handling precautions for 1-(Bromoacetyl)piperidine
An In-Depth Technical Guide to the Safe Handling of 1-(Bromoacetyl)piperidine for Research and Development Professionals
Section 1: Executive Summary & Core Hazard Profile
This compound (CAS No. 1796-25-4) is a reactive organic intermediate frequently utilized in pharmaceutical synthesis to introduce the piperidine moiety into target molecules.[1] Despite its utility, its chemical structure presents significant handling challenges. This guide provides a comprehensive framework for its safe management in a laboratory setting, grounded in an understanding of its inherent chemical reactivity.
The compound is classified as a potent lachrymator and an alkylating agent. Its primary hazards, as defined by the Globally Harmonized System (GHS), are acute oral toxicity and serious eye irritation.[2][3] However, the unclassified risks associated with its lachrymatory and alkylating nature demand precautions beyond the minimum GHS recommendations. All handling must be predicated on the principle of minimizing all potential routes of exposure—dermal, ocular, and inhalation.
Table 1: Chemical and Toxicological Profile
| Identifier | Value | Source |
| IUPAC Name | 2-bromo-1-piperidin-1-ylethanone | [2][3] |
| CAS Number | 1796-25-4 | [2] |
| Molecular Formula | C₇H₁₂BrNO | [3] |
| Molecular Weight | 206.08 g/mol | [3] |
| Physical Form | Solid | |
| Melting Point | 38-40 °C | [4] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | [2][3] |
| Hazard Classes | Acute Toxicity, Oral (Category 4)Eye Irritation (Category 2A) | [3] |
Section 2: The Chemistry of Risk - Understanding the 'Why'
A foundational understanding of the molecule's reactivity is critical to appreciating the causality behind the stringent handling protocols.
-
Lachrymatory Properties : Lachrymators are substances that react with the moisture in the eyes to produce acids or other irritating compounds, causing intense pain, tearing, and involuntary closure of the eyelids.[5] The α-bromo ketone structure of this compound makes it highly susceptible to nucleophilic attack by biological molecules on the corneal surface, leading to an immediate and severe irritant response. This property serves as an excellent, albeit painful, warning of exposure.[5]
Section 3: Engineering Controls - The First Line of Defense
Engineering controls are the most critical element in preventing exposure by isolating the hazard from the researcher. Reliance on personal protective equipment alone is insufficient.
-
Chemical Fume Hood : All manipulations of this compound, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood.[6][7] This is non-negotiable. The hood contains vapors and fine particulates, preventing inhalation exposure and protecting individuals outside the immediate work area.
-
Ventilation : The laboratory should be equipped with adequate general ventilation to keep airborne concentrations low in the event of an unforeseen release.[2]
-
Designated Area : A specific area within a fume hood should be designated for handling this compound to prevent cross-contamination of other workspaces.
Section 4: Personal Protective Equipment (PPE) - The Last Barrier
PPE is used to supplement, not replace, engineering controls.[8] Given the compound's multifaceted hazards, a comprehensive PPE protocol is required.
-
Eye and Face Protection : Due to its severe eye irritancy and lachrymatory nature, standard safety glasses are inadequate.[6] Chemical splash goggles meeting ANSI Z87.1 standards must be worn.[6] For operations with a higher splash risk, the use of a full-face shield over the goggles is strongly recommended.[2][9]
-
Hand Protection : Double-gloving is mandatory.[10][11][12] An inner nitrile glove should be worn under the cuff of the lab coat, with a second, outer glove pulled over the cuff.[11] This provides redundant protection and allows for the safe removal of the contaminated outer glove without exposing the skin. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.
-
Body Protection : A long-sleeved, chemical-resistant lab coat is required. For handling larger quantities or in situations with splash potential, a disposable, poly-coated gown offers superior protection against permeation.[8][10] Laboratory coats used while handling this chemical should be considered contaminated and should not be worn outside the laboratory.[13]
-
Footwear : Fully enclosed, chemical-resistant shoes must be worn.[13] Open-toed shoes, sandals, or woven footwear are strictly prohibited.[13]
Caption: PPE Donning and Doffing Sequence.
Section 5: Standard Operating Procedure (SOP) for Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk during routine laboratory work.
Protocol: Weighing and Transfer of this compound
-
Preparation : Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment (spatulas, weigh boats, solvent, reaction vessel) within the hood.
-
Don PPE : Put on all required PPE in the correct order as illustrated in the diagram above.
-
Retrieve Chemical : Bring the sealed container of this compound into the fume hood.
-
Weighing : Carefully open the container. Using a clean spatula, weigh the desired amount of the solid onto a weigh boat. Minimize the generation of dust.[2] Keep the stock container as far from the active work as possible to prevent contamination.
-
Transfer : Add the weighed solid directly to the reaction vessel. Alternatively, dissolve the solid in a suitable, non-reactive solvent within the fume hood before transferring via syringe or cannula.
-
Decontamination : Clean the spatula and any contaminated surfaces immediately with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials (e.g., paper towels) must be treated as hazardous waste.
-
Sealing and Storage : Securely close the primary container and wipe the exterior to remove any residual contamination before returning it to its designated storage location.
-
Doff PPE : Remove PPE in the correct sequence to prevent self-contamination.
-
Hygiene : Wash hands and forearms thoroughly with soap and water after the procedure is complete.[2][7]
Caption: Safe Handling Workflow for this compound.
Section 6: Storage and Waste Management
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][6] It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[6]
-
Waste Disposal : All materials contaminated with this compound, including empty containers, disposable labware, gloves, and cleaning materials, are considered hazardous waste.[14]
-
Collect solid waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Collect liquid waste in a separate, compatible, and labeled hazardous waste container.
-
Do not dispose of this chemical down the drain.[2]
-
All disposal must be conducted in accordance with local, state, and federal regulations through an approved waste disposal plant.[2][7]
-
Section 7: Emergency Protocols - Spill and Exposure Management
Immediate and correct action is vital in any emergency involving this compound. All laboratory personnel must be familiar with these procedures and the location of safety equipment (eyewash stations, safety showers, spill kits).
-
Eye Contact :
-
Skin Contact :
-
Inhalation :
-
Ingestion :
-
Small Spill (Inside Fume Hood) :
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[2]
-
Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[2]
-
Decontaminate the area with a suitable solvent and then wash with soap and water.
-
-
Large Spill (Outside Fume Hood) :
-
Evacuate all non-essential personnel from the area immediately.[7]
-
Alert laboratory personnel and emergency services.
-
If safe to do so, increase ventilation to the area and close doors.
-
Do not attempt to clean up a large spill without appropriate respiratory protection and training. Await response from trained emergency personnel.
-
Caption: Emergency Response Decision Tree.
References
- 1. This compound [myskinrecipes.com]
- 2. aksci.com [aksci.com]
- 3. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1796-25-4 CAS MSDS (Piperidine, 1-(bromoacetyl)- (7CI,8CI,9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. gerpac.eu [gerpac.eu]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. halyardhealth.com [halyardhealth.com]
- 11. aaha.org [aaha.org]
- 12. pogo.ca [pogo.ca]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
A Technical Guide to the Stability and Optimal Storage of 1-(Bromoacetyl)piperidine for Pharmaceutical and Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Bromoacetyl)piperidine is a valuable bifunctional reagent widely employed in organic synthesis, particularly for introducing the piperidinyl-ethanone moiety in the development of novel therapeutics.[1] As an α-halo ketone, its utility is intrinsically linked to its high reactivity, which conversely presents significant challenges regarding its stability and shelf-life.[2] This guide provides a comprehensive analysis of the chemical principles governing the stability of this compound, delineates its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. Furthermore, we present a self-validating experimental workflow for researchers to independently assess the stability of their own reagent stocks, ensuring the integrity and reproducibility of their scientific outcomes.
The Dual Nature of this compound: A Highly Reactive Synthetic Tool
This compound (CAS: 1796-25-4, Molecular Formula: C₇H₁₂BrNO) is a solid, combustible substance recognized for its role as a versatile heterocyclic building block.[3][4] Its synthetic power stems from its structure as an α-halo ketone, which possesses two key electrophilic sites: the carbonyl carbon and the adjacent α-carbon bonded to the bromine atom.[2][5] This dual electrophilicity is the cornerstone of its reactivity. The strong inductive effect of the carbonyl group polarizes the carbon-bromine bond, significantly increasing the electron deficiency at the α-carbon and rendering it highly susceptible to nucleophilic substitution.[2] This allows for facile reactions with a wide range of nucleophiles, such as amines and thiols, making it an essential reagent for constructing complex molecular architectures in medicinal chemistry.[1]
However, this same high reactivity makes the compound inherently prone to degradation. Understanding and mitigating these degradation pathways are paramount for any researcher utilizing this reagent to ensure reaction fidelity and prevent the introduction of impurities.
The Chemical Basis of Instability: Key Degradation Pathways
The primary threat to the integrity of this compound is its susceptibility to nucleophilic attack from common laboratory contaminants, most notably water.
Hydrolysis: The Principal Degradation Route
The most prevalent degradation pathway is hydrolysis, which occurs upon exposure to atmospheric or residual moisture. The reaction can proceed via nucleophilic attack on the highly electrophilic α-carbon, displacing the bromide ion to form 1-(hydroxyacetyl)piperidine and hydrogen bromide. This process compromises the purity of the reagent, reduces reaction yields, and introduces acidic byproducts that can catalyze further decomposition or interfere with subsequent synthetic steps. Acyl halides, a related class of reactive compounds, are well-documented to be sensitive to moisture, underscoring the necessity of stringent anhydrous storage conditions.[6][7][8]
Caption: Primary hydrolysis pathway of this compound.
Other Degradation Factors
-
Thermal Decomposition: While stable at recommended storage temperatures, elevated temperatures can provide the activation energy needed to initiate decomposition, potentially liberating hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen bromide.[9][10]
-
Incompatibilities: As a reactive electrophile, this compound should be stored away from strong oxidizing agents and nucleophilic compounds to prevent unintended reactions.[10]
Field-Proven Protocols for Storage and Handling
To preserve the chemical integrity of this compound, a multi-faceted approach focusing on the stringent exclusion of moisture, air, and light is required. The causality behind these recommendations is to minimize the kinetic and thermodynamic opportunities for degradation.
Quantitative Storage Recommendations
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) | Reduces molecular kinetic energy, drastically slowing the rate of hydrolysis and other decomposition reactions.[11] |
| Atmosphere | Tightly sealed container | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[6][11] |
| Moisture Control | Use of PTFE-lined caps | Seal cap with Parafilm®; store within a desiccator | Provides a physical barrier against moisture ingress. |
| Light | Amber glass vial | Amber glass vial stored in the dark | Prevents potential photolytic degradation pathways.[12] |
Recommended Handling Workflow
Adherence to a strict workflow when accessing the reagent is critical to prevent the introduction of contaminants into the bulk material.
Caption: Workflow for handling moisture-sensitive this compound.
Self-Validating Protocol for Stability Assessment
Trust in a reagent's purity is foundational to reproducible science. This protocol provides a robust framework for researchers to validate the stability of this compound under their specific laboratory conditions.
Objective
To quantify the degradation of this compound over time under various storage conditions using High-Performance Liquid Chromatography (HPLC).
Experimental Design
-
Aliquot Preparation: Upon receiving a new bottle of this compound, aliquot approximately 50-100 mg into several tared, amber glass HPLC vials with PTFE-lined caps.
-
Condition Setup:
-
Condition A (Control): Store vials at -20°C under an argon or nitrogen atmosphere. Seal caps with Parafilm®.
-
Condition B (Refrigerated): Store vials at 4°C. Seal caps with Parafilm®.
-
Condition C (Benchtop): Store vials at ambient room temperature (~22°C) on the lab bench, exposed to ambient light and humidity.
-
-
Time Points: Prepare triplicate samples for each condition to be analyzed at T=0, 1, 3, and 6 months.
Step-by-Step Analytical Methodology
-
Standard Preparation (T=0):
-
Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water (HPLC grade). This is your stock standard.
-
Prepare a series of dilutions from the stock to create a calibration curve (e.g., 100, 50, 25, 10, 1 µg/mL).
-
-
Sample Preparation (at each time point):
-
Allow the designated sample vial to equilibrate to room temperature in a desiccator.
-
Add 10.0 mL of 50:50 Acetonitrile:Water to the vial.
-
Vortex thoroughly to dissolve the solid.
-
Filter the solution through a 0.45 µm syringe filter into a clean HPLC vial for analysis.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water. A starting point could be 60% Acetonitrile, 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of ~210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
At T=0, run the calibration standards to establish a linear regression.
-
At each subsequent time point, run the prepared samples.
-
Calculate the concentration of this compound in each sample using the calibration curve.
-
Express the stability as a percentage of the initial (T=0) concentration.
-
Monitor chromatograms for the appearance of new peaks, which indicate degradation products. These can be further characterized by LC-MS if necessary.
-
Safety and Disposal
This compound is classified as harmful if swallowed and causes serious eye irritation.[9][13]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat when handling this compound.[9]
-
Handling Precautions: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[9]
-
Disposal: Dispose of waste materials and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[9]
Conclusion
The synthetic utility of this compound is directly proportional to its purity. Its inherent reactivity as an α-halo ketone makes it highly susceptible to degradation, primarily through hydrolysis. By understanding the chemical principles of its instability and implementing the rigorous storage and handling protocols detailed in this guide—specifically, storage at low temperatures (-20°C) under an inert atmosphere—researchers can significantly extend the shelf-life and ensure the integrity of this valuable reagent. The provided self-validating stability protocol further empowers scientists to maintain the highest standards of quality control, leading to more reliable and reproducible research outcomes.
References
- 1. This compound [myskinrecipes.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound DiscoveryCPR 1796-25-4 [sigmaaldrich.com]
- 4. This compound DiscoveryCPR 1796-25-4 [sigmaaldrich.com]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. aksci.com [aksci.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. reddit.com [reddit.com]
- 12. chemos.de [chemos.de]
- 13. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-(Bromoacetyl)piperidine
Executive Summary
1-(Bromoacetyl)piperidine is a key bifunctional reagent widely utilized in organic synthesis, particularly in the development of pharmaceutical agents and chemical probes. Its utility stems from the presence of two key reactive sites: a reactive α-halo ketone moiety, which is an excellent electrophile for alkylation reactions, and a stable piperidine amide scaffold. Accurate structural confirmation and purity assessment are paramount for its effective use. This technical guide provides an in-depth analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the theoretical underpinnings, present field-proven experimental protocols, and offer a detailed interpretation of the resulting data, establishing a self-validating framework for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, with the chemical formula C₇H₁₂BrNO, is a derivative of piperidine, a ubiquitous saturated heterocycle found in numerous natural products and pharmaceuticals.[1] The introduction of the bromoacetyl group transforms the parent amine into a versatile synthetic intermediate. The molecule's reactivity is dominated by the carbon-bromine bond, which is susceptible to nucleophilic substitution, making it a valuable tool for covalently modifying substrates containing thiol or amine groups.
Chemical & Physical Properties:
-
IUPAC Name: 2-bromo-1-piperidin-1-ylethanone[2]
-
CAS Number: 1796-25-4[2]
-
Molecular Formula: C₇H₁₂BrNO[2]
-
Molecular Weight: 206.08 g/mol [2]
-
Monoisotopic Mass: 205.01023 Da[2]
Given its function as a reactive alkylating agent, proper handling is crucial. The compound is classified as an irritant, harmful if swallowed, and can cause serious eye irritation.[2][3] As a lachrymator, all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]
Molecular Structure and Spectroscopic Principles
The unequivocal identification of this compound relies on the synergistic use of multiple spectroscopic techniques. Each method probes a different aspect of the molecule's structure, and together, they provide a complete and validated chemical fingerprint.
-
NMR Spectroscopy elucidates the carbon-hydrogen framework by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
-
IR Spectroscopy identifies the functional groups present by measuring the vibrational frequencies of chemical bonds, most notably the amide carbonyl (C=O) group.[4]
-
Mass Spectrometry determines the molecular weight and provides structural clues through the analysis of fragmentation patterns upon ionization.[5]
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution.
Theoretical Basis: Expected Resonances
The structure contains several distinct proton and carbon environments. Due to restricted rotation around the amide C-N bond, the two piperidine protons adjacent to the nitrogen (on C2 and C6) can be magnetically inequivalent.[6] The electron-withdrawing effect of the carbonyl group and the bromine atom will significantly deshield adjacent protons and carbons, shifting their signals downfield.
-
¹H NMR: We expect to see three sets of signals for the piperidine ring protons and a singlet for the bromoacetyl CH₂ protons. The protons on the carbons alpha to the nitrogen (positions 2 and 6) will be the most downfield of the ring protons, followed by the beta (3 and 5) and gamma (4) protons.[7]
-
¹³C NMR: We anticipate six distinct carbon signals: the carbonyl carbon (C=O), the bromo-substituted carbon (-CH₂Br), and four signals for the piperidine ring carbons due to potential magnetic inequivalence.[8] The carbonyl carbon will be the most downfield signal.
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible data for structural verification.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data at a probe temperature of 25 °C.
-
Use a standard 90° pulse sequence.
-
Set a spectral width of 16 ppm, centered at approximately 6 ppm.
-
Employ a relaxation delay of 2 seconds and an acquisition time of 4 seconds.
-
Collect 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of 240 ppm, centered at approximately 100 ppm.
-
Collect at least 1024 scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.
¹H NMR Data Analysis
The proton NMR spectrum provides definitive confirmation of the hydrogen framework.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.0 - 4.2 | Singlet (s) | 2H | -CO-CH₂ -Br |
| ~ 3.4 - 3.6 | Triplet (t) / Multiplet (m) | 4H | Piperidine H-2, H-6 (α to N) |
| ~ 1.5 - 1.8 | Multiplet (m) | 6H | Piperidine H-3, H-4, H-5 (β, γ to N) |
Interpretation: The most downfield signal is a sharp singlet integrating to 2 protons, characteristic of the methylene group adjacent to both the carbonyl and the highly electronegative bromine atom. The signals for the piperidine ring protons alpha to the amide nitrogen appear as a broad multiplet or two distinct triplets around 3.4-3.6 ppm.[9] The remaining six protons of the piperidine ring, being further from the electron-withdrawing groups, appear as a complex, overlapping multiplet in the more upfield aliphatic region (1.5-1.8 ppm).[7][10]
¹³C NMR Data Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 168 | C =O (Amide Carbonyl) |
| ~ 46 - 48 | Piperidine C -2, C -6 (α to N) |
| ~ 28 - 30 | -CO-C H₂-Br |
| ~ 25 - 27 | Piperidine C -3, C -5 (β to N) |
| ~ 24 - 25 | Piperidine C -4 (γ to N) |
Interpretation: The signal at the lowest field (~165 ppm) is unambiguously assigned to the amide carbonyl carbon. The carbons of the piperidine ring adjacent to the nitrogen appear around 46-48 ppm.[8][11] The methylene carbon bearing the bromine is significantly deshielded and appears around 28-30 ppm. The remaining piperidine carbons are found in the typical aliphatic region between 24-27 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Theoretical Basis: Key Vibrational Modes
The IR spectrum of this compound will be dominated by a few characteristic absorption bands. The most diagnostic of these is the amide C=O stretch. For tertiary amides, this band is typically strong and sharp. The presence of an electronegative α-substituent (bromine) is known to increase the frequency of the carbonyl stretch compared to a simple N-acylpiperidine.[12]
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Analysis: Place a small amount (a few milligrams) of the solid this compound onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹, typically averaging 16 or 32 scans for a high-quality spectrum.
-
Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting transmittance or absorbance spectrum.
IR Spectrum Analysis
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2850 - 2950 | Medium-Strong | C-H (sp³) Stretch |
| ~ 1660 - 1680 | Strong, Sharp | C=O (Amide I band) Stretch |
| ~ 1440 - 1460 | Medium | C-H Bend |
| ~ 1250 - 1280 | Medium | C-N Stretch |
| ~ 650 - 680 | Medium | C-Br Stretch |
Interpretation: The most prominent feature of the spectrum is the strong, sharp absorption band between 1660-1680 cm⁻¹, which is characteristic of the tertiary amide carbonyl stretch.[13] Its position at a higher frequency than a typical N-acetylpiperidine (~1645 cm⁻¹) is a direct consequence of the electron-withdrawing inductive effect of the adjacent bromine atom. The presence of multiple peaks in the 2850-2950 cm⁻¹ region confirms the aliphatic C-H bonds of the piperidine ring.[14] The C-Br stretch is expected in the fingerprint region, typically around 650-680 cm⁻¹.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural information based on its fragmentation pattern.
Theoretical Basis: Ionization and Fragmentation
Upon ionization (e.g., by Electron Ionization, EI), the this compound molecule will form a molecular ion (M⁺˙). A key feature to look for is the isotopic signature of bromine: bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[15] Therefore, the molecular ion will appear as a pair of peaks (M⁺˙ and [M+2]⁺˙) of nearly equal intensity, separated by 2 m/z units.
The primary fragmentation pathway for N-acyl amides is often α-cleavage, specifically the cleavage of the N-CO bond.[16][17] Another likely fragmentation is the loss of the bromine radical.
Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry is well-suited for analyzing volatile and thermally stable compounds like this.
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Injector: Set to 250 °C with a split ratio of 50:1.
-
Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-450.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte. Analyze the mass spectrum associated with this peak, paying close attention to the molecular ion and key fragment ions.
Mass Spectrum Analysis
Caption: Predicted EI-MS Fragmentation Pathway for this compound.
| m/z (mass-to-charge) | Relative Intensity | Proposed Fragment |
| 205 / 207 | Low | [M]⁺˙, Molecular Ion (showing ⁷⁹Br/⁸¹Br pattern) |
| 126 | Medium | [M - Br]⁺, Loss of bromine radical |
| 121 / 123 | Medium | [BrCH₂CO]⁺, Bromoacetyl cation |
| 84 | High (Base Peak) | [C₅H₁₀N]⁺, Piperidinyl cation |
| 43 | Medium-High | [CH₃CO]⁺, Acylium ion from rearrangement/fragmentation |
Interpretation: The mass spectrum will show a pair of peaks at m/z 205 and 207, confirming the molecular weight and the presence of one bromine atom.[2] The base peak (most intense) is expected at m/z 84, corresponding to the stable piperidinyl cation formed by cleavage of the amide bond, a classic fragmentation pattern for such compounds.[16][17] Another significant fragment will be observed at m/z 126, resulting from the loss of a bromine radical from the molecular ion. The corresponding bromoacetyl cation at m/z 121/123 should also be present.
Integrated Spectroscopic Validation
No single technique is sufficient for absolute structural proof. The power of this multi-faceted approach lies in its self-validation.
-
MS confirms the molecular formula C₇H₁₂BrNO.
-
IR confirms the presence of an amide C=O and aliphatic C-H bonds.
-
¹³C NMR confirms the presence of 7 unique carbons, including a carbonyl and five aliphatic carbons.
-
¹H NMR confirms the number and connectivity of all 12 protons, showing the characteristic signals for the piperidine ring and the isolated bromoacetyl -CH₂- group.
Together, these data points converge on a single, unambiguous structure: this compound. This integrated analysis exemplifies a robust, scientifically sound methodology for chemical characterization, fulfilling the highest standards of trustworthiness and expertise required in research and development.
Safety and Handling
This compound is a hazardous substance that requires careful handling.[2]
-
Hazards: Harmful if swallowed, causes serious eye irritation, and may cause skin irritation.[2][3] It is also a lachrymator (causes tearing).[3]
-
Precautions: Always handle inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid inhalation of dust and contact with skin and eyes.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[3]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 8. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. hmdb.ca [hmdb.ca]
- 11. 1-ACETYLPIPERIDINE(618-42-8) 13C NMR [m.chemicalbook.com]
- 12. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Interpreting IR Spectra [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. file.bldpharm.com [file.bldpharm.com]
The Piperidine Bromoacetyl Electrophile: A Versatile Tool in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperidine Scaffold and Electrophilic Warheads
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and biologically active molecules.[1][2] Its three-dimensional structure and favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, enhance the "druggability" of molecules by improving their pharmacokinetic profiles and facilitating transport across biological membranes.[2] When functionalized with a bromoacetyl group, the resulting 1-(bromoacetyl)piperidine becomes a powerful bifunctional reagent. This molecule combines the desirable properties of the piperidine moiety with a highly reactive electrophilic "warhead," enabling its use as a key building block for a diverse range of therapeutic agents.[3][4]
This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry. We will delve into its role as a versatile alkylating agent, its application in the synthesis of potent enzyme inhibitors and receptor ligands, and its emerging utility in the field of bioconjugation. Detailed experimental protocols, mechanistic insights, and quantitative data are provided to equip researchers with the practical knowledge required to leverage this valuable synthetic intermediate.
Core Reactivity: A Bifunctional Electrophile for Covalent Bond Formation
This compound's utility stems from its two reactive centers: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution. This dual reactivity allows for a sequence of reactions, typically starting with the alkylation of a nucleophile by the α-bromo group.
Mechanism of Action: The S_N2 Reaction Pathway
The primary mechanism through which this compound reacts with nucleophiles is the S_N2 (bimolecular nucleophilic substitution) reaction. In this process, a nucleophile, such as a thiol (from a cysteine residue) or an amine, attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step. The reactivity of the α-carbon is significantly enhanced by the adjacent electron-withdrawing carbonyl group, making it a potent electrophile.[5]
dot graph "SN2_Reaction_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Generalized S_N2 reaction of this compound with a nucleophile (Nu:⁻).
This reactivity is central to its application in forming stable, covalent bonds with biological targets, a strategy increasingly employed in the design of targeted covalent inhibitors (TCIs).[6][7] By incorporating the this compound moiety into a molecule with affinity for a specific protein, researchers can achieve potent and prolonged inhibition through the formation of a covalent adduct with a nucleophilic amino acid residue, commonly cysteine, within the protein's binding site.[8]
Application 1: Synthesis of Bioactive Heterocycles - The Hantzsch Thiazole Synthesis
A prominent application of α-halo ketones like this compound is in the synthesis of substituted thiazoles via the Hantzsch thiazole synthesis.[9][10] This reaction involves the condensation of an α-halo ketone with a thiourea or thioamide. The resulting 2-aminothiazole scaffold is a key pharmacophore found in a wide array of medicinally important compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[11][12]
Experimental Protocol: Synthesis of a 2-Amino-4-(piperidin-1-yl)thiazole Derivative
This protocol outlines a general procedure for the synthesis of a 2-aminothiazole derivative using this compound and a substituted thiourea.
Materials:
-
This compound
-
Substituted thiourea (e.g., N-phenylthiourea)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted thiourea (1.0 eq) in ethanol.
-
Addition of Reagents: Add this compound (1.05 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-aminothiazole derivative.
dot graph "Hantzsch_Thiazole_Synthesis" { layout=dot; rankdir="LR"; node [shape=record, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
Quantitative Data and Structure-Activity Relationship (SAR)
The yields for Hantzsch thiazole synthesis can vary depending on the specific substrates and reaction conditions, but are generally reported to be in the good to excellent range.[8][9] The biological activity of the resulting aminothiazole derivatives is highly dependent on the substituents at the 2- and 4-positions of the thiazole ring. For instance, in a series of piperidine-based thiosemicarbazones evaluated as dihydrofolate reductase (DHFR) inhibitors, IC50 values ranged from 13.70 µM to 47.30 µM, demonstrating the significant impact of structural modifications on inhibitory potency.[13]
| Compound Type | Target | IC50 Range |
| Piperidine-based thiosemicarbazones | DHFR | 13.70 - 47.30 µM[13] |
| Pyrrolo[2,3-d]pyrimidine analogues | α-amylase | 0.252 - 0.281 mM[11] |
| Sulfanilamide derivatives | Carbonic Anhydrase II | 0.00690 µM[1] |
Application 2: Development of Targeted Covalent Inhibitors
The bromoacetyl group is a well-established "warhead" for creating targeted covalent inhibitors (TCIs).[14][15] TCIs offer several advantages over their non-covalent counterparts, including enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. The strategy involves designing a molecule that has a high affinity for the target protein and positioning the bromoacetyl group to react with a nearby nucleophilic amino acid, typically a cysteine residue.
Design Strategy for a Covalent PIM-1 Kinase Inhibitor
PIM-1 kinase is a promising target in oncology due to its role in cell proliferation and survival.[16][17] A hypothetical design for a covalent PIM-1 inhibitor could involve a scaffold known to bind to the PIM-1 active site, functionalized with a this compound moiety. The piperidine could serve to improve solubility and pharmacokinetic properties, while the bromoacetyl group would be positioned to form a covalent bond with a cysteine residue in or near the ATP-binding pocket.
dot graph "Covalent_Inhibitor_Design" { layout=dot; rankdir="LR"; node [shape=record, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} Caption: Design concept for a targeted covalent inhibitor using this compound.
The potency of such inhibitors is often evaluated by determining their IC50 values. For example, various pyridothienopyrimidinone derivatives have been synthesized and shown to have potent PIM-1 inhibitory activity, with IC50 values in the low micromolar to nanomolar range.[18][19]
Application 3: Bioconjugation for Enhanced Therapeutic Potential
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a rapidly growing field with applications in drug delivery, diagnostics, and therapeutics. The bromoacetyl group is a valuable tool for bioconjugation, as it reacts efficiently and selectively with thiol groups of cysteine residues under physiological conditions to form stable thioether linkages.
Protocol for Peptide-Protein Conjugation
This compound can be used to functionalize peptides, which can then be conjugated to larger proteins, such as antibodies. This approach can improve the pharmacokinetic properties of the peptide, extending its half-life and enhancing its therapeutic effect.[9]
Procedure:
-
Peptide Functionalization: React the peptide with an excess of a bromoacetylating agent, such as N-succinimidyl bromoacetate, to introduce the bromoacetyl group. Purify the bromoacetylated peptide.
-
Protein Reduction: If targeting disulfide bonds, reduce the protein (e.g., an antibody) with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose free sulfhydryl groups.
-
Conjugation: Mix the bromoacetylated peptide with the reduced protein in a suitable buffer (pH 7-8).
-
Incubation: Allow the reaction to proceed at room temperature or 4°C until completion, monitoring by SDS-PAGE or mass spectrometry.
-
Purification: Purify the resulting peptide-protein conjugate using size-exclusion or ion-exchange chromatography to remove unreacted peptide and protein.
dot graph "Bioconjugation_Workflow" { layout=dot; rankdir="TB"; node [shape=record, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} Caption: General workflow for the bioconjugation of a peptide to a protein.
Conclusion and Future Perspectives
This compound is a versatile and valuable reagent in medicinal chemistry, offering a powerful combination of a privileged scaffold and a reactive electrophilic warhead. Its applications span from the synthesis of complex heterocyclic systems to the development of sophisticated targeted covalent inhibitors and bioconjugates. As our understanding of disease biology deepens and the demand for more selective and potent therapeutics grows, the strategic use of bifunctional building blocks like this compound will undoubtedly continue to play a crucial role in the future of drug discovery and development. The methodologies and insights provided in this guide serve as a foundation for researchers to explore and expand upon the vast potential of this important chemical entity.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A mechanistic study of thiol addition to <i>N</i>-acryloylpiperidine [ouci.dntb.gov.ua]
- 14. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. A Reactive Peptide Interface for Site-Selective Cysteine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. epubl.ktu.edu [epubl.ktu.edu]
- 19. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Emergent Versatility of 1-(Bromoacetyl)piperidine in Novel Reaction Pathways: A Technical Guide for Synthetic Chemists
Foreword: Re-evaluating a Classical Building Block
For decades, 1-(bromoacetyl)piperidine has been a reliable, yet arguably typecast, actor on the stage of organic synthesis. Its primary role has been that of a straightforward electrophile, dutifully introducing the piperidine-1-ethanone moiety onto various nucleophiles.[1] This function, while crucial in the synthesis of numerous bioactive compounds, including central nervous system agents and receptor ligands, has perhaps overshadowed its potential for more complex and elegant chemical transformations.[2] This guide serves to peel back the layers of conventional wisdom and reveal the latent reactivity of this versatile building block. We will explore novel reaction cascades, multicomponent strategies, and heterocyclic syntheses that leverage the unique electronic and steric properties of this compound to forge intricate molecular architectures. This document is intended for the discerning researcher and drug development professional, offering not just protocols, but a deeper understanding of the mechanistic underpinnings that drive these innovative transformations.
I. Foundational Chemistry of this compound
Before delving into its novel applications, a firm grasp of the fundamental physicochemical properties of this compound is paramount.
Molecular Profile
| Property | Value | Source |
| CAS Number | 1796-25-4 | [3] |
| Molecular Formula | C₇H₁₂BrNO | [3] |
| Molecular Weight | 206.08 g/mol | [3] |
| Appearance | Solid | [1] |
| IUPAC Name | 2-bromo-1-(piperidin-1-yl)ethanone | [3] |
The core reactivity of this compound stems from the electrophilic nature of the α-carbon, rendered so by the adjacent electron-withdrawing carbonyl group and the bromine atom, a good leaving group. The piperidine ring, while seemingly a spectator, exerts subtle yet significant steric and electronic influences that can be exploited in rational reaction design.
II. Novel Heterocyclic Syntheses: Beyond Simple Alkylation
The true synthetic prowess of this compound is unveiled in its capacity to serve as a cornerstone for the construction of complex heterocyclic systems. Here, we move beyond its traditional role and explore its participation in classical named reactions and novel cyclization cascades.
A. The Hantzsch Thiazole Synthesis: A Gateway to Piperidinyl-Thiazoles
The Hantzsch thiazole synthesis, a venerable reaction in heterocyclic chemistry, provides a robust platform for the synthesis of 2-aminothiazole derivatives.[4][5] By employing this compound as the α-halo ketone component, a direct route to valuable 2-amino-4-(piperidin-1-yl)thiazole scaffolds is established. These motifs are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules.
Reaction Schema:
Caption: Hantzsch synthesis of piperidinyl-thiazoles.
Mechanistic Rationale:
The reaction proceeds via a well-established mechanism.[4] The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic α-carbon of this compound in an SN2 fashion, displacing the bromide ion. The resulting intermediate then undergoes an intramolecular cyclization, with the nitrogen atom of the thiourea moiety attacking the carbonyl carbon. Subsequent dehydration of the cyclic intermediate yields the aromatic thiazole ring. The piperidine moiety remains intact throughout the transformation, tethered to the newly formed heterocyclic core.
Exemplary Protocol: Synthesis of 2-Amino-4-(piperidin-1-ylmethyl)thiazole
This protocol is a representative procedure based on the classical Hantzsch synthesis.[4][6]
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (solvent)
-
Sodium bicarbonate (for workup)
Procedure:
-
To a solution of this compound in ethanol, add thiourea.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the desired 2-amino-4-(piperidin-1-ylmethyl)thiazole.
Expected Data:
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the piperidine protons, a singlet for the thiazole C5-H, and a singlet for the methylene bridge. |
| ¹³C NMR | Resonances for the piperidine carbons, the thiazole ring carbons, and the methylene carbon. |
| Mass Spectrometry | Molecular ion peak corresponding to the product's molecular weight. |
B. The Robinson-Gabriel Oxazole Synthesis: Accessing Piperidinyl-Oxazoles
The Robinson-Gabriel synthesis offers a powerful method for the construction of oxazole rings from 2-acylamino-ketones.[7][8] While direct use of this compound in a classical Robinson-Gabriel sense is not feasible, a modified, two-step approach allows for the synthesis of piperidinyl-oxazoles. This involves an initial nucleophilic substitution on this compound with an amine to form the requisite 2-amino-1-(piperidin-1-yl)ethan-1-one intermediate, which can then be acylated and cyclized.
Conceptual Workflow:
Caption: Two-step strategy for piperidinyl-oxazoles.
Mechanistic Considerations:
The key step is the cyclodehydration of the 2-acylamino-ketone intermediate.[7] Under acidic conditions, the carbonyl oxygen of the amide is protonated, activating it towards nucleophilic attack by the ketone carbonyl oxygen. The resulting hemiaminal-like intermediate then eliminates water to form the oxazole ring. The choice of the cyclodehydrating agent (e.g., sulfuric acid, phosphorus pentoxide) is critical for the success of this reaction.
Illustrative Protocol: Synthesis of 2-Methyl-4-(piperidin-1-ylmethyl)-5-phenyloxazole
This protocol is a hypothetical adaptation based on established Robinson-Gabriel procedures.
Step 1: Synthesis of 2-Amino-1-(piperidin-1-yl)ethan-1-one
-
React this compound with an excess of aqueous ammonia.
-
Extract the product into an organic solvent and purify by chromatography.
Step 2: Acylation and Cyclodehydration
-
Acylate the 2-amino-1-(piperidin-1-yl)ethan-1-one with benzoyl chloride in the presence of a non-nucleophilic base.
-
Isolate the resulting 2-(benzoylamino)-1-(piperidin-1-yl)ethan-1-one.
-
Treat the intermediate with a dehydrating agent such as concentrated sulfuric acid and heat to effect cyclization to the desired oxazole.
-
Neutralize the reaction mixture and extract the product. Purify by column chromatography.
III. Multicomponent Reactions: A Paradigm Shift in Efficiency
Multicomponent reactions (MCRs) represent a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single synthetic operation.[9][10] The incorporation of this compound into MCRs opens up new avenues for the synthesis of highly functionalized piperidine-containing scaffolds.
Isocyanide-Based Multicomponent Reactions: The Ugi and Passerini Frontiers
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the generation of molecular diversity.[11][12] While direct participation of this compound in these reactions is not typical, its derivatives can be strategically employed. For instance, a primary amine derivative of this compound could serve as the amine component in an Ugi reaction.
Conceptual Ugi Reaction Schema:
Caption: Ugi reaction for complex piperidine synthesis.
Mechanistic Insights:
The Ugi reaction proceeds through the formation of an imine from the amine and aldehyde components.[13] This imine is then protonated by the carboxylic acid and attacked by the nucleophilic isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, and a subsequent Mumm rearrangement affords the final α-acylamino amide product. The versatility of this reaction allows for the introduction of multiple points of diversity in a single step.
IV. Future Outlook and Uncharted Territories
The novel reactions of this compound highlighted in this guide represent just the beginning of a new chapter for this seemingly simple building block. The exploration of its utility in other classes of reactions, such as domino and cycloaddition reactions, holds immense promise for the synthesis of novel fused heterocyclic systems and complex molecular architectures. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the creative and insightful application of readily available starting materials like this compound will be paramount. It is our hope that this guide will inspire researchers to look beyond the conventional and unlock the full synthetic potential of this versatile reagent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles | Semantic Scholar [semanticscholar.org]
- 11. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 13. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Leveraging 1-(Bromoacetyl)piperidine for Covalent Inhibitor Discovery
Introduction: The Resurgence of Covalent Inhibition and the Role of Tunable Electrophiles
The paradigm of drug discovery has seen a significant resurgence in the exploration of covalent inhibitors, molecules that form a stable, covalent bond with their protein target.[1][2] This class of therapeutics offers distinct advantages, including enhanced potency, prolonged pharmacodynamic effects, and the ability to target proteins with shallow binding pockets that have been deemed "undruggable" by traditional non-covalent approaches.[1][3][4] The design of targeted covalent inhibitors (TCIs) hinges on the synergy between a high-affinity recognition moiety and a precisely positioned electrophilic "warhead" that reacts with a nucleophilic amino acid residue on the target protein.[2][5]
Among the diverse arsenal of electrophilic warheads, α-haloacetamides, such as 1-(bromoacetyl)piperidine, represent a versatile and tunable class of reagents. The reactivity of the bromoacetyl group can be modulated by the appended piperidine ring, influencing both its intrinsic electrophilicity and its steric presentation within a binding pocket. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the design and screening of novel covalent inhibitors. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data interpretation, thereby equipping researchers with the necessary tools to effectively harness the potential of this valuable chemical probe.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in a research setting.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂BrNO | [6][7] |
| Molecular Weight | 206.08 g/mol | [6][7] |
| CAS Number | 1796-25-4 | [6][7] |
| Appearance | Solid | [7] |
| IUPAC Name | 2-bromo-1-piperidin-1-ylethanone | [6] |
Mechanism of Covalent Modification
The primary mechanism of action for this compound as a covalent modifier involves the nucleophilic attack by an amino acid side chain on the electrophilic α-carbon of the bromoacetyl group. The most common nucleophilic residues targeted by α-haloacetamides are cysteine, lysine, and histidine. The piperidine moiety, while not directly participating in the reaction, plays a crucial role in orienting the warhead within the binding site to facilitate an efficient reaction.
Caption: Covalent modification by this compound.
Experimental Design and Screening Cascade
A well-designed screening cascade is essential for the successful identification and validation of covalent inhibitors. The following workflow provides a structured approach, from initial hit discovery to in-depth characterization.
Caption: A typical screening cascade for covalent inhibitors.
Protocols
Protocol 1: Primary Screening using Intact Protein Mass Spectrometry
This protocol outlines a high-throughput method to identify compounds that form a covalent adduct with the target protein.[8][9][10]
Objective: To rapidly identify members of a this compound-based library that covalently modify a target protein.
Materials:
-
Purified target protein (at a concentration of 1-10 µM in a suitable buffer, e.g., HEPES or PBS, pH 7.4)
-
This compound analog library (dissolved in DMSO at 10 mM)
-
LC-MS grade water, acetonitrile, and formic acid
-
96-well or 384-well plates
Procedure:
-
Compound Plating: Dispense the this compound analogs from the library into the wells of a microplate to achieve a final concentration of 10-100 µM upon addition of the protein solution. Include DMSO-only wells as a negative control.
-
Protein Addition: Add the purified target protein solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours). The incubation time may need to be optimized based on the expected reactivity of the warhead and the stability of the protein.
-
Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule thiol such as glutathione or dithiothreitol (DTT) to react with any remaining unbound compound. This step is particularly important if the assay is sensitive to the presence of unreacted electrophiles.
-
Sample Preparation for MS:
-
Desalt the protein samples using a suitable method such as a C4 ZipTip or a 96-well desalting plate.
-
Elute the desalted protein in a solution compatible with mass spectrometry analysis (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.
-
Acquire data in intact protein mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the mass of the protein in each sample.
-
Compare the mass of the protein in the compound-treated wells to the mass in the DMSO control wells.
-
A mass shift corresponding to the molecular weight of the this compound analog minus the mass of HBr (80.91 g/mol ) indicates covalent modification.
-
Protocol 2: Kinetic Analysis of Covalent Inhibition
Once hits are confirmed, it is crucial to determine their kinetic parameters to understand their potency and efficiency.[11][12][13][14] The key parameter for an irreversible covalent inhibitor is the second-order rate constant, k_inact/K_I.[3]
Objective: To determine the k_inact and K_I values for a confirmed covalent inhibitor.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme that produces a detectable signal (e.g., colorimetric, fluorescent)
-
Confirmed this compound-based inhibitor
-
Assay buffer
-
Microplate reader
Procedure:
-
Determine the Michaelis-Menten Constant (K_M) of the Substrate: Before inhibitor characterization, determine the K_M of the substrate for the target enzyme under the planned assay conditions.[12]
-
Time-Dependent Inhibition Assay:
-
Pre-incubate the enzyme with varying concentrations of the inhibitor for different periods.
-
At each time point, initiate the enzymatic reaction by adding the substrate at a concentration well above its K_M.
-
Monitor the reaction progress in real-time using a microplate reader.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will give the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.
-
The ratio k_inact/K_I represents the second-order rate constant of covalent modification and is a measure of the inhibitor's efficiency.
-
Protocol 3: Target Identification and Binding Site Mapping by LC-MS/MS
For covalent inhibitors identified through phenotypic screens or those with potential off-targets, it is essential to identify the protein target(s) and the specific site of modification.
Objective: To identify the amino acid residue modified by the this compound-based inhibitor.
Materials:
-
Target protein or cell lysate
-
Covalent inhibitor
-
DTT, iodoacetamide (IAA)
-
Trypsin (or other suitable protease)
-
LC-MS/MS system
Procedure:
-
Protein Labeling: Incubate the purified protein or cell lysate with the covalent inhibitor. Include a DMSO control.
-
Reduction and Alkylation:
-
Denature the proteins (e.g., with urea or SDS).
-
Reduce disulfide bonds with DTT.
-
Alkylate free cysteine residues with IAA to prevent disulfide bond reformation.
-
-
Proteolytic Digestion: Digest the proteins into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify the peptides from the protein sequence.
-
Search for a mass modification on nucleophilic residues (Cys, Lys, His) corresponding to the mass of the bound inhibitor fragment.
-
The MS/MS fragmentation pattern of the modified peptide will confirm the sequence and pinpoint the exact site of covalent modification.
-
Safety and Handling of this compound
This compound is classified as harmful if swallowed and causes serious eye irritation.[6][7][15] It is essential to handle this compound with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15][16]
-
Handling: Avoid contact with skin, eyes, and clothing.[15][16] Wash hands thoroughly after handling.[15][16] Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[15] Keep the container tightly closed.[15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15]
Conclusion
This compound serves as a valuable electrophilic warhead in the design and screening of targeted covalent inhibitors. Its tunable reactivity and steric profile offer a nuanced approach to achieving both potency and selectivity. By employing a systematic screening cascade, from initial hit identification using mass spectrometry to detailed kinetic and proteomic characterization, researchers can effectively leverage this reagent to discover novel covalent probes and potential therapeutic agents. The protocols and principles outlined in this application note provide a robust framework for initiating and advancing covalent drug discovery programs centered around the bromoacetyl scaffold.
References
- 1. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. mdpi.com [mdpi.com]
- 3. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 4. Covalent Compound Screening Guide [Download] - Oncodesign Services [oncodesign-services.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound DiscoveryCPR 1796-25-4 [sigmaaldrich.com]
- 8. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 11. High‐Throughput Kinetic Analysis for Target‐Directed Covalent Ligand Discovery | Semantic Scholar [semanticscholar.org]
- 12. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shop.carnabio.com [shop.carnabio.com]
- 15. aksci.com [aksci.com]
- 16. file.bldpharm.com [file.bldpharm.com]
LC-MS analysis of proteins modified by 1-(Bromoacetyl)piperidine
Application Note & Protocol
Comprehensive LC-MS Analysis of Proteins Modified by 1-(Bromoacetyl)piperidine: A Guide for Covalent Proteomics
Abstract
This technical guide provides a comprehensive framework for the successful modification of proteins with the cysteine-reactive compound this compound and the subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). We delve into the underlying chemical principles of the alkylation reaction, offer detailed, field-proven protocols for protein modification and sample preparation, and provide a systematic approach to LC-MS data analysis for the confident identification of modified peptides. This document is intended for researchers, scientists, and drug development professionals engaged in chemical biology, proteomics, and the study of covalent protein-ligand interactions.
Introduction: The Significance of Covalent Modification
The selective covalent modification of amino acid residues is a powerful tool in chemical biology and drug discovery.[1] It enables the introduction of biophysical probes, the mapping of protein active sites, and the development of covalent inhibitors.[1] Cysteine, with its highly nucleophilic thiol side chain, is a prime target for such modifications.[1][2] Bromoacetyl derivatives are a class of electrophilic reagents that irreversibly alkylate cysteine residues through a nucleophilic substitution (SN2) reaction, forming a stable thioether bond.[1][3]
This compound is a bromoacetylating reagent that can be used to introduce a piperidinylacetyl moiety onto cysteine residues. Understanding the precise sites of modification is crucial for elucidating the mechanism of action of covalent modifiers and for structure-activity relationship (SAR) studies. Mass spectrometry-based proteomics is the definitive method for identifying and quantifying such modifications.[2][4] This guide provides a detailed workflow for the use of this compound in protein modification and subsequent LC-MS analysis.
The Chemistry of Cysteine Alkylation by this compound
The reaction between this compound and a cysteine residue is a classic SN2 reaction. The deprotonated thiol group (thiolate) of cysteine acts as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group. This leads to the displacement of the bromide leaving group and the formation of a stable thioether linkage.[1]
Key Reaction Parameters:
-
pH: The reaction is most efficient at a slightly basic pH (7.5-8.5).[1][5] This is because the pKa of the cysteine thiol group is typically around 8.3-8.6, and a pH in this range promotes the formation of the more nucleophilic thiolate anion.[5]
-
Reactivity and Selectivity: While highly reactive towards cysteine, bromoacetyl groups can exhibit off-target reactivity with other nucleophilic residues at higher pH values or with a large excess of the reagent.[3][5] Potential side reactions can occur with the imidazole side chain of histidine (reactivity increases at pH > 6), the ε-amino group of lysine (significant at pH > 9), and the thioether side chain of methionine.[5] Careful control of reaction conditions is therefore essential to ensure selectivity.
Chemical Reaction Workflow
Caption: Cysteine S-Alkylation by this compound.
Experimental Design and Protocols
A successful experiment requires careful planning and execution. The following sections provide detailed protocols for protein modification and preparation for LC-MS analysis.
Materials and Reagents
-
Protein of interest
-
This compound (CAS: 1796-25-4)
-
Alkylation Buffer: 50 mM Tris-HCl, pH 8.0
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or Tris base
-
Denaturing Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0
-
Alkylation Agent for Unmodified Cysteines: Iodoacetamide (IAM)
-
Protease: Sequencing grade Trypsin
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Formic Acid (FA)
-
Acetonitrile (ACN)
-
C18 Desalting Spin Columns
-
LC-MS grade water
Protocol 1: Protein Modification with this compound
This protocol describes the modification of a protein in solution.
-
Protein Preparation:
-
Dissolve the protein of interest in Alkylation Buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds, add a reducing agent (e.g., 5 mM TCEP or 10 mM DTT) and incubate at 37°C for 1 hour.[1]
-
Crucially , remove the reducing agent before adding this compound to prevent its reaction with the alkylating agent.[1] This can be achieved using a desalting spin column equilibrated with Alkylation Buffer.[1]
-
-
Bromoacetylation Reaction:
-
Prepare a fresh stock solution of this compound (e.g., 100 mM in DMSO or DMF).
-
Add a 10- to 50-fold molar excess of this compound to the protein solution.[1] The optimal molar excess should be determined empirically for each protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[1]
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as L-cysteine or Tris to a final concentration that is in excess of the initial this compound concentration (e.g., 50-100 mM).[3]
-
-
Sample Cleanup:
-
Remove excess reagent and reaction byproducts by buffer exchange using a desalting spin column or dialysis against a suitable buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Protocol 2: Sample Preparation for LC-MS Analysis (Bottom-Up Proteomics)
This protocol outlines the steps for preparing the modified protein for analysis by LC-MS/MS.
-
Denaturation, Reduction, and Alkylation of Remaining Cysteines:
-
Denature the modified protein in 8 M Urea, 50 mM Tris-HCl, pH 8.0.
-
To reduce any remaining disulfide bonds, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.[1]
-
Cool the sample to room temperature.
-
To alkylate any cysteine residues that were not modified by this compound, add iodoacetamide (IAM) solution to a final concentration of 55 mM.[1] Incubate in the dark at room temperature for 30 minutes.[1] This step is crucial to prevent the reformation of disulfide bonds and to ensure that all cysteines are accounted for in the MS analysis.
-
-
Enzymatic Digestion:
-
Sample Cleanup:
Experimental Workflow for LC-MS Analysis
Caption: Bottom-up proteomics workflow for modified proteins.
LC-MS Data Acquisition and Analysis
LC-MS/MS Analysis
-
Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).[1]
-
Analyze the sample on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[4]
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to acquire both MS1 scans of the peptides and MS2 fragmentation spectra of the most abundant precursor ions.
Data Analysis: Identifying the Modification
The key to identifying the modified peptides is to search for the specific mass shift introduced by the piperidinylacetyl group.
Calculating the Mass Shift:
-
This compound (C₇H₁₂BrNO): Molecular Weight ≈ 206.08 g/mol .[6][7]
-
Reaction: The reaction with a cysteine thiol (-SH) results in the loss of HBr.
-
Added Moiety (C₇H₁₁NO): The mass of the piperidinylacetyl group is approximately 125.0844 Da.
Therefore, a cysteine residue modified by this compound will exhibit a mass increase of 125.0844 Da .
Database Searching:
-
Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against a protein sequence database.
-
Configure the search parameters to include a variable modification on cysteine corresponding to the calculated mass shift (+125.0844 Da).
-
Also include other potential modifications, such as carbamidomethylation of cysteine (+57.0215 Da from IAM) and oxidation of methionine (+15.9949 Da).
Data Presentation and Validation
The results of the LC-MS analysis should be presented in a clear and concise manner.
Table 1: Example of Identified Peptides Modified by this compound
| Peptide Sequence | Precursor m/z | Mass Error (ppm) | Modification Site | PTM Score |
| TPEC VSEVWR | 638.3056 | 1.2 | Cys (Piperidinylacetyl) | 120.5 |
| YIC DNQDTISSK | 720.8241 | 0.8 | Cys (Piperidinylacetyl) | 98.7 |
Validation of Modification Sites:
-
Manual Inspection of MS/MS Spectra: Manually inspect the MS/MS spectra of the identified modified peptides to confirm the presence of fragment ions (b- and y-ions) that support the localization of the modification on the specific cysteine residue.
-
Control Experiments: Analyze an unmodified protein sample that has been through the same workflow (minus the addition of this compound) to ensure that the observed mass shift is specific to the treatment.
-
Quantitative Analysis: For more advanced applications, quantitative proteomics strategies (e.g., SILAC, TMT, or label-free quantification) can be employed to determine the stoichiometry of the modification.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no modification | Inaccessible cysteine residue. | Perform the reaction under denaturing conditions (e.g., in the presence of a low concentration of urea). |
| Suboptimal pH. | Ensure the reaction buffer pH is between 7.5 and 8.5.[5] | |
| Presence of reducing agents in the reaction. | Ensure complete removal of DTT or TCEP before adding the bromoacetyl reagent.[1] | |
| Protein precipitation | Rapid addition of the reagent. | Add the reagent (dissolved in an organic solvent) dropwise while gently stirring.[5] |
| Off-target modifications | High pH or large excess of reagent. | Optimize the pH and perform a titration to find the optimal molar ratio of the reagent to the protein.[5] |
Conclusion
This application note provides a robust and detailed guide for the successful . By understanding the underlying chemistry, carefully controlling reaction conditions, and employing a systematic data analysis approach, researchers can confidently identify the sites of covalent modification. This information is invaluable for advancing our understanding of protein function and for the development of novel covalent therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound molecular weight | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols for Thiol Conjugation using 1-(Bromoacetyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging the Bromoacetyl Moiety for Covalent Conjugation
In the landscape of bioconjugation, the precise and stable linking of molecules is paramount. Among the various chemical strategies, the alkylation of sulfhydryl groups by α-haloacetyl compounds stands out as a robust and reliable method for forming stable thioether bonds.[1][2] 1-(Bromoacetyl)piperidine is a reagent that features this highly reactive bromoacetyl group, making it a valuable tool for researchers in drug development, proteomics, and molecular biology.[3] Its reactivity is primarily directed towards the thiol groups of cysteine residues in peptides, proteins, and other biomolecules.[4]
This guide provides a comprehensive overview of the reaction conditions, protocols, and critical considerations for the successful use of this compound in thiol conjugation. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to explain the underlying chemical principles that govern the success of the conjugation process.
The Chemistry of Thiol Alkylation by this compound
The conjugation of this compound to a thiol-containing molecule proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.[1] The key to this reaction is the nucleophilicity of the thiol group.
Mechanism of Action:
-
Deprotonation of the Thiol: The reaction's efficiency is highly dependent on the pH of the medium.[5][6] The thiol group (-SH) must first be deprotonated to its conjugate base, the thiolate anion (-S⁻). The thiolate anion is a significantly stronger nucleophile than the protonated thiol.[1]
-
Nucleophilic Attack: The thiolate anion then attacks the electrophilic carbon atom of the bromoacetyl group of this compound.
-
Displacement of the Bromide: This attack leads to the displacement of the bromide ion, which is a good leaving group, resulting in the formation of a highly stable thioether bond.[1][7]
Caption: SN2 mechanism of thiol conjugation with this compound.
Optimizing Reaction Conditions
The success of the conjugation reaction hinges on the careful control of several key parameters. The interplay between these factors determines the reaction's speed, efficiency, and specificity.
| Parameter | Optimal Range | Rationale & Expert Insights |
| pH | 7.5 - 9.0 | The pKa of a typical cysteine thiol is around 8.3. Operating at a pH at or slightly above this pKa ensures a sufficient concentration of the highly reactive thiolate anion, thus accelerating the reaction.[5] At pH values below 7, the reaction is significantly slower.[6] |
| Temperature | 4°C to 25°C (Room Temp) | The reaction typically proceeds efficiently at room temperature.[7] For sensitive proteins, performing the reaction overnight at 4°C can minimize potential degradation while still achieving good conjugation efficiency.[7] |
| Molar Excess of Reagent | 5- to 20-fold | A molar excess of this compound over the thiol-containing molecule drives the reaction to completion. The optimal ratio should be determined empirically for each specific application to maximize labeling while minimizing non-specific reactions.[3][7] |
| Solvent System | Aqueous Buffer (e.g., PBS, HEPES, Bicarbonate) | The reaction is typically performed in an aqueous buffer to maintain the stability and solubility of the biomolecule. This compound is often dissolved in a water-miscible organic solvent like DMF or DMSO before being added to the reaction mixture. The final concentration of the organic solvent should ideally not exceed 10% to prevent protein denaturation.[3] |
| Reaction Time | 2 - 4 hours at RT; Overnight at 4°C | Reaction progress should be monitored (e.g., by LC-MS) to determine the optimal time. Prolonged reaction times can increase the risk of side reactions. |
Specificity and Potential Side Reactions
While the bromoacetyl group is highly reactive towards thiols, it is not entirely specific. Under certain conditions, particularly at higher pH values, other nucleophilic amino acid residues can compete with cysteine for reaction.[4]
| Competing Nucleophile | Risk Factor | Mitigation Strategy |
| Histidine (Imidazole Ring) | pH > 7.5 | The imidazole side chain of histidine (pKa ≈ 6.0) becomes more nucleophilic at higher pH. Reaction with histidine can be a significant side reaction.[4] |
| Lysine (ε-amino group) | pH > 9.0 | The primary amine of lysine (pKa ≈ 10.5) is largely protonated and unreactive at the optimal pH for thiol conjugation. The risk of reaction increases substantially at pH values above 9.0. |
| Methionine (Thioether) | High reagent concentration, long reaction time | The thioether side chain of methionine can be alkylated, though this is generally a slower reaction than with thiols. |
Expert Recommendation: To ensure high selectivity for thiols, it is crucial to maintain the reaction pH within the optimal 7.5-8.5 range. This provides the best balance between efficient thiol deprotonation and minimizing the reactivity of other nucleophilic residues.
Protocol 1: General Procedure for Protein Thiol Conjugation
This protocol provides a general framework for the conjugation of this compound to a protein containing accessible cysteine residues.
Materials:
-
Protein with free thiol groups (1-10 mg/mL)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reduction Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 5-10 mM EDTA
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5-8.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Desalting column (e.g., Sephadex G-25)
Caption: General workflow for protein thiol conjugation.
Step-by-Step Methodology:
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein in Reduction Buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP or DTT. Incubate the reaction at 37°C for 30-60 minutes.[3][7]
-
Crucial Step: Remove the excess reducing agent to prevent it from reacting with the this compound. This is best achieved using a desalting column equilibrated with Reaction Buffer .[3][7]
-
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the reduced, buffer-exchanged protein solution. Add the reagent dropwise while gently stirring to avoid precipitation.
-
The final concentration of the organic solvent should not exceed 10% to maintain protein stability.[3]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Protect the reaction from light if any components are light-sensitive.
-
-
Quenching the Reaction:
-
Purification:
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using methods such as mass spectrometry (LC-MS), SDS-PAGE (which will show a mass shift), or UV-Vis spectroscopy if the conjugate has a unique chromophore.
-
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | - Incomplete reduction of disulfides.- Suboptimal pH.- Inaccessible cysteine residue.- Reagent hydrolysis. | - Increase concentration of reducing agent or incubation time.- Verify the pH of the Reaction Buffer is between 7.5-8.5.- Consider protein denaturation/refolding to expose cysteine.- Prepare fresh this compound solution immediately before use. |
| Protein Precipitation | - High concentration of organic solvent.- Reagent added too quickly. | - Ensure final DMSO/DMF concentration is <10%.- Add the reagent stock solution slowly and dropwise with gentle stirring. |
| Non-Specific Labeling | - Reaction pH is too high.- Prolonged reaction time or excessive reagent concentration. | - Lower the reaction pH to the 7.5-8.0 range to improve selectivity.- Optimize reaction time and use a lower molar excess of the reagent. |
Conclusion
This compound is a potent and effective reagent for the modification of thiol-containing biomolecules. The formation of a stable thioether bond through a well-understood SN2 mechanism provides a reliable method for creating conjugates for a wide array of applications, from antibody-drug conjugates to fluorescently labeled proteins. By understanding the core chemical principles and carefully controlling the reaction conditions—particularly pH—researchers can achieve high efficiency and selectivity, ensuring the integrity and functionality of the final conjugated product.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Application Note: NMR Characterization of 1-(Bromoacetyl)piperidine and its Reaction Products
Introduction
1-(Bromoacetyl)piperidine, also known as 2-bromo-1-(piperidin-1-yl)ethan-1-one, is a versatile bifunctional reagent extensively utilized in organic synthesis and drug development. Its structure incorporates a reactive α-bromo ketone moiety, making it an excellent electrophile for various nucleophilic substitution reactions, and a piperidine ring, a common scaffold in many pharmacologically active compounds. The ability to introduce a piperidinyl-ethanone group onto different molecular frameworks makes it a valuable building block for creating novel chemical entities with potential therapeutic applications.
Precise characterization of the products resulting from reactions involving this compound is paramount for ensuring the desired molecular structure has been obtained and for guiding further synthetic modifications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the unambiguous characterization of this compound and its reaction products. We will delve into the interpretation of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and the application of advanced techniques like DEPT, COSY, and HSQC.
Reactivity of this compound
The primary mode of reactivity for this compound is nucleophilic substitution at the carbon bearing the bromine atom. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to attack by a wide range of nucleophiles.
Figure 1: General reaction scheme of this compound with a nucleophile.
Common nucleophiles that react with this compound include amines, thiols, phenols, and carbanions. The resulting products are N-, S-, O-, or C-alkylated derivatives, respectively. The focus of this guide will be on the NMR characterization of these substitution products.
Part 1: NMR Characterization of this compound
A thorough understanding of the NMR spectrum of the starting material is essential for monitoring reaction progress and identifying new signals corresponding to the product.
¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound exhibits characteristic signals for the piperidine ring protons and the α-bromo methylene protons. Due to the amide bond, rotation around the C-N bond can be restricted, leading to magnetic inequivalence of the piperidine protons, particularly those adjacent to the nitrogen. This can result in broadened signals or distinct resonances for the axial and equatorial protons at lower temperatures.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂-Br (α-bromo methylene) | 3.9 - 4.2 | Singlet (s) | 2H |
| Piperidine H₂', H₆' (equatorial) | 3.4 - 3.6 | Multiplet (m) | 2H |
| Piperidine H₂', H₆' (axial) | 3.2 - 3.4 | Multiplet (m) | 2H |
| Piperidine H₃', H₄', H₅' | 1.5 - 1.8 | Multiplet (m) | 6H |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.[1][3]
The singlet for the -CH₂-Br protons is a key diagnostic signal. Its disappearance and the appearance of new signals in the same region are strong indicators of a successful substitution reaction. The complex multiplet pattern for the piperidine protons arises from geminal and vicinal couplings.
¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (carbonyl) | 165 - 170 |
| -CH₂-Br (α-bromo methylene) | 28 - 33 |
| Piperidine C₂', C₆' | 42 - 48 |
| Piperidine C₃', C₅' | 25 - 28 |
| Piperidine C₄' | 23 - 26 |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.[4][5]
The carbonyl carbon resonance is typically found in the downfield region of the spectrum. The chemical shift of the -CH₂-Br carbon is significantly influenced by the electronegative bromine atom.
Part 2: NMR Characterization of Reaction Products: A Case Study
To illustrate the principles of NMR characterization of reaction products, we will consider the reaction of this compound with a generic amine nucleophile, leading to an N-substituted glycine piperidide derivative.
Figure 2: Workflow for NMR characterization of the reaction product.
¹H NMR Analysis of the Product
Upon successful reaction, the following key changes are expected in the ¹H NMR spectrum:
-
Disappearance of the -CH₂-Br singlet: The signal around 3.9 - 4.2 ppm will no longer be present.
-
Appearance of a new singlet: A new singlet, corresponding to the newly formed -CH₂-N- group, will appear, typically shifted upfield relative to the starting material's methylene signal (e.g., 3.0 - 3.5 ppm).
-
Changes in the amine proton signals: The signals corresponding to the protons of the nucleophilic amine will also shift, and new N-H signals may appear or disappear depending on the structure of the amine.
¹³C NMR and DEPT Analysis of the Product
The ¹³C NMR spectrum will also show distinct changes:
-
Shift of the α-carbon signal: The resonance of the former -CH₂-Br carbon will shift significantly upfield upon substitution of bromine with a less electronegative nitrogen atom (e.g., from ~30 ppm to ~50-60 ppm).
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for confirming the number of attached protons to each carbon. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This can be used to confirm the presence of the new -CH₂-N- methylene group in the product.[1][6]
2D NMR for Unambiguous Assignments
For complex molecules, 2D NMR techniques are essential for definitive structural confirmation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. It is particularly useful for tracing the connectivity within the piperidine ring and any alkyl chains on the nucleophile. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is a powerful tool for assigning the carbon resonances based on the more easily assigned proton spectrum.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the new methylene group to both the piperidine nitrogen and the substituent from the nucleophile.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of the reaction product can be achieved.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified reaction product.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the sample is fully soluble. The choice of solvent can affect the chemical shifts of the protons and carbons.[8]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For routine characterization, the residual solvent peak can be used as a reference.
Protocol 2: NMR Data Acquisition for Reaction Monitoring
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material, this compound, before initiating the reaction.
-
Reaction Setup: Set up the reaction in a suitable vessel.
-
Time-course Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture, quench the reaction if necessary, and prepare an NMR sample.
-
Data Acquisition: Acquire a ¹H NMR spectrum for each time point.
-
Data Analysis: Monitor the decrease in the integral of the -CH₂-Br singlet of the starting material and the increase in the integral of a characteristic product signal to determine the reaction progress and kinetics.[9]
Figure 3: Logical relationship of key NMR experiments for structural elucidation.
Conclusion
NMR spectroscopy is an indispensable tool for the characterization of this compound and its diverse reaction products. A systematic approach, beginning with the analysis of 1D ¹H and ¹³C NMR spectra and progressing to advanced 2D techniques such as COSY, HSQC, and HMBC, allows for the complete and unambiguous determination of molecular structures. The ability to monitor reactions in real-time further enhances the utility of NMR in optimizing reaction conditions and understanding reaction kinetics. By following the protocols and interpretative guidelines presented in this application note, researchers can confidently characterize their novel piperidine-containing compounds, accelerating the pace of discovery in drug development and other chemical sciences.
References
- 1. rsc.org [rsc.org]
- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
Quantifying the Extent of Protein Modification by 1-(Bromoacetyl)piperidine: A Detailed Technical and Methodological Guide
An Application Guide for Drug Development Professionals and Researchers
Abstract
The covalent modification of proteins is a cornerstone of modern drug development and chemical biology, enabling the creation of targeted therapeutics, biological probes, and engineered proteins with novel functions. 1-(Bromoacetyl)piperidine is an α-haloacetyl reagent used to alkylate specific nucleophilic amino acid residues, primarily cysteine. Accurately quantifying the extent and location of this modification is critical for understanding structure-activity relationships, ensuring batch-to-batch consistency, and meeting regulatory requirements. This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis strategies for quantifying protein modification by this compound, with a primary focus on mass spectrometry-based approaches.
Principles of Covalent Modification by this compound
Covalent modification with this compound is an irreversible alkylation reaction. The underlying mechanism is a bimolecular nucleophilic substitution (SN2) reaction.
-
The Nucleophile: The primary target in proteins is the thiol group (-SH) of cysteine residues.[1] To be reactive, the thiol must be in its deprotonated thiolate form (-S⁻), which is a much stronger nucleophile. Therefore, the reaction is most efficient at a pH slightly above the pKa of the cysteine thiol group, typically in the range of 7.5-8.5.[2]
-
The Electrophile: this compound (C₇H₁₂BrNO, M.W. 206.08 g/mol ) provides the electrophilic carbon adjacent to the bromine atom.[3]
-
The Reaction: The nucleophilic thiolate attacks the electrophilic carbon, displacing the bromide leaving group and forming a stable thioether bond. This modification adds an acetyl-piperidine moiety to the cysteine residue, resulting in a predictable mass increase of 125.084 Da (the mass of C₇H₁₁NO).
While cysteine is the most reactive residue, other nucleophilic side chains can also be modified, particularly under forcing conditions such as high reagent concentrations or prolonged reaction times. These include the imidazole ring of histidine, the thioether of methionine, and the ε-amino group of lysine.[4][5][6] Such "overalkylation" can impact protein structure and function and must be carefully monitored.[4][7]
Experimental Design and Optimization
A robust and reproducible modification protocol requires careful optimization of several parameters. The goal is to maximize modification of the target residue(s) while minimizing non-specific side reactions.
Protein Preparation
The target protein must be pure and in a buffer compatible with the alkylation reaction.
-
Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they will not be available for alkylation. The protein must first be treated with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Crucial Insight: It is critical to remove the reducing agent after reduction and prior to adding this compound.[2] Failure to do so will result in the reagent reacting with the excess reducing agent instead of the protein, leading to failed modification. This is typically achieved using a desalting spin column or dialysis.[2]
Reaction Conditions
The efficiency of the reaction is governed by pH, reagent concentration, time, and temperature. These should be optimized for each specific protein.
| Parameter | Recommended Range | Rationale & Causality |
| pH | 7.5 - 8.5 | Balances protein stability with the need to deprotonate the cysteine thiol to its more nucleophilic thiolate form. |
| Molar Excess of Reagent | 10- to 50-fold | A molar excess drives the reaction to completion. However, very high concentrations can lead to non-specific modification ("overalkylation") of other residues like methionine or histidine.[4][8] |
| Reaction Time | 2 - 4 hours (RT) or Overnight (4°C) | The reaction kinetics depend on the protein and reagent concentration. Longer incubation at a lower temperature can sometimes reduce non-specific reactions. |
| Temperature | 4°C to 25°C (Room Temp) | Higher temperatures increase reaction rate but may also increase protein degradation and non-specific modifications. |
Table 1: Key Parameters for Optimizing Protein Modification.
Core Methodologies for Quantification
Mass spectrometry (MS) has become the gold standard for identifying and quantifying protein modifications due to its high sensitivity and specificity.[9][10] It allows for precise determination of which residues have been modified and the stoichiometry of that modification.
General Experimental Workflow
The overall process involves modifying the protein, preparing it for MS analysis, and then analyzing the data to quantify the extent of modification.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Influence of overalkylation in enzymatic digestion on the qualitative and quantitative analysis of proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for catalytic site cysteine and histidine by chemical modification of beta-hydroxy-beta-methylglutaryl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-(Bromoacetyl)piperidine as a Covalent Probe for Enzyme Active Site Elucidation
Introduction: The Imperative of Understanding Enzyme Active Sites
Enzymes are the catalysts of life, orchestrating complex biochemical transformations with remarkable specificity and efficiency. This capability is rooted in the unique three-dimensional architecture of their active sites, which bind substrates and facilitate chemical reactions.[1] Elucidating the structure and function of these active sites is a cornerstone of biochemistry and drug discovery. One of the most powerful techniques for this purpose is affinity labeling, which uses reactive chemical probes to covalently modify and "tag" specific amino acid residues within a target site.[1][2]
This guide focuses on 1-(bromoacetyl)piperidine , a haloacetyl-containing reagent, as a versatile and effective probe for active site mapping.[3] Haloacetyl compounds are a class of irreversible inhibitors that form stable covalent bonds with nucleophilic residues, thereby providing a permanent marker for subsequent analysis.[3][4] The inclusion of the piperidine moiety, a common scaffold in pharmaceuticals, can enhance the probe's affinity and specificity for certain enzyme binding pockets, making it a valuable tool for researchers in enzymology and medicinal chemistry.[5][6][7][8]
Section 1: The Chemistry of Covalent Modification
Reagent Profile: this compound
This compound (C₇H₁₂BrNO) is an α-haloacetamide derivative.[9] Its utility as a probe stems from the bromoacetyl functional group. The carbon atom alpha to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl and the bromine atom, which is a good leaving group. This chemical feature makes it susceptible to nucleophilic attack by specific amino acid side chains.
Mechanism of Action: An Irreversible Covalent Reaction
The primary mechanism of action involves the alkylation of nucleophilic amino acid residues.[4] The reaction is most favorable with the highly nucleophilic thiolate anion of a cysteine residue, proceeding via an SN2 reaction to form a stable thioether bond. Under specific pH conditions and depending on the residue's accessibility and pKa, other nucleophiles such as the imidazole ring of histidine , the ε-amino group of lysine , or the carboxylate groups of aspartate and glutamate can also be targeted.
The piperidine ring itself does not participate in the covalent reaction but plays a crucial role in the initial, non-covalent binding of the probe to the enzyme's active site, contributing to the overall specificity of the labeling.[10]
Diagram 1: Covalent Modification of a Cysteine Residue
The diagram below illustrates the nucleophilic attack of a cysteine thiolate on the electrophilic α-carbon of this compound, resulting in the formation of a stable thioether linkage and the release of a bromide ion.
Caption: Reaction of this compound with a cysteine residue.
Reactivity Profile
The reactivity of this compound is highly dependent on the nucleophilicity of the target residue and the pH of the reaction buffer, which governs the protonation state of the amino acid side chains.
| Amino Acid | Nucleophilic Group | Typical pH for Reactivity | Bond Formed | Relative Reactivity |
| Cysteine | Thiol (-SH) | > 7.0 | Thioether | Very High |
| Histidine | Imidazole | > 6.0 | N-C bond | Moderate |
| Lysine | ε-Amino (-NH₂) | > 8.5 | N-C bond | Low |
| Methionine | Thioether (-S-CH₃) | < 4.0 | Sulfonium ion | Low |
| Aspartate/Glutamate | Carboxylate (-COO⁻) | > 4.5 | Ester | Very Low |
Section 2: The Kinetics of Irreversible Inhibition
Understanding the mechanism of inhibition requires a kinetic framework. The inactivation process typically follows a two-step model, where the probe first binds reversibly to the active site before the irreversible covalent modification occurs.[4]
Diagram 2: Two-Step Mechanism of Irreversible Inhibition
This model describes the initial formation of a non-covalent enzyme-inhibitor complex (E•I), followed by the rate-limiting covalent modification to form the final, inactivated adduct (E-I).
Caption: Kinetic model for two-step irreversible enzyme inhibition.
Section 3: Core Experimental Protocols
Protocol 1: Determining Enzyme Inactivation Kinetics
Objective: To quantify the rate of enzyme inactivation by this compound and determine the kinetic parameters kinact and KI.
Causality: This experiment is critical to establish that the probe acts as a time-dependent, irreversible inhibitor. By measuring the loss of enzyme activity over time at various probe concentrations, we can characterize the efficiency of both the initial binding and the subsequent covalent modification.
Materials:
-
Purified enzyme of interest
-
This compound (stock solution in DMSO or acetonitrile)
-
Enzyme-specific substrate
-
Assay buffer (pH should be optimized based on enzyme stability and the pKa of the suspected target residue)
-
Quenching reagent (e.g., DTT or L-cysteine) to stop the inactivation reaction
-
Microplate reader or spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a working solution of the enzyme in the assay buffer. If the target is a cysteine, ensure the buffer contains a reducing agent like DTT initially, which should then be removed (e.g., by dialysis or gel filtration) immediately before the experiment to ensure the target thiol is free.
-
Inactivation Reaction:
-
In a series of tubes, pre-incubate the enzyme solution at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the inactivation by adding varying concentrations of this compound. Include a control with only the solvent (DMSO).
-
-
Time-Course Sampling:
-
At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each inactivation reaction.
-
Immediately transfer the aliquot to a new tube containing the enzyme's substrate and a quenching reagent. The quencher will react with any remaining free probe, stopping the inactivation. The substrate should be at a saturating concentration to measure the residual enzyme activity (Vmax).
-
-
Activity Measurement: Measure the rate of product formation for each sample using a microplate reader or spectrophotometer.
-
Data Analysis:
-
For each concentration of the probe, plot the natural logarithm of the percent remaining activity versus time. A linear relationship indicates pseudo-first-order kinetics. The negative slope of this line is the observed rate constant, kobs.
-
Plot the calculated kobs values against the corresponding inhibitor concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I])
-
This hyperbolic plot allows for the determination of kinact (the plateau of the curve) and KI (the inhibitor concentration at half-maximal inactivation rate).
-
Protocol 2: Identifying the Covalently Modified Residue by Mass Spectrometry
Objective: To pinpoint the exact amino acid residue(s) modified by this compound.
Causality: This is the definitive experiment to validate the probe's target. By using mass spectrometry to find a peptide with a specific mass increase, we can identify the site of covalent attachment, providing direct evidence of the probe's interaction within the protein's primary sequence.[11][12]
Materials:
-
Enzyme labeled with this compound (from Protocol 1 setup)
-
Unlabeled control enzyme
-
Urea or guanidine-HCl (for denaturation)
-
DTT and iodoacetamide (for reduction and alkylation of non-target cysteines)
-
Protease (e.g., Trypsin)
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Enzyme Labeling: Incubate the enzyme with a 5- to 10-fold molar excess of this compound for a time sufficient to achieve >95% inactivation. Run a parallel control sample without the probe.
-
Sample Preparation:
-
Remove excess, unbound probe by dialysis or using a desalting column.
-
Denature the labeled and control proteins in a buffer containing 8 M urea.
-
Reduce all remaining disulfide bonds with DTT.
-
Alkylate the newly reduced cysteines with iodoacetamide. This step ensures that only the residue(s) that reacted with the probe remain uniquely modified.
-
-
Proteolytic Digestion: Dilute the urea to <1 M and digest the proteins overnight with trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures from both the labeled and control samples by LC-MS/MS. The liquid chromatography (LC) step separates the peptides, and the tandem mass spectrometry (MS/MS) step sequences them.
-
-
Data Analysis:
-
Compare the peptide maps from the labeled and control samples.
-
Search the MS data for a peptide present in the labeled sample but not the control, which has a mass increase corresponding to the acetyl-piperidine moiety. The mass shift is +125.084 Da (for C₇H₁₁NO).
-
Fragment the modified parent peptide (MS/MS). The fragmentation pattern will reveal which specific amino acid within the peptide carries the +125.084 Da modification, thus identifying the site of labeling.
-
Diagram 3: Workflow for Mass Spectrometry-Based Site Identification
This workflow outlines the key steps from enzyme labeling to the final identification of the modified amino acid residue using LC-MS/MS.
Caption: Experimental workflow for identifying the labeled active site residue.
Section 4: Validating the Specificity of Labeling
A crucial aspect of using any chemical probe is to demonstrate its specificity for the active site. Without proper validation, one cannot confidently conclude that the identified residue is functionally relevant.
Substrate Protection Experiment
Principle: If this compound truly binds to the active site, the presence of the enzyme's natural substrate or a known competitive inhibitor should physically block the probe's access. This will result in a significantly reduced rate of inactivation.[13]
Protocol:
-
Repeat the inactivation kinetics experiment (Protocol 1).
-
In a parallel set of reactions, pre-incubate the enzyme with a saturating concentration of its substrate or a competitive inhibitor for several minutes before adding this compound.
-
Compare the inactivation rates (kobs) in the presence and absence of the protecting ligand. A substantial decrease in the rate of inactivation in the presence of the substrate/inhibitor is strong evidence for active-site-directed labeling.
Site-Directed Mutagenesis
Principle: This is the gold standard for validating the functional importance of the identified residue. By mutating the labeled amino acid to one that is non-nucleophilic (e.g., Cysteine to Alanine), the enzyme should become resistant to inactivation by the probe.
Protocol:
-
Generate a mutant version of the enzyme where the identified residue (e.g., Cys186) is replaced with a non-reactive amino acid (e.g., Cys186Ala).
-
Express and purify the mutant protein. Confirm that it retains its overall structure and, ideally, some level of catalytic activity.
-
Perform the inactivation kinetics experiment (Protocol 1) on the mutant enzyme.
-
A dramatic reduction or complete loss of time-dependent inactivation for the mutant enzyme provides definitive proof that the identified residue is the primary target of the probe.
Conclusion and Future Directions
This compound serves as a powerful and accessible tool for the initial exploration of enzyme active sites. The protocols detailed herein provide a robust framework for not only demonstrating irreversible inhibition but also for pinpointing the specific site of interaction. The information gained from these studies—the identity of a key nucleophilic residue and the kinetic profile of its modification—is invaluable. It can illuminate catalytic mechanisms, guide further structural biology efforts, and serve as the foundational chemistry for developing highly potent and specific covalent inhibitors for therapeutic applications.[10][14]
References
- 1. biologiachile.cl [biologiachile.cl]
- 2. researchgate.net [researchgate.net]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mapping protein post-translational modifications with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Covalent inhibitors of fatty acid amide hydrolase: a rationale for the activity of piperidine and piperazine aryl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Piperidine-Based Pharmaceutical Intermediates
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Central Role of the Piperidine Scaffold in Modern Pharmaceuticals
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2][3] Its prevalence in FDA-approved drugs is a testament to its unique combination of properties: it provides a robust, three-dimensional scaffold that can be readily functionalized, it often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability, and its basic nitrogen atom can serve as a key hydrogen bond acceptor for target engagement.[4][5] Piperidine derivatives are integral to numerous drug classes, including antipsychotics, antihistamines, analgesics, and anticancer agents.[4][6][7]
However, the synthesis of precisely substituted piperidine intermediates presents significant challenges. Controlling stereochemistry, achieving regioselective functionalization, and developing scalable, cost-effective routes are paramount for successful drug development.[8][9] This guide provides an in-depth exploration of the principal synthetic strategies employed in the synthesis of these vital pharmaceutical building blocks. We will move beyond simple procedural lists to dissect the underlying principles, offering field-proven insights into why certain methods are chosen and how they can be effectively implemented.
Strategic Overview of Piperidine Synthesis
The construction of the piperidine core can be broadly categorized into two approaches: the functionalization of a pre-existing aromatic precursor (e.g., pyridine) or the de novo cyclization of an acyclic precursor. Each strategy offers distinct advantages depending on the desired substitution pattern and the available starting materials.
Caption: Core strategies for piperidine ring synthesis.
Catalytic Hydrogenation of Pyridines: The Direct Approach
The most direct and atom-economical route to the piperidine scaffold is the catalytic hydrogenation of a corresponding pyridine precursor.[8] This method involves the addition of three equivalents of hydrogen across the aromatic ring.
Causality and Experimental Choices: The primary challenge in pyridine hydrogenation is overcoming the aromatic stability of the ring, which often necessitates potent catalysts and can require elevated pressures and temperatures.[8] The basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, coordinating to the metal center and inhibiting its activity.[8] To mitigate this, reactions are frequently run under acidic conditions (e.g., in acetic acid or with an acidic additive).[10] Protonation of the nitrogen atom reduces its Lewis basicity, facilitating more efficient reduction.
Protocol 1: Heterogeneous Hydrogenation of 2-Chloropyridine using Platinum(IV) Oxide (PtO₂)
This protocol describes the hydrogenation of a substituted pyridine using Adams' catalyst (PtO₂), a widely used and effective heterogeneous catalyst for this transformation.[10]
Workflow Diagram:
Caption: Workflow for heterogeneous catalytic hydrogenation.
Step-by-Step Methodology:
-
Reactor Preparation: To a high-pressure reactor vessel, add 2-chloropyridine (1.0 eq).
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent, followed by platinum(IV) oxide (PtO₂, Adams' catalyst) (typically 1-5 mol%).[10]
-
Sealing and Purging: Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Pressurization: Pressurize the reactor with hydrogen gas to 50-70 bar.[10]
-
Reaction: Stir the mixture vigorously at room temperature for 6-8 hours, monitoring the reaction progress by TLC or GC-MS.[10]
-
Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.
-
Isolation: Neutralize the filtrate with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude 2-chloropiperidine by distillation or column chromatography.
Data Summary: Catalytic Hydrogenation Systems
| Catalyst System | Substrate Example | Conditions | Yield (%) | Reference |
| PtO₂ / Acetic Acid | 2-Methylpyridine | 70 bar H₂, RT, 4-6h | High | [10] |
| Pd/C / Acidic Additive | Pyridine | 5 bar H₂, 40°C, 16h | Good | [8] |
| Rhodium on Carbon | Pyridine | Lower H₂ pressures | Good | [10] |
| Iridium(III) Complex | Substituted Pyridines | 50 bar H₂, TFA, RT, 18h | Excellent | [9] |
| In-situ Copper Cathode | Pyridine Derivatives | Electrocatalytic | Good | [11] |
Reductive Amination: Versatile C-N Bond Formation and Cyclization
Reductive amination is a cornerstone of amine synthesis, prized for its versatility and operational simplicity.[12] It can be applied in two main ways for piperidine synthesis:
-
Intramolecular Double Reductive Amination (DRA): A powerful strategy to form the piperidine ring from an acyclic dicarbonyl precursor and an amine source.[13]
-
N-Alkylation: A controlled method to introduce substituents onto the piperidine nitrogen.[14][15]
Causality and Experimental Choices: The reaction proceeds via the initial formation of an imine or enamine, which is then reduced in situ by a selective reducing agent. The choice of reducing agent is critical. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred because they readily reduce the protonated iminium ion intermediate but are slow to reduce the starting aldehyde or ketone, thus minimizing side reactions.[13] Borane-pyridine complex (BAP) has emerged as a less toxic and inexpensive alternative to NaBH₃CN.[15][16]
Protocol 2: N-Alkylation of Piperidine via Reductive Amination
This protocol details the N-alkylation of a piperidine with an aldehyde using the borane-pyridine complex.[15]
Workflow Diagram:
Caption: Workflow for N-alkylation via reductive amination.
Step-by-Step Methodology:
-
Reactant Combination: In a round-bottom flask, dissolve the piperidine derivative (1.0 eq) and the desired aldehyde (1.0 eq) in a suitable solvent like ethanol.[15]
-
Addition of Reducing Agent: To the stirred solution, add the borane-pyridine complex (1.0 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the limiting reagent by TLC. If the reaction is slow, additional aldehyde and borane-pyridine complex may be added until the starting piperidine is consumed.[15]
-
Quenching: Once the reaction is complete, carefully quench any excess reducing agent by the slow addition of dilute acid (e.g., 1M HCl).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between water and an organic solvent (e.g., CH₂Cl₂). Wash the organic layer with water, dry over MgSO₄, and concentrate.[15]
-
Purification: Purify the resulting N-alkylated piperidine by column chromatography on silica gel.
Aza-Diels-Alder Reaction: Stereocontrolled Ring Construction
The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing the piperidine ring, offering excellent control over stereochemistry.[17] It typically involves the reaction of an imine (the dienophile) with a diene.
Causality and Experimental Choices: The key to this reaction is the generation of a sufficiently reactive imine. Often, the reaction is catalyzed by a Lewis acid or Brønsted acid, which activates the imine towards cycloaddition.[18] The choice of diene and imine substituents heavily influences the reaction rate and the stereochemical outcome. The mechanism can be either concerted or stepwise, depending on the substrates and conditions.[17][18]
Protocol 3: Synthesis of a Piperidine Derivative via Aza-Diels-Alder
This protocol is a representative example of an aza-Diels-Alder reaction to form a substituted piperidine.[19]
Step-by-Step Methodology:
-
Imine Formation: Generate the imine dienophile in situ or pre-form it. For example, react benzhydrylamine (1.0 eq) with ethyl glyoxylate (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Cycloaddition: Add the diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.1 eq) to the solution containing the imine.
-
Catalysis (if required): Add a Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) if necessary to promote the reaction.
-
Reaction: Stir the mixture at the appropriate temperature (from room temperature to reflux), monitoring by TLC until the starting materials are consumed.
-
Work-up: Quench the reaction with an aqueous solution (e.g., saturated NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting cycloadduct by column chromatography to yield the diastereomerically pure piperidine derivative.[19]
Pictet-Spengler Reaction: Formation of Fused Piperidine Systems
The Pictet-Spengler reaction is a classic and highly efficient method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many alkaloids and pharmaceuticals.[20][21] The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.
Mechanism Overview:
Caption: Key steps in the Pictet-Spengler reaction.
Causality and Experimental Choices: The driving force for the reaction is the formation of a highly electrophilic iminium ion intermediate under acidic conditions, which is then attacked by the nucleophilic aromatic ring (e.g., a phenyl or indole group).[20] Traditional conditions involve heating with strong protic acids like HCl or TFA.[20][21] The choice of the β-arylethylamine and the carbonyl component dictates the final fused heterocyclic structure.
Protocol 4: General Procedure for Tetrahydroisoquinoline Synthesis
This protocol outlines the original Pictet-Spengler reaction for forming a tetrahydroisoquinoline.[20][22]
Step-by-Step Methodology:
-
Reactant Combination: Dissolve the phenylethylamine derivative (1.0 eq) in a suitable solvent.
-
Carbonyl Addition: Add the aldehyde or ketone (e.g., formaldehyde or its equivalent like dimethoxymethane, 1.1 eq).[20]
-
Acid Catalysis: Add a strong acid catalyst, such as concentrated hydrochloric acid or trifluoroacetic acid (TFA).[21]
-
Reaction: Heat the reaction mixture (often to reflux) and stir until the starting amine is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture and neutralize it with a base (e.g., NaOH solution or saturated NaHCO₃).
-
Extraction and Purification: Extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by chromatography or recrystallization to obtain the final tetrahydroisoquinoline.
Purification of Piperidine Intermediates
In a pharmaceutical setting, the purity of an intermediate is paramount. A common challenge in piperidine synthesis via pyridine reduction is the removal of unreacted pyridine. Due to the formation of an azeotrope, simple fractional distillation is often insufficient to separate piperidine from pyridine completely.[23][24]
Industrial Protocol: Azeotropic Distillation A robust industrial method involves azeotropic distillation. By adding water and a non-aromatic hydrocarbon, the separation can be achieved.[23] A ternary azeotrope forms, which alters the relative volatilities and allows for the removal of pyridine. Another approach involves reacting the crude mixture with CO₂, which selectively forms a salt with the more basic piperidine, allowing the less basic pyridine to be removed before the piperidine is liberated from the salt.[25]
Conclusion
The synthesis of piperidine-based pharmaceutical intermediates is a dynamic field that leverages both classic transformations and modern catalytic methods. The choice of synthetic strategy—be it direct hydrogenation, versatile reductive amination, stereocontrolled cycloaddition, or elegant cyclization—is dictated by the specific target molecule, required stereochemistry, and scalability demands. A thorough understanding of the mechanistic principles behind each method, as detailed in these notes, empowers the research scientist to make informed decisions, troubleshoot experimental challenges, and ultimately accelerate the drug development pipeline.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajchem-a.com [ajchem-a.com]
- 7. biosynce.com [biosynce.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. asianpubs.org [asianpubs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. soc.chim.it [soc.chim.it]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. | Sigma-Aldrich [merckmillipore.com]
- 18. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 20. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Chemicals [chemicals.thermofisher.cn]
- 23. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 24. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 25. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
Application Note: A Comprehensive Guide to the Scalable Synthesis of 1-(Bromoacetyl)piperidine
Introduction and Strategic Importance
1-(Bromoacetyl)piperidine is a valuable reagent and building block in medicinal chemistry and organic synthesis. As a bifunctional molecule, it incorporates a reactive α-bromoacetamide moiety, which is an excellent alkylating agent for various nucleophiles (such as amines, thiols, and phenols), and a saturated piperidine ring. The piperidine scaffold is one of the most prevalent N-heterocycles found in FDA-approved pharmaceuticals, contributing to improved pharmacokinetic properties like solubility and metabolic stability.[1][2] Consequently, this compound serves as a critical intermediate for introducing the piperidine motif into bioactive molecules, including central nervous system agents and other receptor ligands.[3]
While the laboratory-scale synthesis of this compound via the acylation of piperidine is straightforward, scaling up the process presents significant challenges. The reaction is highly exothermic, and the primary acylating agent, bromoacetyl bromide, is a corrosive, water-reactive, and lachrymatory substance.[4][5] A drop in yield, poor temperature control, and safety incidents are common issues when transitioning from gram to kilogram scale without a robust process understanding.[6]
This application note provides a detailed, field-proven protocol for the scaled-up synthesis of this compound. It emphasizes the causality behind experimental choices, focusing on process safety, thermal management, and in-process controls to ensure a safe, reproducible, and high-yielding manufacturing process.
Reaction Chemistry and Mechanism
The synthesis of this compound is achieved through the nucleophilic acyl substitution of bromoacetyl bromide with piperidine. This transformation is a classic example of the Schotten-Baumann reaction , which involves the acylation of an amine (or alcohol) with an acyl halide under basic conditions.[7][8][9] The base, typically aqueous sodium hydroxide or an organic base like triethylamine, serves to neutralize the hydrogen bromide (HBr) byproduct, driving the reaction to completion.[10][11]
The mechanism proceeds in three key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic carbonyl carbon of bromoacetyl bromide, forming a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a bromide ion as the leaving group.
-
Deprotonation: The added base neutralizes the resulting acidic piperidinium ion, yielding the final amide product, this compound.
Caption: Figure 1: Reaction Mechanism for this compound Synthesis.
Pre-Scale-Up Hazard Analysis and Process Safety
Scaling chemical reactions introduces risks that are often negligible at the lab scale. The primary concern for this synthesis is managing the significant exotherm and the hazards associated with bromoacetyl bromide.[12][13] A failure to control these factors can lead to a thermal runaway, pressure buildup, and the release of hazardous materials.[14]
3.1. Reagent Hazard Assessment
-
Bromoacetyl Bromide (CAS 598-21-0):
-
Reactivity: Reacts violently with water, alcohols, and strong bases, releasing toxic and corrosive hydrogen bromide gas.[5][15] It is also a lachrymator.
-
Health Hazards: Causes severe chemical burns to the skin, eyes, and respiratory tract.[4][16][17] Inhalation can lead to pulmonary edema, a medical emergency.[4]
-
Handling: Must be handled in a well-ventilated fume hood or a closed system. All transfers should be conducted under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture. Personal Protective Equipment (PPE) must include a face shield, safety goggles, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves.[18][19]
-
-
Piperidine (CAS 110-89-4):
-
Reactivity: Flammable liquid and vapor. A strong base that can react vigorously with acids.
-
Health Hazards: Toxic if swallowed or inhaled. Causes skin irritation and serious eye damage.
-
-
Sodium Hydroxide (CAS 1310-72-1):
-
Reactivity: Corrosive. Generates significant heat when dissolved in water.
-
Health Hazards: Causes severe skin burns and eye damage.
-
3.2. Thermal Hazard Assessment The acylation of amines is a highly exothermic process. The heat generated is proportional to the volume of the reactants, while the ability to dissipate that heat is proportional to the surface area of the reactor. As scale increases, the surface-area-to-volume ratio decreases, making heat removal less efficient and increasing the risk of a thermal runaway.[6][12]
Key Control Strategies:
-
Engineered Controls: Use a jacketed reactor with a reliable cooling system (e.g., a recirculating chiller). The cooling capacity must be sufficient to handle the total heat output of the reaction.[14]
-
Administrative Controls: The most critical control is the slow, controlled addition of the limiting reagent (bromoacetyl bromide) to the piperidine solution. This makes the reaction "dose-controlled," meaning the rate of heat generation is limited by the rate of addition and cannot exceed the cooling capacity of the reactor.[12][20]
-
Monitoring: Continuous monitoring of the internal reaction temperature with a thermocouple and setting alarms for temperature deviations are essential.[20]
Detailed Experimental Protocol for Scale-Up
This protocol is designed for a 1.0 molar scale synthesis in a 5 L jacketed reactor system. All operations must be performed by trained personnel in a controlled environment (e.g., a walk-in fume hood) with appropriate safety measures in place.
4.1. Equipment Setup
-
5 L jacketed glass reactor with a bottom outlet valve.
-
Overhead mechanical stirrer with a high-torque motor and a glass or PTFE-coated impeller.
-
Lid for the reactor with ports for:
-
Thermocouple probe (for internal temperature monitoring).
-
500 mL graduated dropping funnel (for bromoacetyl bromide addition).
-
Nitrogen inlet/outlet connected to a gas bubbler and a caustic scrubber (to neutralize HBr off-gas).
-
Condenser (optional, but recommended).
-
-
Recirculating chiller/heater connected to the reactor jacket.
-
Caustic scrubber containing aqueous sodium hydroxide solution.
Caption: Figure 2: Experimental Workflow for Scaled-Up Synthesis.
4.2. Reagents and Materials
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) |
| Piperidine | 110-89-4 | 85.15 | 1.00 | 85.2 g (99.0 mL) |
| Bromoacetyl bromide | 598-21-0 | 201.83 | 1.05 | 211.9 g (91.7 mL) |
| Sodium Hydroxide | 1310-72-1 | 40.00 | 1.10 | 44.0 g |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | 1.5 L |
| Deionized Water | 7732-18-5 | - | - | 1.0 L + 500 mL |
| Heptane | 142-82-5 | - | - | For crystallization |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | - | ~50 g |
4.3. Step-by-Step Procedure
-
Reactor Preparation: Assemble the 5 L reactor system as described above. Ensure all joints are properly sealed. Purge the entire system with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Charging Reactants: To the reactor, charge piperidine (85.2 g, 1.00 mol), ethyl acetate (1.0 L), and deionized water (500 mL). Begin vigorous stirring (e.g., 300-400 RPM) to create a well-mixed biphasic system.
-
Initial Cooling: Set the chiller to -5 °C and cool the reactor contents to an internal temperature of 0-5 °C.
-
Reagent Addition:
-
Prepare a solution of sodium hydroxide (44.0 g, 1.10 mol) in deionized water (500 mL). Caution: This is highly exothermic; prepare in a separate beaker cooled in an ice bath.
-
Transfer the bromoacetyl bromide (211.9 g, 1.05 mol) to the 500 mL dropping funnel.
-
Begin a slow, dropwise addition of bromoacetyl bromide to the reactor. Simultaneously, start adding the sodium hydroxide solution at a rate that maintains the internal reaction temperature between 5-10 °C. The addition should take approximately 2-3 hours. This is the most critical step. A rapid temperature increase indicates the reaction rate is exceeding the cooling capacity; immediately stop the addition if the temperature rises above 12 °C.[20]
-
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.
-
In-Process Monitoring: Take a small aliquot from the organic layer. Spot it on a TLC plate alongside a piperidine standard. The reaction is complete when the piperidine spot has disappeared.[21] Alternatively, HPLC or GC-MS can be used for more precise monitoring.[22]
-
Work-Up and Phase Separation:
-
Stop the stirrer and allow the layers to separate.
-
Drain the lower aqueous layer.
-
To the organic layer remaining in the reactor, add 500 mL of 1 M HCl and stir for 10 minutes to wash. Separate and discard the aqueous layer.
-
Add 500 mL of saturated sodium bicarbonate solution and stir for 10 minutes to neutralize any remaining acid. Separate and discard the aqueous layer.[21]
-
Finally, wash with 500 mL of brine (saturated NaCl solution) to remove residual water. Separate the layers.[21]
-
-
Drying and Concentration:
-
Drain the organic layer into a large flask. Add anhydrous sodium sulfate (~50 g), swirl, and let it sit for 20-30 minutes.
-
Filter the mixture to remove the sodium sulfate.
-
Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. The crude product will be a pale yellow solid or oil.
-
-
Purification by Crystallization:
-
Dissolve the crude product in a minimum amount of warm ethyl acetate.
-
Slowly add heptane until the solution becomes cloudy.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the white crystalline solid by vacuum filtration, wash with cold heptane, and dry under vacuum.
-
Expected Yield: ~180-195 g (87-95%). Melting Point: 43-46 °C.
-
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. This compound [myskinrecipes.com]
- 4. nj.gov [nj.gov]
- 5. Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. jk-sci.com [jk-sci.com]
- 11. Schotten-Baumann Reaction [organic-chemistry.org]
- 12. helgroup.com [helgroup.com]
- 13. tuvsud.com [tuvsud.com]
- 14. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 15. fishersci.com [fishersci.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. kscl.co.in [kscl.co.in]
- 20. labproinc.com [labproinc.com]
- 21. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 22. benchchem.com [benchchem.com]
Application Notes & Protocols: 1-(Bromoacetyl)piperidine in Heterocyclic Synthesis
Abstract
This comprehensive guide details the strategic application of 1-(bromoacetyl)piperidine as a versatile electrophilic building block for the synthesis of medicinally relevant heterocyclic compounds. We provide an in-depth analysis of its reactivity, focusing on the construction of thiazole and piperazinone cores. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-tested protocols, mechanistic insights, and expert commentary to facilitate the successful implementation of these synthetic strategies. The methodologies presented are grounded in established chemical principles and supported by authoritative literature to ensure reliability and reproducibility.
Introduction: The Strategic Value of this compound
In the landscape of modern drug discovery, the piperidine moiety is a privileged scaffold, appearing in a vast number of approved pharmaceuticals and clinical candidates.[1][2] Its prevalence is due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for exploring chemical space around a biological target.[3][4]
This compound, with the IUPAC name 2-bromo-1-piperidin-1-ylethanone, merges the desirable piperidine core with a highly reactive α-bromoacetyl group.[5] This dual functionality makes it a powerful and efficient reagent for introducing the piperidinoylmethyl group into various molecular frameworks, primarily through nucleophilic substitution reactions. The electrophilic methylene carbon, activated by the adjacent carbonyl group, readily reacts with a wide range of nucleophiles, including amines and thiols, making it an ideal precursor for constructing diverse heterocyclic systems.[6] This guide will focus on two of its most valuable applications: the synthesis of aminothiazoles and piperazinones.
Core Reactivity and Mechanistic Principles
The primary mode of reactivity for this compound is its function as an α-halo ketone. The bromine atom serves as an excellent leaving group in SN2 reactions. The adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by nucleophiles. This fundamental reactivity is the cornerstone of its utility in forming carbon-heteroatom bonds, which is the initial step in many cyclization reactions.
Application I: Synthesis of 2-Aminothiazole Derivatives
The thiazole ring is another critical pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[7][8] The Hantzsch thiazole synthesis is a classic and reliable method for constructing this heterocycle, involving the reaction of an α-haloketone with a thioamide.[9] this compound is an excellent substrate for this transformation.
Reaction Mechanism: Hantzsch Thiazole Synthesis
The reaction proceeds via a two-step mechanism:
-
SN2 Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic α-carbon of this compound, displacing the bromide ion. This forms a thioimonium salt intermediate.[9]
-
Cyclization and Dehydration: The nitrogen atom of the intermediate then attacks the carbonyl carbon in an intramolecular cyclization. Subsequent dehydration of the resulting hydroxylated intermediate yields the aromatic thiazole ring.[9][10]
Visualization: Hantzsch Synthesis Workflow
Caption: Fig. 1: General workflow for Hantzsch thiazole synthesis.
Detailed Experimental Protocol: Synthesis of N-Aryl-4-(piperidin-1-carbonyl)thiazol-2-amine
This protocol is adapted from methodologies described for the synthesis of similar thiazole-piperazine derivatives.[11]
Materials:
-
This compound (1.0 eq)
-
Substituted Thioacetamide/Thiourea (e.g., Thioacetamide) (1.0 eq)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the thioacetamide derivative (0.03 mol, 2.25 g) in absolute ethanol (50 mL).
-
To this solution, add this compound (0.03 mol, 6.18 g) portion-wise at room temperature.
-
Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For many substrates, a solid will begin to precipitate.
-
Continue stirring for 48 hours to ensure the reaction goes to completion.[11]
-
After 48 hours, collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the solid product. For enhanced purity, recrystallize the crude product from ethanol.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, MS).
Scientist's Notes:
-
Causality: The use of ethanol as a solvent is advantageous as it readily dissolves the reactants and allows for easy precipitation of the product upon formation, simplifying the work-up.
-
Expertise: While the reaction often proceeds well at room temperature, gentle heating (reflux) can be employed to accelerate the reaction for less reactive thioamides. However, this may also increase the formation of side products.
-
Trustworthiness: The 1:1 stoichiometry is critical. An excess of the α-haloketone can lead to the formation of undesired byproducts. Monitoring by TLC is essential to determine the optimal reaction time and prevent product degradation.
Application II: Synthesis of Piperazinone Scaffolds
Piperazinones are six-membered heterocyclic rings containing two nitrogen atoms and a ketone group. They are key structural motifs in a variety of pharmacologically active compounds.[12] The synthesis of piperazinones often involves the cyclization of a diamine precursor with a suitable two-carbon electrophilic building block. This compound can be ingeniously used in a multi-step sequence to construct these valuable scaffolds.
General Synthetic Strategy
A common approach involves a two-step process:
-
N-Alkylation: A primary amine is first acylated with this compound. This is a standard nucleophilic substitution where the amine displaces the bromide.
-
Reductive Amination/Cyclization: The resulting intermediate, which now contains a secondary amide and a ketone, can undergo a reductive amination with another amine, followed by intramolecular cyclization to form the piperazinone ring. More direct methods involve reacting this compound with a suitable diamine derivative where subsequent cyclization can occur.[13][14]
Visualization: Piperazinone Synthesis Logic
Caption: Fig. 2: Logical flow for piperazinone synthesis.
Detailed Experimental Protocol: Synthesis of a Substituted Piperazin-2-one
This protocol is a generalized procedure based on the principles of N-alkylation followed by cyclization.
Materials:
-
N-Boc-ethylenediamine (1.0 eq)
-
This compound (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Dichloromethane (DCM) or Acetonitrile (ACN) (as solvent)
-
Trifluoroacetic acid (TFA) for deprotection
-
Sodium triacetoxyborohydride (for potential reductive cyclization step)
Procedure:
Step A: N-Alkylation
-
Dissolve N-Boc-ethylenediamine (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add TEA (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in DCM to the cooled mixture dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylated intermediate. Purify by column chromatography if necessary.
Step B: Deprotection and Cyclization
-
Dissolve the purified intermediate from Step A in DCM.
-
Add an excess of TFA (e.g., 20-30% v/v in DCM) and stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Concentrate the mixture under reduced pressure to remove excess TFA and solvent.
-
Dissolve the resulting amine salt in a suitable solvent like methanol or DCM and add a base (e.g., TEA or DIPEA) to neutralize. The free amine will undergo spontaneous intramolecular cyclization to form the piperazinone ring. Gentle heating may be required.
-
After cyclization is complete (monitor by TLC), perform an aqueous work-up.
-
Purify the final piperazinone product by column chromatography or recrystallization.
Scientist's Notes:
-
Causality: The Boc-protecting group on the diamine is crucial for regioselectivity, ensuring that only one nitrogen atom reacts in the initial SN2 step. A base like TEA is required to scavenge the HBr generated during the reaction.
-
Expertise: The cyclization step (Step B) is often spontaneous after deprotection and neutralization. The choice of base and solvent can influence the rate and yield of this cyclization. In some cases, a non-nucleophilic base is preferred to avoid side reactions.
-
Trustworthiness: Each step should be monitored for completion to ensure high yields. Purification of the intermediate after Step A is recommended to ensure the final product's purity.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate care.[15]
-
Hazards: Harmful if swallowed (H302) and causes serious eye irritation (H319).[5] It is a lachrymator and irritant.
-
Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16]
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[15]
-
Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
-
Table 1: Physical and Safety Data for this compound
| Property | Value | Reference |
| IUPAC Name | 2-bromo-1-piperidin-1-ylethanone | [5] |
| CAS Number | 1796-25-4 | [5] |
| Molecular Formula | C₇H₁₂BrNO | [5] |
| Molecular Weight | 206.08 g/mol | [5] |
| Hazard Statements | H302, H319 | [5] |
| Precautionary Statements | P264, P270, P280, P301+P312, P305+P351+P338 | [15] |
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. thieme-connect.de [thieme-connect.de]
- 4. ajchem-a.com [ajchem-a.com]
- 5. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Piperazine synthesis [organic-chemistry.org]
- 14. Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aksci.com [aksci.com]
- 16. file.bldpharm.com [file.bldpharm.com]
Application Note: Real-Time In-Situ Monitoring of 1-(Bromoacetyl)piperidine Reactions for Pharmaceutical Synthesis
An Application Guide for Drug Development Professionals and Research Scientists
Abstract & Introduction
1-(Bromoacetyl)piperidine is a pivotal reagent in modern organic and medicinal chemistry, primarily utilized for introducing the piperidine moiety into molecular scaffolds.[1][2] The piperidine ring is a prevalent structural motif found in numerous pharmaceuticals and biologically active compounds, making reactions involving this reagent of high interest in drug development.[2][3] These reactions, typically nucleophilic substitutions, are foundational for creating complex molecules.[1]
Traditional reaction monitoring relies on offline methods like TLC or HPLC, which involve sample quenching and can introduce time delays and potential inaccuracies. In contrast, in-situ (in the reaction mixture) monitoring provides a continuous, real-time window into the chemical transformation. This approach is indispensable for elucidating reaction kinetics, identifying transient intermediates, understanding mechanisms, and optimizing process parameters for safety, yield, and purity.[4][5][6] This guide provides a detailed overview and actionable protocols for monitoring this compound reactions using leading spectroscopic techniques: Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][7][8]
Core Chemistry: The Nucleophilic Substitution Mechanism
The primary reactivity of this compound stems from its α-halo amide structure. The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack. The most common reaction is a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile (e.g., an amine, thiol, or alcohol) attacks the carbon atom bearing the bromine, displacing it to form a new carbon-nucleophile bond.[1][9]
General Reaction Scheme:
-
Reactants: this compound + Nucleophile (e.g., R-NH₂)
-
Product: N-substituted 2-(piperidin-1-yl)acetamide + HBr
The liberated hydrobromic acid (HBr) will typically be neutralized by a base added to the reaction mixture or by an excess of the nucleophile itself.
Caption: Generalized SN2 reaction pathway for this compound.
Selecting the Optimal In-Situ Analytical Technique
The choice of monitoring technique is dictated by the specific reaction conditions, the chemical nature of the reactants and solvent, and the desired level of detail. FTIR, Raman, and NMR spectroscopy are non-destructive methods that offer complementary insights.[6][10]
| Technique | Principle | Strengths | Limitations |
| FTIR Spectroscopy | Measures absorption of infrared light due to molecular vibrations, primarily of polar bonds.[5] | Excellent for tracking polar functional groups (C=O, N-H, O-H). High sensitivity and fast data acquisition. Robust probe-based technology is widely available.[5][7] | Water and other polar solvents have strong IR absorbance, which can obscure key spectral regions. Not ideal for symmetric, non-polar bonds. |
| Raman Spectroscopy | Measures inelastic scattering of laser light from molecular vibrations, sensitive to changes in polarizability.[4] | Complements FTIR; excellent for non-polar bonds (C-C, C=S, C-Br).[10] Unaffected by water, making it ideal for aqueous reactions. Fiber optic probes allow for flexible reactor interfacing.[11][12] | Can be susceptible to fluorescence from the sample. Weaker signal than IR absorption, may require higher concentrations. |
| NMR Spectroscopy | Measures the resonance of atomic nuclei in a magnetic field, providing detailed structural information.[8] | Unambiguous identification and quantification of all species (reactants, intermediates, products).[13][14] The gold standard for detailed kinetic and mechanistic studies.[15][16] | Lower sensitivity compared to vibrational spectroscopy. Requires deuterated solvents for locking. Higher equipment cost and more complex setup (flow-NMR systems can simplify this).[17][18] |
Protocols for Real-Time Reaction Monitoring
Safety First: this compound is harmful if swallowed and causes serious eye irritation.[19][20] Always consult the Safety Data Sheet (SDS), wear appropriate Personal Protective Equipment (PPE) including gloves and safety glasses, and work in a well-ventilated fume hood.
Protocol 1: In-Situ FTIR Spectroscopy
Causality: This method tracks the reaction by monitoring the vibrational frequency of the amide carbonyl (C=O) bond. The electronic environment of the carbonyl changes as the electronegative bromine atom is replaced by the nucleophile, causing a discernible shift in its stretching frequency. The disappearance of the C-Br bond vibration can also be monitored.[5][21]
Caption: Experimental workflow for in-situ FTIR reaction monitoring.
Step-by-Step Methodology:
-
Instrumentation Setup: Insert and secure an Attenuated Total Reflectance (ATR) FTIR probe (e.g., Mettler-Toledo ReactIR) into the reaction vessel, ensuring the sensor is fully submerged.[5]
-
Background Collection: Charge the reactor with the solvent and this compound. Stir until dissolved and thermally equilibrated. Collect a series of background spectra to serve as a zero-time reference.
-
Reaction Initiation: Add the nucleophile and/or catalyst to the reactor to start the reaction.
-
Data Acquisition: Immediately begin collecting spectra at regular intervals (e.g., every 60 seconds).
-
Real-Time Analysis: Track the absorbance of key infrared bands in real-time. Identify a unique peak for the reactant (e.g., initial C=O stretch) and the product (e.g., shifted C=O stretch) that are free from solvent interference.
-
Post-Processing: Convert the spectral data into concentration versus time profiles. This kinetic data can be used to determine the reaction rate, endpoint, and identify any deviation from expected behavior.[22]
Expected Data: Key Vibrational Frequencies
| Functional Group | This compound (Reactant) | Amine Adduct (Product) | Comment |
| Amide C=O Stretch | ~1650-1665 cm⁻¹ | ~1630-1645 cm⁻¹ | A noticeable shift to lower wavenumber is expected as the electron-withdrawing Br is replaced. |
| C-Br Stretch | ~650-680 cm⁻¹ | Absent | Disappearance of this peak is a clear indicator of reactant consumption. |
Protocol 2: In-Situ Raman Spectroscopy
Causality: Raman spectroscopy is highly sensitive to changes in molecular polarizability. The cleavage of the C-Br bond and the formation of a new C-Nucleophile bond will produce significant changes in the Raman spectrum, providing a clear "fingerprint" of the reaction's progress.[4] This technique is particularly powerful in aqueous media where FTIR is challenging.[11]
Caption: Experimental workflow for in-situ Raman reaction monitoring.
Step-by-Step Methodology:
-
Instrumentation Setup: Insert a Raman immersion probe into the reaction vessel. Connect it to the spectrometer via fiber optic cables.[12]
-
Parameter Optimization: Before starting the reaction, optimize the laser power and integration time to achieve a good signal-to-noise ratio without causing sample degradation or fluorescence.
-
Reference Spectrum: Charge the reactor with solvent and reactants. Collect a reference spectrum before initiating the reaction.
-
Initiation and Monitoring: Start the reaction and begin collecting Raman spectra at set intervals.
-
Data Analysis: Monitor the intensity of the C-Br vibration (reactant) and unique peaks corresponding to the product. Normalize the data against a stable solvent peak to correct for any fluctuations.
-
Kinetic Modeling: Plot the normalized peak intensities versus time to build a kinetic profile of the reaction.
Expected Data: Key Raman Shifts
| Vibrational Mode | This compound (Reactant) | Amine Adduct (Product) | Comment |
| C-Br Stretch | ~550-650 cm⁻¹ | Absent | A strong, easily trackable band that disappears as the reaction proceeds. |
| Piperidine Ring Modes | Multiple bands (~800-1200 cm⁻¹) | Shifts expected | The ring vibrations will be subtly altered by the change in the N-acyl substituent. |
| Product-Specific Modes | Dependent on Nucleophile | Present | New bands will appear that are characteristic of the final product structure. |
Protocol 3: In-Situ NMR Spectroscopy
Causality: NMR spectroscopy provides the most definitive structural data. The reaction can be followed by monitoring the disappearance of the ¹H NMR signal for the methylene protons adjacent to the bromine (-CH₂Br) in the reactant and the simultaneous appearance of a new methylene signal (-CH₂-Nu) in the product at a different chemical shift.[8][15] Integration of these signals provides direct, quantitative concentration data.[23]
Caption: Experimental workflow for in-situ NMR reaction monitoring.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent inside an NMR tube.
-
Initial Setup: Place the tube in the NMR spectrometer. Lock onto the solvent signal, shim the magnetic field for homogeneity, and acquire an initial ¹H spectrum (t=0).[8]
-
Reaction Initiation: Carefully inject a stoichiometric amount of the nucleophile into the NMR tube and mix quickly.
-
Automated Acquisition: Immediately start a pre-configured arrayed experiment, which will automatically acquire ¹H NMR spectra at specified time intervals (e.g., every 2-5 minutes).[8]
-
Data Processing: Process the series of spectra. For each time point, carefully integrate the signal corresponding to the reactant's α-protons and the product's α-protons.
-
Kinetic Analysis: Use the integral values to calculate the concentration of each species at each time point. Plot these concentrations against time to obtain a detailed reaction profile, from which kinetic parameters can be accurately determined.[14][23]
Expected Data: Key ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | This compound (Reactant) | Amine Adduct (Product) | Comment |
| -C(=O)-CH₂-Br | ~3.9-4.1 ppm (singlet) | Absent | Disappearance of this singlet is the primary marker for reactant consumption. |
| -C(=O)-CH₂-Nu | Absent | ~3.2-3.6 ppm (singlet) | Appearance of a new singlet, typically upfield from the reactant signal. |
| Piperidine Protons | ~1.6-1.7, ~3.4-3.6 ppm (multiplets) | Minor shifts | The protons on the piperidine ring will experience slight changes in their chemical environment. |
Conclusion
The in-situ monitoring of this compound reactions offers profound advantages over traditional offline analysis. By providing continuous, real-time data, researchers and process chemists can rapidly optimize reaction conditions, ensure process safety, and gain fundamental insights into reaction mechanisms and kinetics. While FTIR offers a robust and accessible method for tracking functional group changes, Raman excels in aqueous systems, and NMR provides unparalleled structural and quantitative detail. The strategic application of these techniques is a cornerstone of modern, data-rich process development in the pharmaceutical and chemical industries.
References
- 1. This compound [myskinrecipes.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. mt.com [mt.com]
- 5. mt.com [mt.com]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. In situ study of reaction kinetics using compressed sensing NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. In situ study of reaction kinetics using compressed sensing NMR - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC06051B [pubs.rsc.org]
- 15. Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl-Cofactor Dependent p300 Modification of Histone H4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. This compound DiscoveryCPR 1796-25-4 [sigmaaldrich.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Troubleshooting & Optimization
Preventing side reactions of 1-(Bromoacetyl)piperidine in biological buffers
Welcome to the dedicated support center for 1-(Bromoacetyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this valuable reagent in biological systems. As an α-haloacetyl compound, this compound is a potent and useful alkylating agent, but its reactivity profile demands careful experimental design to avoid unwanted side reactions, particularly in the complex milieu of biological buffers.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and expert-backed protocols to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns when working with this compound.
Q1: What is this compound and what is its primary mechanism of action?
This compound is an electrophilic reagent commonly used for the alkylation of nucleophiles. Its reactivity stems from the bromoacetyl group, where the carbon atom adjacent to the bromine is highly susceptible to nucleophilic attack. In biological applications, it is often used to modify proteins or other biomolecules by targeting nucleophilic side chains of amino acids like cysteine (thiol group) and histidine (imidazole ring). The reaction proceeds via a standard SN2 mechanism, resulting in the formation of a stable thioether or alkylated imidazole bond and the release of a bromide ion.
Q2: My reaction with this compound is showing low yield. What is the most likely cause?
Low yield is frequently a direct consequence of reagent degradation through side reactions before it can react with the intended target. The primary culprit is often hydrolysis, where the bromoacetyl group reacts with water. This reaction is significantly accelerated at higher pH values (pH > 7.5) where the concentration of hydroxide ions (a potent nucleophile) increases. Another common issue is the reaction of the reagent with nucleophilic components present in the buffer itself.
Q3: Which common biological buffers should I avoid when using this compound?
It is critical to avoid buffers containing primary or secondary amines, as these are strong nucleophiles that will readily react with this compound, consuming the reagent. Buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine. Additionally, buffers containing thiols, such as DTT or β-mercaptoethanol, which are often used as reducing agents, will rapidly quench the reaction and must be removed prior to the addition of the alkylating agent.
Q4: What is the optimal pH range for a reaction involving this compound?
The optimal pH is a delicate balance between maximizing the reactivity of the target nucleophile and minimizing the rate of hydrolysis of the bromoacetyl group. For targeting cysteine residues in proteins, a pH range of 6.5 to 7.5 is generally recommended. In this range, a sufficient population of the more nucleophilic thiolate anion (S⁻) exists to drive the reaction forward, while the rate of hydrolysis remains manageable. Reactions conducted at pH 8.0 or higher risk rapid hydrolysis of the reagent.
Part 2: Troubleshooting Guide - Diagnosing and Solving Side Reactions
This guide provides a systematic approach to identifying and mitigating common side reactions.
Issue 1: Rapid Loss of Reagent and No Product Formation
-
Symptom: LC-MS or other analytical analysis shows the starting material (e.g., your protein) remains unmodified, and the this compound peak disappears quickly.
-
Underlying Cause: This points to rapid quenching of the reagent, most likely due to reaction with a component in the buffer system or hydrolysis.
Caption: Troubleshooting workflow for rapid reagent loss.
-
Buffer Analysis: Immediately verify the composition of your buffer. If using Tris, glycine, or any buffer with primary/secondary amine groups, you must switch to a non-nucleophilic alternative.
-
Recommended Buffer Systems: The choice of buffer is critical for minimizing side reactions. Phosphate buffers (like PBS) and HEPES are generally considered safe and effective choices for reactions with this compound. MES buffer is also a suitable option, particularly for reactions that require a lower pH range.
-
pH Control: Use a calibrated pH meter to confirm the pH of your reaction mixture is within the optimal 6.5-7.5 range. If it is too high, adjust with dilute HCl.
-
Removal of Interfering Agents: If your protein required stabilization with DTT or other reducing agents, they must be removed prior to adding this compound. This is typically achieved through dialysis or using a desalting column (e.g., a spin column).
Issue 2: Non-Specific Modification of the Target Biomolecule
-
Symptom: Mass spectrometry analysis reveals multiple modification sites on your protein, including residues other than the intended cysteine or histidine targets.
-
Underlying Cause: While cysteine is the most common target, other nucleophilic amino acid side chains can react, especially under sub-optimal conditions. These include methionine, lysine, and aspartate/glutamate. This non-specific labeling is often exacerbated by using a large excess of the alkylating reagent or running the reaction for an extended period.
| Buffer Component | Recommendation | Rationale |
| Tris | Avoid | Primary amine is highly nucleophilic and will consume the reagent. |
| Glycine | Avoid | Primary amine will react with the bromoacetyl group. |
| HEPES | Recommended | Tertiary amine is sterically hindered and a poor nucleophile. |
| Phosphate (PBS) | Recommended | Components are not nucleophilic and provide good buffering capacity. |
| MES | Recommended | A non-amine, non-nucleophilic buffer suitable for lower pH ranges. |
| DTT, BME | Must Remove | Thiol groups are extremely reactive and will quench the reagent instantly. |
-
Titrate the Reagent: Instead of using a large, arbitrary excess, perform a titration experiment. Set up parallel reactions with varying molar equivalents of this compound (e.g., 1, 2, 5, 10 equivalents) to find the lowest concentration that provides sufficient labeling of the target site without significant off-target modification.
-
Control Reaction Time and Temperature: Run the reaction at a controlled temperature, typically 4°C or room temperature, and monitor its progress over time. Quench the reaction (e.g., by adding a thiol like β-mercaptoethanol) at different time points to find the optimal duration.
-
pH Optimization: Lowering the pH towards 6.5 can increase the specificity for cysteine modification, as the thiol group remains sufficiently nucleophilic while the reactivity of amine groups (like lysine) is reduced due to protonation.
Part 3: Experimental Protocols
This section provides a standardized, step-by-step protocol for a typical protein modification experiment.
Protocol: Cysteine-Specific Alkylation of a Protein
-
Protein Preparation and Buffer Exchange:
-
Dissolve or dilute the protein in a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2).
-
If the protein stock contains interfering substances (e.g., DTT, Tris), perform a buffer exchange using a desalting column or dialysis into the reaction buffer.
-
Adjust the final protein concentration to a known value (e.g., 1 mg/mL).
-
-
Reagent Preparation:
-
Prepare a fresh stock solution of this compound (e.g., 100 mM) in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Note: Do not store the reagent in solution for extended periods as it will degrade.
-
-
Alkylation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. For initial experiments, a 10-fold molar excess is a common starting point.
-
Incubate the reaction at room temperature (or 4°C to slow down the reaction and potentially increase specificity) for a defined period, typically 1-2 hours.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching reagent with a highly reactive nucleophile. A final concentration of 10-20 mM β-mercaptoethanol or DTT is effective.
-
Allow the quenching reaction to proceed for 15-30 minutes.
-
-
Removal of Excess Reagent and Analysis:
-
Remove the excess, unreacted this compound and the quenching reagent by buffer exchange (desalting column or dialysis).
-
Analyze the modified protein using appropriate techniques, such as SDS-PAGE, mass spectrometry (ESI-MS or MALDI-TOF), or functional assays to confirm successful and specific modification.
-
Technical Support Center: Quenching Excess 1-(Bromoacetyl)piperidine
Welcome to the technical support center for handling reactions involving 1-(Bromoacetyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on effectively and safely quenching excess this compound in a reaction mixture. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges.
Introduction: The Chemistry of a Potent Reagent
This compound is a valuable bifunctional reagent, classified as an α-haloamide.[1] Its utility stems from the electrophilic carbon adjacent to the bromine atom, making it an excellent substrate for nucleophilic substitution reactions, particularly with amines and thiols, to introduce the piperidine acetyl moiety into target molecules.[2] However, its high reactivity also necessitates careful handling and a well-designed quenching strategy to neutralize any unreacted excess, ensuring the integrity of the desired product and facilitating downstream purification.
This guide will walk you through the principles and practices of quenching this reagent, providing you with the knowledge to troubleshoot common issues and optimize your synthetic workflow.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during the quenching of this compound. Each issue is followed by a step-by-step troubleshooting workflow.
Issue 1: Incomplete Quenching
Symptoms:
-
Presence of starting material (this compound) in the crude product after work-up, as detected by TLC, LC-MS, or NMR.
-
Unexpected side reactions during purification (e.g., reaction with a chromatography solvent or stationary phase).
Root Causes & Solutions:
-
Insufficient Amount of Quenching Agent: The stoichiometry of the quenching agent may be inadequate to react with all the excess this compound.
-
Solution: Increase the molar equivalents of the quenching agent. A 1.5 to 2-fold excess relative to the initial excess of this compound is a good starting point.
-
-
Low Reactivity of the Quenching Agent: The chosen quenching agent may not be nucleophilic enough to react efficiently under the reaction conditions.
-
Solution: Switch to a more potent nucleophile. For example, if using a primary amine with significant steric hindrance, consider a less hindered primary amine or a more nucleophilic thiol.
-
-
Poor Mixing/Mass Transfer: In heterogeneous reaction mixtures, inefficient stirring can lead to localized areas where the quenching agent does not come into contact with the unreacted electrophile.
-
Solution: Ensure vigorous stirring during the quenching process. If solids are present, consider adding a co-solvent to improve solubility.
-
-
Reaction Temperature is Too Low: The activation energy for the quenching reaction may not be met at the current temperature.[3]
-
Solution: After the initial, often exothermic, addition of the quenching agent at a low temperature (e.g., 0 °C) to control the reaction, allow the mixture to warm to room temperature and stir for a sufficient period (e.g., 30-60 minutes) to ensure the reaction goes to completion.[3]
-
Issue 2: Formation of Unexpected Byproducts During Quenching
Symptoms:
-
New, unexpected spots on TLC or peaks in LC-MS that are not the desired product, starting material, or quenched reagent.
-
Lower than expected yield of the desired product.[4]
Root Causes & Solutions:
-
Reaction of the Quenching Agent with the Desired Product: The quenching agent, if too reactive or non-selective, can react with functional groups on the desired product.
-
Solution: Choose a quenching agent that is selective for the α-bromo amide over other functional groups in your product. For instance, if your product contains a sensitive ester group, a milder nucleophile like a secondary amine might be preferable to a strong base that could cause hydrolysis.
-
-
Hydrolysis of the Amide Bond: The use of strong aqueous acids or bases as quenching agents can lead to the hydrolysis of the amide bond in either the starting material or the product.[5]
-
Solution: Opt for nucleophilic quenching agents that do not require harsh pH conditions. If an aqueous work-up is necessary, use a buffered solution or a mild acid/base wash (e.g., saturated ammonium chloride or sodium bicarbonate solution).
-
-
Piperidine Adduct Formation: In some cases, particularly with sensitive substrates, piperidine can act as a nucleophile, leading to the formation of piperidine-adducts.[6][7]
-
Solution: This is more common in peptide synthesis but can be a concern. Using a quenching agent that is significantly more nucleophilic than piperidine can mitigate this.
-
Issue 3: Difficulties with Work-up and Purification
Symptoms:
-
Formation of emulsions during aqueous extraction.[8]
-
The quenched product is difficult to separate from the desired product by chromatography.
Root Causes & Solutions:
-
High Polarity of the Quenched Product: The product formed from quenching this compound can have similar polarity to the desired product, making chromatographic separation challenging.
-
Solution:
-
Quenching Agent Selection: Choose a quenching agent that results in a product with a significantly different polarity. For example, using a long-chain primary amine will result in a more lipophilic quenched product that may elute differently.
-
Work-up Modification: An acidic or basic wash can be employed to protonate or deprotonate the quenched product, altering its solubility and allowing for its removal in the aqueous layer. For example, if a primary amine is used as a quenching agent, an acid wash will protonate the resulting secondary amine, making it water-soluble.[9]
-
-
-
Formation of Salts: The reaction of this compound with an amine nucleophile will generate a hydrobromide salt of the amine. This can sometimes complicate the work-up.
-
Solution: A basic wash (e.g., with saturated sodium bicarbonate solution) during the work-up will neutralize the salt and liberate the free amine, which can then be removed by extraction.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose quenching agents for this compound?
A1: The choice of quenching agent depends on the specific reaction and the nature of the desired product. However, some good starting points are:
-
Primary Amines: Simple, unhindered primary amines like n-butylamine or benzylamine are effective. They are nucleophilic and the resulting secondary amine can often be easily removed with an acid wash.
-
Secondary Amines: Piperidine[10] or morpholine can be used. They are good nucleophiles and the resulting tertiary amines are typically easy to separate.
-
Thiols: Thiols like thiophenol or 1-dodecanethiol are excellent, soft nucleophiles that react rapidly with the soft electrophilic carbon of the α-bromo amide. The resulting thioethers are often easily separable.
-
Aqueous Solutions: In some cases, a solution of sodium thiosulfate or sodium sulfite can be used to quench α-halo ketones. However, care must be taken to avoid hydrolysis of sensitive functional groups.
| Quenching Agent | Class | Key Advantages | Potential Drawbacks |
| n-Butylamine | Primary Amine | Effective, resulting secondary amine is easily removed by acid wash. | Can be volatile, unpleasant odor. |
| Piperidine | Secondary Amine | Highly nucleophilic, often used in excess as a reagent/solvent.[10][11] | Can lead to piperidine-adduct side products.[6][7] |
| Thiophenol | Thiol | Very reactive, forms stable thioether. | Strong, unpleasant odor. Requires careful handling. |
| Sodium Thiosulfate | Aqueous Salt | Inexpensive, readily available. | Can introduce water, potentially causing hydrolysis. |
Q2: How can I monitor the quenching reaction to ensure it's complete?
A2: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC) .
-
Spot the crude reaction mixture before adding the quenching agent.
-
After adding the quenching agent and stirring for a period, take another sample and spot it on the same TLC plate.
-
The disappearance of the spot corresponding to this compound indicates that the quenching is complete. It's advisable to co-spot with a reference standard of the starting material if available.
Q3: this compound is a lachrymator. What are the essential safety precautions?
A3: this compound is a lachrymator, meaning it is an irritant that causes tearing.[12] It is crucial to handle this compound with appropriate safety measures:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles and a face shield.[13] Standard safety glasses are not sufficient.[12]
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).[13] Change them immediately if you suspect contamination.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[14][15] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Q4: Can I use water to quench this compound?
A4: While water can hydrolyze this compound, it is generally a slow process at neutral pH. The reaction rate is significantly lower than with more potent nucleophiles like amines or thiols. Using water alone is not a recommended quenching strategy as it may be incomplete and could lead to the formation of hydroxyacetylpiperidine, which might be difficult to separate. Furthermore, adding water directly to a reactive mixture can be hazardous.[3]
Q5: My reaction is performed in an aprotic solvent. How should I introduce an aqueous quenching agent?
A5: When quenching a reaction in an aprotic solvent (e.g., THF, DCM, Toluene) with an aqueous solution, it is crucial to do so cautiously, especially if the reaction mixture contains reagents that react violently with water.
-
Cool the reaction mixture in an ice bath to control any potential exotherm.[3]
-
Slowly add the aqueous quenching solution dropwise with vigorous stirring.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for a period to ensure the reaction is complete before proceeding with the work-up.
III. Experimental Protocols
Protocol 1: General Quenching Procedure with a Primary Amine
This protocol describes a general method for quenching excess this compound using n-butylamine.
-
Cool the Reaction Mixture: Once your primary reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath.
-
Prepare the Quenching Solution: In a separate vial, dissolve a 1.5 to 2-fold molar excess of n-butylamine (relative to the excess this compound) in a small amount of the reaction solvent.
-
Add the Quenching Agent: Add the n-butylamine solution dropwise to the cooled, stirring reaction mixture. Monitor for any temperature increase.
-
Allow to Warm: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir to Completion: Continue stirring for 30-60 minutes at room temperature.
-
Monitor by TLC: Check for the disappearance of the this compound spot by TLC to confirm the completion of the quench.
-
Proceed to Work-up: The reaction is now ready for aqueous work-up. An acid wash (e.g., with 1M HCl) will remove the excess n-butylamine and the quenched product.
Protocol 2: Quenching with a Thiol
This protocol is suitable for reactions where a highly nucleophilic quenching agent is desired.
-
Cool the Reaction Mixture: Cool the reaction vessel to 0 °C.
-
Add the Quenching Agent: Add a 1.5-fold molar excess of thiophenol dropwise to the stirring reaction mixture.
-
Stir: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Monitor by TLC: Confirm the absence of this compound by TLC.
-
Proceed to Work-up: The resulting thioether is typically less polar than the desired product and can be separated by chromatography. A basic wash (e.g., with 1M NaOH) can be used to remove any unreacted thiophenol.
IV. Visual Guides
Diagram 1: Quenching Reaction Workflow
Caption: Decision workflow for quenching excess this compound.
Diagram 2: Chemical Mechanism of Quenching
Caption: Nucleophilic substitution (SN2) mechanism for quenching.
V. References
-
The Fascinating Chemistry of α‐Haloamides. (n.d.). PMC. Retrieved from --INVALID-LINK--
-
Lachrymators | Laboratory Safety. (n.d.). Brandeis University. Retrieved from --INVALID-LINK--
-
The MSDS HyperGlossary: Lachrymator. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). MySkinRecipes. Retrieved from --INVALID-LINK--
-
How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--
-
Chemistry ORGO: What does it mean when a molecule is 'quenched?'. (2017, November 30). Physics Forums. Retrieved from --INVALID-LINK--
-
This compound (1796-25-4). (n.d.). Chemchart. Retrieved from --INVALID-LINK--
-
α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. (2017, August 2). Journal of the American Chemical Society. Retrieved from --INVALID-LINK--
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--
-
A Report on Reagents and its Quenching Methods. (2021, October 25). Open Access Journals. Retrieved from --INVALID-LINK--
-
Quenching Reactive Substances. (2006, October 27). KGROUP. Retrieved from --INVALID-LINK--
-
Quenching (fluorescence). (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. (2015, January 7). University of Notre Dame. Retrieved from --INVALID-LINK--
-
What Is Quenching In Organic Chemistry? (2025, January 3). YouTube. Retrieved from --INVALID-LINK--
-
Quenching Reactions: Aluminum based reactions. (2025, March 21). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Lachrymators Examination. (n.d.). Centre of Forensic Sciences. Retrieved from --INVALID-LINK--
-
Reactions of Piperazines. (n.d.). Ambeed.com. Retrieved from --INVALID-LINK--
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--
-
Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. (2019, June 22). YouTube. Retrieved from --INVALID-LINK--
-
401 questions with answers in QUENCHING | Science topic. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Quenching guide. (2024, April 9). Reddit. Retrieved from --INVALID-LINK--
-
7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). University of California, Irvine. Retrieved from --INVALID-LINK--
-
Reaction of 1 with piperidine in the presence of CHCl3. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Reaction of alkyl bromide in presence of piperidine. (2018, April 24). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
11.9: Nucleophilic Substitution at Activated Amides and Carbamides. (2022, July 20). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). University of California, Santa Barbara. Retrieved from --INVALID-LINK--
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Acid-catalyzed hydrolysis of 1-piperoylpiperidine. (2010, July 20). The Hive. Retrieved from --INVALID-LINK--
-
Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. (n.d.). Journal of the American Chemical Society. Retrieved from --INVALID-LINK--
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from --INVALID-LINK--
-
22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill. Retrieved from --INVALID-LINK--
-
Reductive dehalogenation of halo ketones. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Lab Safety Manual: Working with Hazardous Materials. (n.d.). Hampshire College. Retrieved from --INVALID-LINK--
-
mechanism of alpha-halogenation of ketones. (2019, January 9). YouTube. Retrieved from --INVALID-LINK--
-
Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (n.d.). New Journal of Chemistry. Retrieved from --INVALID-LINK--
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC. Retrieved from --INVALID-LINK--
-
A universally applicable Nα-Fmoc deprotection solution for microwave assisted solid phase peptide synthesis. (n.d.). Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Piperidine. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Green Chemistry - In situ Fmoc removal. (n.d.). Bachem. Retrieved from --INVALID-LINK--
-
A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. (n.d.). NIH. Retrieved from --INVALID-LINK--
-
Common side reactions in peptide synthesis occurring on resin (a and b)... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
References
- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. Sciencemadness Discussion Board - Acid-catalyzed hydrolysis of 1-piperoylpiperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. peptide.com [peptide.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Piperidine - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. The MSDS HyperGlossary: Lachrymator [ilpi.com]
- 13. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 14. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 15. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
Identifying and removing impurities from 1-(Bromoacetyl)piperidine
Welcome to the comprehensive troubleshooting guide for identifying and removing impurities from 1-(Bromoacetyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important reagent. Here, we delve into the causality of impurity formation and provide validated, step-by-step protocols for their identification and removal, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound?
A1: The synthesis, typically involving the acylation of piperidine with bromoacetyl bromide or chloride, can lead to several common impurities. These can be broadly categorized as unreacted starting materials, side-reaction products, and degradation products. Understanding their origin is the first step in effective purification.
Q2: My reaction seems to have worked, but I have a significant amount of a white precipitate that is insoluble in my organic extraction solvent. What is it?
A2: This is very likely piperidine hydrobromide. During the acylation reaction, one equivalent of hydrogen bromide (HBr) is produced for every equivalent of this compound formed. This HBr reacts with the basic piperidine present in the reaction mixture to form the salt, piperidine hydrobromide, which is generally insoluble in common organic solvents like dichloromethane or ethyl acetate.[1][2]
Q3: I've noticed a new spot on my TLC plate after letting the crude product sit or after running a silica gel column. What could this be?
A3: This new, often more polar, spot is likely the result of hydrolysis of the bromoacetyl group to form 1-(hydroxyacetyl)piperidine. Alpha-halo amides like this compound are susceptible to hydrolysis, a reaction that can be catalyzed by moisture in the air or, significantly, by the acidic nature of standard silica gel.[3][4]
Impurity Identification: A Multi-Technique Approach
A robust analytical workflow is crucial for accurately identifying and quantifying impurities. We recommend a combination of Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Common Impurities
| Impurity | Chemical Structure | Reason for Formation | Identification Signature |
| Piperidine | C₅H₁₁N | Unreacted starting material due to incomplete reaction or incorrect stoichiometry. | TLC: Stains with ninhydrin. ¹H NMR: Characteristic signals around 2.79 ppm and 1.58-1.46 ppm.[5] GC-MS: Detectable peak with a mass-to-charge ratio (m/z) corresponding to its molecular weight. |
| Bromoacetyl Bromide | C₂H₂Br₂O | Unreacted starting material. Highly reactive and lachrymatory. | GC-MS: Can be detected if the sample is analyzed quickly. Often decomposes on the column. |
| Piperidine Hydrobromide | C₅H₁₂BrN | Side-reaction product from the neutralization of HBr byproduct with piperidine.[1][2] | ¹H NMR: Broad signals due to the ammonium proton. Insoluble in many deuterated organic solvents. Generally not visible by TLC or GC-MS under standard conditions. |
| 1-(Hydroxyacetyl)piperidine | C₇H₁₃NO₂ | Hydrolysis of the product, often catalyzed by moisture or acidic silica gel.[3][4] | TLC: A more polar spot (lower Rf) than the product. ¹H NMR: Absence of the -CH₂Br signal and appearance of a new signal for -CH₂OH. MS: A peak corresponding to the molecular weight of the hydrolyzed product. |
Experimental Protocols for Impurity Identification
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
TLC is a quick and effective method for visualizing the main components of your crude reaction mixture.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point.
-
Visualization agents: UV lamp (254 nm), potassium permanganate stain, and ninhydrin stain.
Procedure:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto the baseline of three separate TLC plates.
-
Develop the plates in the chosen mobile phase.
-
Dry the plates and visualize them under a UV lamp. This compound is not strongly UV active, but some impurities might be.
-
Stain one plate with potassium permanganate. Most organic compounds will appear as yellow spots on a purple background.
-
Stain the second plate with ninhydrin and gently heat. Piperidine will appear as a distinct colored spot (often purple or yellow), while the amide product will not react.[6]
Interpreting the Results:
-
Product Spot: The main, less polar spot.
-
Piperidine: A spot that is positive for ninhydrin.
-
Hydrolyzed Product: A more polar spot (lower Rf) than the product.
Visualizing the Impurity Analysis Workflow
Caption: Workflow for the identification of common impurities in crude this compound.
Purification Protocols: Achieving High Purity
Protocol 2: Removal of Piperidine Hydrobromide via Aqueous Wash
This should be the first step in your workup procedure to remove the bulk of the salt impurity.
Procedure:
-
Dilute the crude reaction mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate any remaining free piperidine, making it water-soluble.
-
Follow with a wash using saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Finally, wash with brine (saturated aqueous NaCl) to aid in the removal of water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Purification by Flash Column Chromatography
Flash chromatography is highly effective for removing less polar impurities (like unreacted starting materials) and more polar impurities (like the hydrolysis product).
A Word of Caution: Standard silica gel is acidic and can cause the degradation of this compound. To mitigate this, a small amount of a non-nucleophilic base, such as triethylamine (TEA), should be added to the mobile phase.[7]
Materials:
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Mobile Phase: A gradient of hexane and ethyl acetate is recommended. A starting point could be 9:1 Hexane:Ethyl Acetate, gradually increasing the polarity. Add 0.1-1% triethylamine to the mobile phase.
-
Compressed air or nitrogen for flash chromatography.
Procedure:
-
TLC Optimization: First, determine the optimal mobile phase composition using TLC. The desired product should have an Rf value of approximately 0.2-0.3 for good separation.[8]
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and load it onto the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Secondary amine Acylation - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Cysteine-Selective Modification with 1-(Bromoacetyl)piperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for improving the selectivity of 1-(Bromoacetyl)piperidine for cysteine residues in proteins. Our goal is to equip you with the scientific rationale and practical protocols to overcome common experimental hurdles and achieve highly specific protein modifications.
Introduction: The Challenge of Selectivity
This compound is an α-haloacetyl reagent designed for the covalent modification of nucleophilic amino acid residues. Its primary target is the thiol group of cysteine, which, under appropriate conditions, acts as a potent nucleophile to displace the bromide and form a stable thioether bond. However, achieving high selectivity for cysteine is a significant challenge due to potential off-target reactions with other nucleophilic residues such as lysine, histidine, and methionine. This guide will walk you through strategies to maximize cysteine selectivity and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound with cysteine?
A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate) of a cysteine residue attacks the electrophilic carbon of the bromoacetyl group, leading to the formation of a stable thioether linkage and the displacement of the bromide ion. This reaction is most efficient at a slightly basic pH, which favors the formation of the more nucleophilic thiolate anion.[1][2]
Q2: What are the most common off-target residues for this compound?
A2: While this compound is highly reactive towards cysteine, side reactions can occur with other nucleophilic amino acids, particularly under suboptimal conditions. The most common off-target residues are:
-
Histidine: The imidazole side chain of histidine can be alkylated. This reaction is pH-dependent and becomes more significant at a pH above 6.[1]
-
Lysine: The ε-amino group of lysine can react, but this is generally a much slower reaction and typically only becomes a concern at higher pH (>9.0) where the amine is deprotonated.[1][3]
-
Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium ion. This side reaction can occur even at neutral or slightly acidic pH, especially with prolonged reaction times or high concentrations of the reagent.[1]
Q3: How does pH critically influence the selectivity of the labeling reaction?
A3: pH is the most critical parameter for controlling the selectivity of this compound. The reactivity of nucleophilic amino acids is directly tied to their protonation state, which is governed by their pKa values and the surrounding pH.
-
Slightly Basic (pH 7.5-8.5): This range is optimal for targeting cysteine residues. The pKa of a typical cysteine thiol is around 8.3-8.6, meaning a significant population of the highly reactive thiolate anion is present to drive the reaction.[1]
-
Neutral to Slightly Acidic (pH 6.0-7.0): In this range, the reactivity with histidine is reduced as the imidazole ring (pKa ~6.0) is more likely to be protonated and therefore less nucleophilic. However, cysteine reactivity will also be slower.
-
Alkaline (pH > 9.0): At higher pH, the deprotonation of lysine's ε-amino group (pKa ~10.5) makes it a more potent nucleophile, increasing the risk of off-target labeling.[1][3]
Q4: My protein precipitates upon adding the this compound reagent. What should I do?
A4: Protein precipitation during the labeling reaction is a common issue that can arise from several factors:
-
Rapid Addition of Reagent: this compound is often dissolved in an organic solvent like DMSO or DMF. Adding this solution too quickly can create localized high concentrations of the organic solvent, leading to protein denaturation and precipitation. Solution: Add the reagent dropwise while gently stirring or vortexing the protein solution.[1]
-
Change in Protein pI: Modification of charged residues, particularly lysine, can alter the isoelectric point (pI) of the protein. If the buffer pH is close to the new pI, the protein's solubility will decrease. Solution: Ensure your reaction buffer pH is at least one pH unit away from the predicted pI of your modified protein. You may need to perform the reaction in a different buffer system.[1]
-
Inherent Instability: The protein itself may be unstable under the reaction conditions. Solution: Consider adding stabilizing agents such as glycerol or arginine to the reaction buffer. Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration can also help maintain protein integrity.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during cysteine modification with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling of Target Protein | Oxidized Cysteine Residues: Cysteines have formed disulfide bonds and are unavailable for reaction. | Pre-treat the protein with a reducing agent like DTT or TCEP. Crucially, the reducing agent must be removed before adding this compound to prevent it from quenching the reagent. Use a desalting column for rapid removal.[4] |
| Inaccessible Cysteine Residue: The target cysteine is buried within the protein's 3D structure. | Perform the labeling reaction under partially denaturing conditions (e.g., using low concentrations of urea or guanidinium chloride). Note that this may affect protein function. | |
| Suboptimal pH: The reaction buffer pH is too low, resulting in a low concentration of the reactive thiolate. | Ensure the reaction buffer pH is between 7.5 and 8.5.[1] | |
| Presence of Thiols in Buffer: Buffers containing reducing agents like DTT or β-mercaptoethanol will compete for the reagent. | Use a buffer free of thiols. If a reducing environment is necessary for protein stability, perform a buffer exchange prior to adding this compound.[1] | |
| Significant Off-Target Labeling | pH is Too High: High pH leads to deprotonation and increased reactivity of lysine residues. | Lower the reaction pH to the optimal range of 7.5-8.5.[1] |
| Excess Reagent: A high molar excess of this compound can drive reactions with less nucleophilic residues. | Perform a titration to find the optimal molar ratio of reagent to protein. Start with a 10- to 20-fold molar excess and adjust as needed. | |
| Prolonged Reaction Time: Long incubation times can lead to the accumulation of off-target products, especially methionine alkylation. | Optimize the reaction time by monitoring the reaction progress. Quench the reaction once sufficient labeling of the target cysteine is achieved. | |
| Reaction with Histidine: The pH is favorable for histidine modification. | If histidine modification is a concern, consider performing the reaction at a pH closer to 7.0 to keep the imidazole ring protonated.[1] | |
| Difficulty Interpreting Mass Spectrometry Data | Unexpected Mass Shifts: Multiple or unexpected mass additions are observed. | This could indicate off-target modifications, or multiple modifications on the same peptide. Refer to the mass shift table below and consider tandem MS (MS/MS) to pinpoint the modification site. |
| No Mass Shift Detected: The protein was not labeled. | Refer to the "Low or No Labeling" section of this troubleshooting guide. |
Quantitative Data & Experimental Protocols
Optimizing Reaction Conditions
To achieve high selectivity, it is crucial to optimize the reaction conditions for your specific protein. The following tables provide a template for structuring your optimization experiments.
Table 1: Effect of pH on Labeling Efficiency
| pH | Labeling Efficiency (%) | Off-Target Labeling (Relative %) |
|---|---|---|
| 6.5 | ||
| 7.0 | ||
| 7.5 | ||
| 8.0 | ||
| 8.5 |
| 9.0 | | |
Table 2: Effect of Molar Excess on Labeling Efficiency (at optimal pH)
| Molar Excess of Reagent | Labeling Efficiency (%) | Off-Target Labeling (Relative %) |
|---|---|---|
| 5:1 | ||
| 10:1 | ||
| 20:1 |
| 50:1 | | |
Protocol: Cysteine-Specific Protein Labeling with this compound
This protocol provides a general framework for the bromoacetylation of cysteine residues. It should be optimized for your specific protein and application.
Materials:
-
Thiol-containing protein (1-5 mg/mL)
-
Alkylation Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound
-
Organic Solvent: DMSO or DMF
-
Quenching Solution: 1 M L-cysteine or β-mercaptoethanol
-
Desalting spin columns
Procedure:
-
Protein Preparation (Reduction of Disulfides - Optional):
-
If your protein contains disulfide bonds that need to be reduced to expose cysteine residues, add DTT to a final concentration of 10 mM or TCEP to 5 mM.
-
Incubate at 37°C for 1 hour with gentle agitation.
-
Crucial Step: Remove the reducing agent using a desalting spin column equilibrated with Alkylation Buffer. This prevents the reducing agent from reacting with the this compound.
-
-
Bromoacetylation Reaction:
-
Immediately before use, prepare a 100 mM stock solution of this compound in DMSO or DMF.
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. Add the reagent dropwise while gently vortexing.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction and consume any unreacted this compound, add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess reagent and quenching agent by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
-
-
Analysis and Characterization:
-
Confirm successful labeling by SDS-PAGE (a slight shift in molecular weight may be observable) and mass spectrometry.
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).
-
Mass Spectrometry Analysis
Mass spectrometry is a powerful tool to confirm the covalent modification and identify the site of labeling.
Expected Mass Shift:
The reaction of this compound with a nucleophilic amino acid residue results in the addition of an acetyl-piperidine group (-C(O)CH₂-piperidine) and the loss of a hydrogen atom from the amino acid side chain.
-
Molecular Formula of Added Moiety: C₇H₁₁NO
-
Monoisotopic Mass of Added Moiety: 125.0841 Da
Table 3: Theoretical Monoisotopic Mass Shifts for Modified Amino Acids
| Amino Acid | Modification | Monoisotopic Mass Shift (Da) |
|---|---|---|
| Cysteine | Thioether formation | +125.0841 |
| Lysine | Amine alkylation | +125.0841 |
| Histidine | Imidazole alkylation | +125.0841 |
| Methionine | Sulfonium ion formation | +126.0919 (addition of C₇H₁₂NO⁺) |
Interpreting MS Data:
-
Intact Protein Analysis: Analysis of the intact modified protein will show an increase in mass corresponding to the number of incorporated labels (e.g., +125.0841 Da for a single modification on Cys, Lys, or His).
-
Peptide Mapping (Bottom-up Proteomics):
-
Digest the modified protein with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, specifying a variable modification of +125.0841 Da on cysteine, lysine, histidine, and methionine.
-
The MS/MS fragmentation pattern will confirm the identity of the modified peptide and pinpoint the exact amino acid residue that was labeled.
-
Visualizations
Caption: Experimental workflow for cysteine-specific protein labeling.
Caption: Reaction of this compound with a cysteine thiol.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 4. Data Independent Acquisition Mass Spectrometry for Identification of Targeted Peptide Site Specific Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-(Bromoacetyl)piperidine
Welcome to the technical support center for 1-(Bromoacetyl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their experimental workflows. As a key building block in medicinal chemistry and organic synthesis, understanding and overcoming the solubility limitations of this compound is critical for achieving reliable and reproducible results.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered in the laboratory.
Introduction to this compound
This compound is a bifunctional compound featuring a reactive bromoacetyl group and a saturated piperidine ring. This structure makes it an excellent reagent for introducing the piperidinyl-ethanone moiety into molecules, often via nucleophilic substitution reactions.[1] However, its crystalline solid nature at room temperature can present solubility challenges in various organic solvents.[2]
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₂BrNO | [2][3] |
| Molecular Weight | 206.08 g/mol | [2][3] |
| Appearance | Solid | |
| Melting Point | 38-40 °C | [2] |
| Water Solubility | Estimated at 1686.71 - 33492 mg/L | [4] |
Part 1: Troubleshooting Guide for Solubility Issues
This section addresses specific problems you may encounter when trying to dissolve this compound for your experiments.
Issue 1: The compound is not dissolving in my chosen solvent at room temperature.
Probable Cause: The polarity of the solvent may not be optimal for dissolving this compound, or the concentration may be too high, leading to a saturated solution. While the piperidine ring offers some polarity, the overall molecule has significant nonpolar character.
Step-by-Step Solutions:
-
Solvent Selection:
-
Initial Assessment: Based on the principle of "like dissolves like," a solvent of intermediate polarity is a good starting point. The presence of the polar amide group and the relatively nonpolar piperidine ring suggests that moderately polar aprotic solvents would be effective.
-
Recommended Solvents: Try solvents such as acetone, acetonitrile, ethyl acetate, or tetrahydrofuran (THF). These solvents can effectively solvate both the polar and nonpolar regions of the molecule.[5]
-
Avoid: Highly polar protic solvents like water or ethanol may have limited success at high concentrations and could potentially react with the bromoacetyl group under certain conditions.[5] Nonpolar solvents like hexane or cyclohexane are unlikely to be effective.[6]
-
-
Gentle Heating:
-
Procedure: Gently warm the solution using a water bath. An increase in temperature often significantly increases the solubility of a solid.
-
Caution: Be mindful of the compound's melting point (38-40°C).[2] Avoid excessive heating, which could lead to degradation. A supersaturated solution may also form, causing the compound to precipitate out upon cooling.[7]
-
-
Sonication:
-
Mechanism: Using an ultrasonic bath can help break down solid agglomerates and increase the surface area available for solvation, thereby accelerating the dissolution process.
-
-
Co-Solvent System:
-
Rationale: If a single solvent is not effective, a co-solvent system can be employed to fine-tune the polarity of the medium.[8]
-
Example: If your reaction is performed in a less polar solvent like dichloromethane, adding a small amount of a more polar solvent like THF or acetone can enhance the solubility of this compound.
-
Issue 2: The compound precipitates out of solution during the reaction.
Probable Cause: Changes in the reaction mixture's composition or temperature are likely altering the solubility of this compound. The addition of other reagents or a drop in temperature can cause a previously dissolved compound to crash out.
Step-by-Step Solutions:
-
Maintain Constant Temperature:
-
Action: If you initially used heat to dissolve the compound, ensure the reaction is maintained at that temperature. Use a temperature-controlled reaction setup.
-
-
Gradual Addition of Reagents:
-
Technique: Instead of adding all reagents at once, consider adding the less soluble components gradually to the reaction mixture. This can prevent a sudden change in the solvent environment.
-
-
Increase Solvent Volume:
-
Logic: The simplest solution may be to increase the total volume of the solvent to keep all components in the solution throughout the reaction.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for this compound?
Based on its chemical structure, polar aprotic solvents like acetone or acetonitrile are predicted to be highly effective for dissolving this compound.[5]
Q2: Can I use DMSO to dissolve this compound?
While dimethyl sulfoxide (DMSO) is a powerful solvent, it should be used with caution. Although it will likely dissolve the compound, its high boiling point can make it difficult to remove after the reaction. For many applications, other lower-boiling polar aprotic solvents are preferable.
Q3: Is this compound stable in protic solvents like water or ethanol?
The bromoacetyl group is an electrophilic center and can react with nucleophilic protic solvents, especially in the presence of a base or at elevated temperatures, leading to the formation of byproducts.[5] Therefore, it is best to avoid these solvents unless they are a required part of the reaction, and even then, the reaction should be carefully monitored.
Q4: How can I prepare a stock solution of this compound?
To prepare a stock solution, choose a solvent in which the compound is highly soluble, such as acetone or THF. It is advisable to perform a small-scale solubility test first to determine the maximum practical concentration. Store the stock solution in a tightly sealed container, protected from light and moisture, and at a low temperature if necessary to prevent degradation.
Q5: Are there any safety precautions I should take when handling this compound?
Yes, this compound is classified as harmful if swallowed and causes serious eye irritation.[3] It is also a lachrymator (a substance that causes tearing).[9] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]
Part 3: Visualization of Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. 1796-25-4 CAS MSDS (Piperidine, 1-(bromoacetyl)- (7CI,8CI,9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (1796-25-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. fishersci.com [fishersci.com]
- 10. file.bldpharm.com [file.bldpharm.com]
Technical Support Center: Minimizing Non-Specific Binding of 1-(Bromoacetyl)piperidine to Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of non-specific binding of 1-(Bromoacetyl)piperidine and other haloacetyl reagents to proteins. Our focus is on providing scientifically grounded explanations and actionable protocols to enhance the specificity and reliability of your bioconjugation experiments.
I. Understanding the Chemistry of this compound and Non-Specific Binding
This compound is an electrophilic reagent primarily used for the alkylation of nucleophilic amino acid residues on proteins. The bromoacetyl group is highly reactive towards the thiol (sulfhydryl) group of cysteine residues, forming a stable thioether bond through an SN2 nucleophilic substitution reaction.[1][2] This cysteine-selectivity is a cornerstone of many bioconjugation strategies.[1][3]
However, non-specific binding arises when this compound reacts with other nucleophilic amino acid side chains or adsorbs to the protein surface through non-covalent interactions. This can lead to high background signals, reduced assay sensitivity, and inaccurate results.[4][5] The primary culprits for covalent non-specific binding are other nucleophilic amino acid residues, while non-covalent binding is often driven by hydrophobic and ionic interactions.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound on a protein?
The primary and most desired target is the thiol group of cysteine residues. The reaction is most efficient at a slightly basic pH (7.5-8.5), which facilitates the deprotonation of the thiol group to the more nucleophilic thiolate anion.[8]
Q2: Which other amino acids can react with this compound?
Side reactions can occur with other nucleophilic residues, especially under non-optimal conditions.[8] These include:
-
Histidine: The imidazole ring of histidine can be alkylated, with reactivity increasing at a pH above 6.[8]
-
Lysine: The ε-amino group of lysine can react, but this is generally slower and becomes more significant at a pH above 9.0.[8]
-
Methionine: The thioether side chain of methionine can be alkylated, even at neutral or slightly acidic pH, particularly with long reaction times or high reagent concentrations.[8]
Q3: What are the main causes of non-covalent non-specific binding?
Non-covalent binding is primarily driven by:
-
Hydrophobic Interactions: Proteins can non-specifically adhere to surfaces or other molecules due to hydrophobic forces.[6]
-
Ionic Interactions: Electrostatic forces, such as van der Waals interactions and dipole-dipole interactions, can cause non-specific binding.[6]
Q4: How does pH influence the selectivity of the labeling reaction?
pH is a critical factor in controlling the selectivity of bromoacetyl reactions.[8]
-
pH 7.5-8.5: Optimal for targeting cysteine residues.[8]
-
pH 6.0-7.0: Reactivity with cysteine decreases, while the potential for reaction with histidine increases.[8]
-
pH > 9.0: Reactivity with lysine's ε-amino group increases significantly.[9]
II. Troubleshooting Guide: A Problem-Oriented Approach
This section provides a systematic approach to troubleshooting common issues related to non-specific binding of this compound.
Problem 1: High Background Signal Across the Entire Blot or Plate
High background is a common indicator of widespread non-specific binding.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Blocking | Unoccupied binding sites on the solid phase (e.g., membrane, microplate) are available for non-specific adsorption of the labeled protein or detection reagents.[4] | Increase the concentration of the blocking agent (e.g., from 5% to 7% non-fat milk or BSA) or extend the blocking time.[10] Consider using a different blocking agent, as some may be more effective for specific systems.[11] |
| Inadequate Washing | Residual unbound reagents and non-specifically bound proteins are not sufficiently removed. | Increase the number and duration of wash steps. Adding a non-ionic surfactant like Tween 20 to the wash buffer can also help.[10] |
| Excessive Reagent Concentration | A high molar excess of this compound can drive reactions with less nucleophilic amino acid residues and increase hydrophobic interactions.[8] | Perform a titration experiment to determine the optimal molar ratio of the bromoacetyl reagent to the protein.[8] |
| Hydrophobic Interactions | The piperidine moiety of the reagent or the protein itself may have hydrophobic regions that promote non-specific adsorption. | Add a low concentration of a non-ionic surfactant (e.g., 0.05% Tween 20 or Triton X-100) to the blocking and reaction buffers to disrupt hydrophobic interactions.[12] |
Problem 2: Appearance of Non-Specific Bands or Spots
The presence of distinct, non-target bands or spots suggests covalent modification of other proteins in a complex mixture or aggregation of the target protein.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Off-Target Covalent Labeling | The bromoacetyl group is reacting with nucleophilic residues on other proteins in the sample. | Optimize the reaction pH to favor cysteine modification (pH 7.5-8.5).[8] Reduce the reaction time and temperature to minimize side reactions.[13] |
| Protein Aggregation | The labeling process may induce protein aggregation, which can then bind non-specifically. | Include additives that reduce aggregation, such as non-ionic detergents or carrier proteins like BSA, in the reaction buffer.[14] |
| Contaminating Nucleophiles | The sample may contain other small molecule nucleophiles that react with this compound, and the resulting product binds non-specifically. | Ensure the purity of the protein sample before labeling. Consider a buffer exchange step to remove interfering substances. |
Problem 3: Low or No Specific Signal
A weak or absent specific signal can sometimes be a consequence of issues related to non-specific binding.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Over-blocking | Excessive concentrations of blocking agents may mask the target epitope, preventing the binding of detection antibodies.[4] | Optimize blocking conditions by testing a range of blocker concentrations and incubation times.[15] |
| Quenching of the Reagent | The bromoacetyl reagent is consumed by non-specific reactions before it can label the target cysteine. | Add a quenching agent with a free thiol group, such as L-cysteine or 2-mercaptoethanol, in large excess after the desired reaction time to stop the labeling reaction and consume any remaining reagent.[16][17] |
| Inaccessible Cysteine Residue | The target cysteine may be buried within the protein's structure and not accessible to the labeling reagent.[8] | Consider partial denaturation of the protein or using a reducing agent like TCEP to break disulfide bonds and expose buried cysteines.[16] |
III. Experimental Protocols and Workflows
Protocol 1: Optimizing Blocking Conditions
This protocol is designed to empirically determine the most effective blocking strategy for your specific assay.
Materials:
-
Your protein of interest
-
A selection of blocking buffers (e.g., 5% non-fat dry milk in TBST, 5% BSA in TBST, commercial blocking buffers)
-
This compound labeled protein
-
Detection antibodies
-
Western blot or ELISA setup
Procedure:
-
Prepare identical samples of your protein on a membrane or plate.
-
Divide the samples into groups and incubate each group with a different blocking buffer for 1-2 hours at room temperature.
-
Wash the samples thoroughly with your standard wash buffer.
-
Incubate all samples with the this compound labeled protein at a consistent concentration.
-
Proceed with your standard detection protocol.
-
Compare the signal-to-noise ratio for each blocking condition to identify the optimal one.
Workflow for Minimizing Non-Specific Binding
Caption: Workflow for troubleshooting non-specific binding.
Mechanism of Cysteine Alkylation and Potential Side Reactions
Caption: Reaction mechanism of this compound.
IV. Concluding Remarks
Minimizing non-specific binding of this compound is a multi-faceted challenge that requires a systematic and informed approach. By understanding the underlying chemical principles and empirically testing different parameters, researchers can significantly improve the quality and reliability of their experimental data. This guide serves as a comprehensive resource to navigate these challenges and achieve highly specific and efficient protein modification.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 5. biocare.net [biocare.net]
- 6. IHC Blocking | Proteintech Group [ptglab.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.addgene.org [blog.addgene.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: LC-MS Troubleshooting for Peptides Modified with 1-(Bromoacetyl)piperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides modified by 1-(bromoacetyl)piperidine. This guide is designed to provide in-depth, experience-driven solutions to common challenges encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of these specific conjugates. My aim is to move beyond generic advice and offer causal explanations and robust protocols to ensure the integrity and success of your experiments.
Introduction: The Chemistry and the Challenge
This compound is a haloacetylating reagent frequently used for the targeted alkylation of cysteine residues in peptides and proteins.[1] This modification introduces a stable thioether bond, capping the reactive thiol group and preventing disulfide bond formation.[1] While this is a powerful tool for various applications, including proteomics and drug development, the resulting modified peptides can present unique analytical hurdles in LC-MS workflows.
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing, from sample preparation artifacts to complex chromatographic and mass spectrometric behaviors.
Section 1: Reaction and Sample Preparation Troubleshooting
This initial phase is critical, as incomplete reactions or the presence of side products can complicate all downstream analysis.
Q1: I see multiple peaks in my chromatogram that I suspect are reaction byproducts. What are the likely culprits and how can I confirm them?
Answer:
It is common to observe multiple species after the alkylation reaction. Beyond your target peptide, several byproducts can arise.
Common Side Products and Their Identification:
-
Unreacted Peptide: The starting peptide lacking the modification. This will have the lowest mass.
-
Over-alkylation: While this compound is relatively specific for cysteine, side reactions can occur with other nucleophilic residues like methionine, lysine, histidine, or the N-terminus, especially under non-optimal pH conditions.[2]
-
Oxidized Peptide: Cysteine and methionine residues are prone to oxidation, leading to mass increases of +16 Da (sulfoxide) or +32 Da (sulfone) per site.
-
Piperidinylalanine Formation: For peptides with a C-terminal cysteine, a base-catalyzed elimination of the protected sulfhydryl group can occur, followed by the addition of piperidine (if used as a base), resulting in a mass shift of +51 Da.[3]
Troubleshooting Protocol: Identifying Reaction Products
-
Mass Analysis: The most direct way to identify these species is by their mass. Calculate the theoretical masses of the expected product and potential side products.
-
LC-MS Analysis: Couple your HPLC to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[4]
-
Data Interpretation: Extract the mass spectra for each unexpected peak and determine the mass of the species from its m/z and charge state. Compare these experimental masses to your calculated values.
| Modification/Side Product | Expected Mass Shift (Da) | Notes |
| Successful Alkylation | +125.1 | Addition of C7H11NO |
| Methionine Oxidation | +16.0 | Common artifact, can be minimized with antioxidants. |
| Methionine Alkylation | +125.1 | Can occur, especially with iodine-containing reagents.[5] |
| Lysine Alkylation | +125.1 | Possible at higher pH. |
| N-terminal Alkylation | +125.1 | Possible at higher pH. |
| 3-(1-Piperidinyl)alanine | +51.0 | Specific to C-terminal cysteine.[3] |
Q2: My reaction seems incomplete, with a large peak for the starting material. How can I optimize the alkylation reaction?
Answer:
Incomplete alkylation is a frequent issue. The efficiency of the reaction is highly dependent on several factors.
Key Reaction Parameters and Optimization:
-
Reduction Step: Ensure complete reduction of any pre-existing disulfide bonds. A common issue is insufficient reducing agent (e.g., DTT or TCEP) or inadequate incubation time.
-
pH: The alkylation of cysteine is most efficient at a pH between 7.5 and 8.5. At lower pH, the thiol group is protonated and less nucleophilic. At higher pH, the risk of side reactions with other amino acids increases.
-
Reagent Molar Excess: A 5- to 10-fold molar excess of this compound over free thiols is a good starting point. Insufficient reagent will lead to an incomplete reaction.
-
Reaction Time and Temperature: Typically, the reaction is performed at room temperature for 1-2 hours. If the reaction is slow, you can extend the time or slightly increase the temperature, but monitor for side product formation.
Workflow for Optimizing Alkylation
Caption: Workflow for peptide alkylation.
Section 2: Liquid Chromatography Troubleshooting
The addition of the acetylpiperidine group increases the hydrophobicity of the peptide, which can significantly alter its chromatographic behavior.[6]
Q3: My modified peptide has poor peak shape (tailing or fronting). What are the common causes and solutions?
Answer:
Poor peak shape is a common problem when analyzing modified peptides and can compromise resolution and quantification.[7]
Causes and Solutions for Poor Peak Shape:
-
Secondary Interactions: The piperidine moiety can introduce basic sites that interact with residual silanols on the silica-based stationary phase, causing peak tailing.
-
Solution: Use a mobile phase with a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA, 0.1%).[8] TFA can improve peak shape but may cause ion suppression in the mass spectrometer.[9] Formic acid (0.1%) is a more MS-friendly alternative but may be less effective at mitigating tailing.[4]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger (i.e., higher organic content) than the initial mobile phase, it can cause peak distortion.[10][11]
-
Solution: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your starting mobile phase conditions.[11]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to peak splitting and tailing.[7][10]
Q4: The modified peptide is retained too strongly on my C18 column. How should I adjust my gradient?
Answer:
The increased hydrophobicity from the acetylpiperidine modification will lead to longer retention times. You will likely need to adjust your gradient to elute the peptide in a reasonable time with good peak shape.
Protocol for Gradient Optimization:
-
Scouting Gradient: Start with a broad, fast gradient (e.g., 5-95% acetonitrile in 10-15 minutes) to determine the approximate elution time of your modified peptide.
-
Shallow Gradient: Based on the scouting run, create a shallower gradient around the elution point. For example, if the peptide elutes at 40% acetonitrile in the scouting run, try a gradient of 30-50% acetonitrile over 20-30 minutes.
-
Mobile Phase: Continue to use a standard mobile phase system for reversed-phase chromatography of peptides, such as:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Section 3: Mass Spectrometry Troubleshooting
The modification can also influence ionization efficiency and fragmentation patterns.
Q5: I'm experiencing low signal intensity or ion suppression for my modified peptide. What can I do to improve it?
Answer:
Low signal intensity can be due to several factors, including ion suppression, where other co-eluting compounds compete with your analyte for ionization.[12][13]
Strategies to Mitigate Ion Suppression:
-
Improve Chromatographic Resolution: The best way to combat ion suppression is to chromatographically separate your peptide of interest from interfering matrix components.[13] Further optimize your LC gradient as described above.
-
Sample Cleanup: Ensure your sample is as clean as possible. Use solid-phase extraction (SPE) to remove salts and other contaminants before LC-MS analysis.
-
Mobile Phase Choice: As mentioned, TFA is a strong ion-pairing agent that can significantly suppress the MS signal.[9] If you are using TFA for chromatography, consider switching to formic acid. If TFA is necessary for good peak shape, you may need to accept a lower MS signal. Some studies have shown that modifying the desolvation gas with acid vapor can help counteract TFA-induced ion suppression.[14]
-
Check Instrument Parameters: Ensure your mass spectrometer's source parameters (e.g., capillary voltage, gas flows, temperatures) are optimized for your peptide.
Logical Flow for Diagnosing Ion Suppression
Caption: Troubleshooting ion suppression.
Q6: The fragmentation spectrum (MS/MS) of my modified peptide is complex or doesn't provide clear sequence information. How does the modification affect fragmentation?
Answer:
Chemical modifications can indeed alter the fragmentation behavior of peptides.[15] The 1-(acetyl)piperidine modification can influence fragmentation in a few ways:
-
Charge State: The modification does not add a fixed charge, so the overall charge state of the peptide will still be determined by its basic residues (Lys, Arg, His) and the N-terminus.
-
Fragmentation Pathways: In collision-induced dissociation (CID), fragmentation typically occurs along the peptide backbone, generating b- and y-ions. The presence of the bulky, hydrophobic modification on a cysteine residue may sterically hinder fragmentation at adjacent peptide bonds.
-
Fragment Ion Series: You may observe characteristic neutral losses from the modification itself, although this is less common for stable thioether linkages compared to more labile modifications.
Tips for Improving MS/MS Data:
-
Optimize Collision Energy: Perform a collision energy ramp or test several discrete collision energy values to find the optimal setting that produces a rich series of b- and y-ions.
-
Use Different Fragmentation Techniques: If available, techniques like Electron Transfer Dissociation (ETD) can be complementary to CID. ETD is often less dependent on the peptide's sequence and modifications and can provide more complete backbone fragmentation.[15]
-
High-Resolution MS/MS: Use a high-resolution mass analyzer (like an Orbitrap or TOF) for MS/MS to accurately determine the masses of your fragment ions, which is crucial for confident sequence assignment.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALKYLATING TRYPTIC PEPTIDES TO ENHANCE ESI-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. halocolumns.com [halocolumns.com]
- 12. longdom.org [longdom.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of chemical modifications on peptide fragmentation behavior upon electron transfer induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of 1-(Bromoacetyl)piperidine: A Technical Guide to Buffer Composition and Reactivity
Welcome to the technical support center dedicated to 1-(Bromoacetyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this potent electrophilic reagent in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Here, we will delve into the critical impact of buffer composition on the reactivity and stability of this compound, a common reagent for covalent modification of biomolecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns when working with this compound.
Q1: What is the primary reactive site of this compound?
A1: this compound is an α-haloacetyl compound. The key to its reactivity lies in the carbon atom bonded to the bromine, known as the α-carbon.[1] The adjacent electron-withdrawing carbonyl group polarizes the carbon-bromine bond, making the α-carbon highly electrophilic and susceptible to attack by nucleophiles.[1][2] This reactivity is significantly greater than that of a corresponding alkyl halide.[1]
Q2: Which amino acid residues does this compound typically react with in a protein?
A2: The primary targets for this compound are nucleophilic amino acid side chains. The most reactive of these is the sulfhydryl group of cysteine due to the high nucleophilicity of the thiolate anion.[3][4] Other potential targets, though generally less reactive, include the ε-amino group of lysine and the imidazole ring of histidine.[3] The reaction proceeds via an SN2 mechanism, resulting in a stable covalent bond.[2][4]
Q3: Why is my reaction with this compound failing or giving inconsistent results?
A3: Beyond factors like incorrect stoichiometry or temperature, the most common culprit for inconsistency is the buffer system. The pH, the chemical nature of the buffer species, and the presence of certain additives can dramatically influence the outcome of your experiment by affecting both the stability of the reagent and the nucleophilicity of your target.
Section 2: Troubleshooting Guide - When Reactions Go Wrong
This guide provides a structured approach to diagnosing and solving common problems encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low or No Reaction with Target Molecule | 1. Reagent Hydrolysis: this compound can be hydrolyzed by water, especially at neutral to alkaline pH. This renders it inactive. | Solution: Prepare the this compound stock solution in an anhydrous, inert organic solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the experiment. Minimize the reaction time as much as possible. Consider lowering the pH of the reaction buffer if compatible with your target molecule's stability. |
| 2. Inappropriate Buffer Choice: The buffer itself is reacting with and consuming your reagent. This is a very common issue. | Solution: Avoid buffers with primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), as the amine nitrogen is a potent nucleophile that will react with the this compound.[3] Similarly, avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol). Switch to a non-nucleophilic buffer like HEPES or phosphate buffer.[3] | |
| 3. Suboptimal pH: The nucleophilicity of your target residue (e.g., cysteine) is pH-dependent. | Solution: For cysteine alkylation, the reaction is typically more efficient at a pH slightly above the pKa of the cysteine thiol (~8.3), where a greater proportion of the highly nucleophilic thiolate anion is present. However, this must be balanced with the increased rate of reagent hydrolysis at higher pH. A common starting point is a pH of 7.5. Perform a pH titration experiment (e.g., pH 7.0, 7.5, 8.0) to find the optimal balance for your specific system. | |
| Non-Specific Labeling or Off-Target Effects | 1. Reagent Concentration Too High: Excess this compound can lead to reactions with less nucleophilic residues or multiple modifications on the same molecule. | Solution: Titrate the concentration of this compound. Start with a lower molar excess (e.g., 10-fold over the target) and incrementally increase it. The goal is to find the lowest concentration that provides sufficient labeling of the intended target within a reasonable timeframe. |
| 2. Prolonged Reaction Time: The longer the reaction proceeds, the greater the chance for off-target modifications. | Solution: Optimize the reaction time. Run a time-course experiment (e.g., 15, 30, 60, 120 minutes) and analyze the products at each time point to determine the shortest time required for specific labeling. | |
| 3. Reaction Not Quenched: The reaction continues during sample processing and analysis, leading to artifacts. | Solution: It is crucial to quench the reaction to stop any further modification. Add a quenching agent that is a strong nucleophile to scavenge any unreacted this compound. Good choices include Tris, glycine, or L-cysteine at a final concentration significantly higher than the initial reagent concentration (e.g., 50-100 mM).[3] |
Section 3: The Critical Role of Buffer Composition
The choice of buffer is not a passive decision; it is an active experimental parameter that can dictate the success or failure of your work with this compound.
The Problem with Amine-Based Buffers (e.g., Tris)
Tris is a widely used buffer in biochemistry, but it is a primary amine. The lone pair of electrons on the nitrogen atom makes it a nucleophile that can directly attack the electrophilic α-carbon of this compound. This leads to the covalent modification of the buffer itself, depleting the reagent and preventing it from reacting with your intended target.
Figure 1. Reaction of Tris with this compound.
Recommended Buffer Systems
To avoid unwanted side reactions, utilize buffers that are poor nucleophiles.
| Buffer | Useful pH Range | Comments |
| HEPES | 6.8 - 8.2 | A common choice for biological experiments. Its tertiary amine is sterically hindered and a much weaker nucleophile than a primary amine.[3] |
| Phosphate | 5.8 - 8.0 | An inorganic buffer that is non-nucleophilic and compatible with many biological systems.[3] |
| Citrate | 3.0 - 6.2 | Useful for experiments that require acidic conditions. The carboxylate groups are weak nucleophiles. |
| Acetate | 3.6 - 5.6 | Another option for acidic pH ranges. |
The Influence of pH on Reactivity and Stability
The pH of your buffer has a dual effect on the reaction:
-
Target Nucleophilicity: The reactivity of your target amino acid is also pH-dependent. For a cysteine residue to act as a potent nucleophile, it must be in its deprotonated, thiolate form (S⁻). The pKa of cysteine's sulfhydryl group is typically around 8.3. Running the reaction at a pH near or slightly above the pKa will increase the concentration of the reactive thiolate, thus accelerating the desired reaction.
This creates a classic optimization problem: you need a pH high enough to deprotonate your target nucleophile but low enough to minimize hydrolysis of your reagent. A pH range of 7.0-8.0 is often a good starting point for experimentation.
Figure 2. The dual effect of pH on reactivity and stability.
Section 4: Experimental Protocol - Covalent Labeling of a Cysteine-Containing Peptide
This protocol provides a general workflow for the covalent modification of a peptide with this compound.
Materials:
-
Peptide with a single cysteine residue
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 50 mM HEPES, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Analytical equipment (e.g., HPLC, Mass Spectrometer)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1 mg/mL.
-
Reagent Stock Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to create a 100 mM stock solution. Note: The solid reagent should be stored in a desiccator.
-
Initiation of Reaction: Add the this compound stock solution to the peptide solution to achieve a 10-fold molar excess of the reagent over the peptide. For example, if the peptide concentration is 1 mM, the final concentration of this compound should be 10 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle mixing. Protect the reaction from light if any components are light-sensitive.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 100 mM Tris. Let the quenching reaction proceed for 15 minutes.
-
Analysis: Analyze the reaction mixture by HPLC or mass spectrometry to confirm the modification of the peptide. Compare the results to a negative control (peptide with no added reagent).
Figure 3. Experimental workflow for covalent labeling.
By understanding the chemical principles governing the reactivity of this compound and carefully selecting your buffer system, you can significantly improve the reliability and success of your experiments.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Controlled Protein Alkylation with 1-(Bromoacetyl)piperidine
Welcome to the technical support center for protein modification using 1-(Bromoacetyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for achieving specific and controlled protein alkylation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to optimize your experiments and avoid common pitfalls such as over-alkylation and non-specific labeling.
The Chemistry of Cysteine Alkylation with this compound
The targeted modification of proteins is a critical technique in biochemistry and drug development. This compound is an electrophilic reagent that irreversibly alkylates nucleophilic residues on a protein, primarily the thiol group of cysteine.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated thiol (thiolate) of a cysteine residue attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond.[2]
The efficiency of this reaction is highly dependent on the pH of the surrounding buffer.[1] A slightly basic pH (typically 7.5-8.5) is optimal as it promotes the deprotonation of the cysteine's thiol group, increasing its nucleophilicity and reactivity towards the bromoacetyl group.[2]
Caption: SN2 mechanism of cysteine alkylation by this compound.
Troubleshooting Guide: Preventing Over-Alkylation and Non-Specific Labeling
Over-alkylation, the modification of multiple sites on a single protein molecule, and non-specific labeling of other amino acid residues can significantly compromise experimental results.[3][4] This section provides a question-and-answer formatted guide to directly address these challenges.
Q1: My mass spectrometry results show multiple additions of the modifying group to my protein. How can I control the stoichiometry to achieve mono-alkylation?
A1: Optimizing the stoichiometry of the reaction is crucial for preventing over-alkylation. Here are key parameters to adjust:
-
Molar Ratio of Reagent to Protein: The most direct way to control the extent of modification is to carefully regulate the molar ratio of this compound to your protein. Start with a 1:1 molar ratio and perform a titration series (e.g., 1:1, 2:1, 5:1, 10:1) to empirically determine the optimal ratio for your specific protein and reaction conditions.[5] Analyzing the reaction products by mass spectrometry at each ratio will reveal the point at which mono-alkylation is maximized and di- or tri-alkylation begins to appear.[6][7]
-
Protein Concentration: Higher protein concentrations can increase the likelihood of intermolecular cross-linking if the protein has multiple accessible cysteines.[5] Conversely, very low protein concentrations might require longer reaction times, increasing the chance of non-specific modifications. If aggregation is an issue, consider performing the labeling at a lower concentration and then concentrating the labeled protein.[5]
-
Reaction Time: The duration of the reaction directly impacts the extent of alkylation.[1] Shorter reaction times will favor the modification of the most reactive cysteine residues. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) at a fixed molar ratio to identify the optimal incubation time that yields the desired level of modification without significant over-alkylation.[8]
Q2: I'm observing modification of amino acids other than cysteine, such as lysine and histidine. How can I improve the specificity of the reaction?
A2: While this compound is highly reactive towards cysteines, off-target modifications can occur, particularly at higher pH and with prolonged reaction times.[1][8] Here’s how to enhance specificity:
-
pH Control: The pH of the reaction buffer is a critical determinant of specificity.[1] While a pH of 7.5-8.5 is optimal for cysteine reactivity, higher pH values (above 8.5) can lead to the deprotonation of the epsilon-amino group of lysine and the imidazole ring of histidine, making them more nucleophilic and susceptible to alkylation.[1][8] Maintaining a pH closer to 7.5 can help to minimize these off-target reactions.[9]
-
Temperature: Perform the alkylation reaction at room temperature or even 4°C. Elevated temperatures can increase the rate of reaction but may also decrease specificity by promoting the modification of less reactive sites.[8]
-
Quenching the Reaction: The addition of a quenching reagent is essential to stop the reaction and prevent further, non-specific modifications once the desired level of cysteine alkylation has been achieved.[10][11][12] A thiol-containing compound like Dithiothreitol (DTT) or L-cysteine can be added in molar excess to react with and consume any remaining this compound.[2][10]
Q3: My protein is precipitating during the labeling reaction. What could be the cause and how can I prevent it?
A3: Protein aggregation and precipitation during labeling can be caused by several factors:
-
Disruption of Protein Structure: The covalent modification of cysteine residues can alter the protein's three-dimensional structure, leading to instability and aggregation. This is particularly true if the modified cysteines are involved in critical disulfide bonds or are located in the hydrophobic core of the protein.
-
Suboptimal Buffer Conditions: The buffer composition, including pH and ionic strength, can significantly impact protein solubility.[5] Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to maintain a net charge and prevent aggregation.[5]
-
Over-labeling: Excessive modification can drastically alter the surface properties of the protein, leading to insolubility.[13] Optimizing the stoichiometry as described in Q1 is crucial.
To mitigate aggregation, consider the following:
-
Inclusion of Solubilizing Agents: The addition of mild detergents or other solubilizing agents to the reaction buffer can help to maintain protein solubility.
-
Lowering Protein Concentration: As mentioned previously, performing the reaction at a lower protein concentration can reduce the propensity for aggregation.[5]
Experimental Protocols
General Protocol for Controlled Alkylation of a Protein with this compound
This protocol provides a starting point for optimizing the alkylation of your target protein.
Materials:
-
Purified protein of interest
-
This compound
-
Alkylation Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching Solution (e.g., 1 M DTT or L-cysteine)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the purified protein in the Alkylation Buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced prior to alkylation, add a reducing agent like DTT (to a final concentration of 5 mM) and incubate for 30-60 minutes at 37°C. Crucially, the reducing agent must be removed before adding the bromoacetylating reagent. This can be achieved using a desalting column or dialysis against the Alkylation Buffer.[2]
-
Reagent Preparation: Prepare a fresh stock solution of this compound in an organic solvent like DMSO or DMF immediately before use.
-
Alkylation Reaction: Add the desired molar excess of this compound to the protein solution. For initial experiments, a 1:1 to 5:1 molar ratio of reagent to protein is recommended. Incubate the reaction for 30-60 minutes at room temperature in the dark.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration that is in large molar excess (e.g., 100-fold) over the initial concentration of this compound. Incubate for an additional 15-30 minutes at room temperature.[2]
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography, dialysis, or using a desalting column.[2]
-
Analysis: Analyze the extent of modification using techniques such as mass spectrometry (ESI-MS or MALDI-TOF) to determine the mass shift corresponding to the addition of the acetylpiperidine group.[6][7]
Workflow for Optimizing Stoichiometry
Caption: Workflow for optimizing the stoichiometry of protein alkylation.
Data Presentation: Optimizing Reaction Conditions
The following table provides a template for organizing your experimental data to determine the optimal conditions for your protein of interest.
| Molar Ratio (Reagent:Protein) | Reaction Time (min) | pH | Temperature (°C) | % Mono-alkylation (by MS) | % Over-alkylation (by MS) |
| 1:1 | 30 | 7.5 | 25 | ||
| 2:1 | 30 | 7.5 | 25 | ||
| 5:1 | 30 | 7.5 | 25 | ||
| 10:1 | 30 | 7.5 | 25 | ||
| 5:1 | 15 | 7.5 | 25 | ||
| 5:1 | 60 | 7.5 | 25 | ||
| 5:1 | 30 | 8.0 | 25 | ||
| 5:1 | 30 | 8.5 | 25 |
Frequently Asked Questions (FAQs)
Q: What is the expected mass increase upon successful alkylation with this compound? A: The molecular weight of the acetylpiperidine moiety is 125.19 g/mol . Therefore, you should observe a mass increase of approximately 125 Da for each cysteine residue that is modified.
Q: Can I use other bromoacetylating agents? A: Yes, other bromoacetylating agents can be used. The choice of reagent will depend on the specific properties you wish to introduce to the protein (e.g., a fluorescent tag, a biotin handle). The principles of optimizing stoichiometry, pH, and reaction time will still apply.
Q: How can I confirm which cysteine residue(s) have been modified? A: To identify the specific site(s) of modification, you will need to perform peptide mapping. This involves digesting the alkylated protein with a protease (e.g., trypsin) and then analyzing the resulting peptides by mass spectrometry (LC-MS/MS). The modified peptides will show a mass shift corresponding to the acetylpiperidine group, and the MS/MS fragmentation pattern will pinpoint the exact modified cysteine residue.
Q: What should I do if my protein has no accessible cysteine residues? A: If your protein of interest does not have any surface-accessible cysteine residues, you may need to consider alternative labeling strategies that target other amino acids, such as lysine or the N-terminus. Alternatively, site-directed mutagenesis can be used to introduce a cysteine residue at a specific location for targeted modification.
Q: Are there any safety precautions I should take when working with this compound? A: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. It is an irritant and harmful if swallowed.[14] Always work in a well-ventilated area or a fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.[14]
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. matilda.science [matilda.science]
- 13. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Cysteine Modification: 1-(Bromoacetyl)piperidine vs. Iodoacetamide
An In-Depth Technical Comparison for Selective Cysteine Alkylation
For researchers in proteomics, chemical biology, and drug development, the selective modification of cysteine residues is a foundational technique. The unique nucleophilicity of the cysteine thiol group makes it an ideal target for covalent labeling, enabling applications from protein structure analysis and quantification to the development of targeted covalent inhibitors. Among the arsenal of alkylating agents, haloacetyl derivatives are mainstays. This guide provides a head-to-head comparison of two such reagents: the workhorse iodoacetamide (IAM) and the less common but structurally distinct 1-(bromoacetyl)piperidine.
This analysis moves beyond a simple catalog of features to explain the causality behind experimental choices, empowering you to select the optimal reagent for your specific research needs. We will delve into reaction mechanisms, quantitative performance differences, off-target effects, and provide field-proven protocols.
The Core Mechanism: A Tale of Two Halides
Both this compound and iodoacetamide modify cysteine residues through the same fundamental mechanism: a bimolecular nucleophilic substitution (SN2) reaction.[1] The process is initiated by the deprotonated thiol group (thiolate) of a cysteine residue, which acts as a potent nucleophile. This thiolate attacks the electrophilic carbon atom adjacent to the halogen, leading to the displacement of the halide (iodide or bromide) as a leaving group and the formation of a highly stable thioether bond.[1][2] This irreversible modification effectively "caps" the cysteine, preventing it from forming disulfide bonds and allowing for precise downstream analysis.[1][2]
The efficiency of this reaction is largely governed by two factors: the nucleophilicity of the cysteine thiolate and the leaving group ability of the halide. The reaction is most efficient at a slightly basic pH (typically 7.5-8.5), which promotes the deprotonation of the thiol group (pKa ≈ 8.7) to the more reactive thiolate anion.[3]
Figure 1: General SN2 mechanism for cysteine alkylation.
Quantitative & Qualitative Performance Comparison
While sharing a common mechanism, the performance of these two reagents differs significantly in practice. The choice of halogen and the nature of the "R" group (an amino group for IAM, a piperidine ring for this compound) have profound impacts on reactivity, specificity, and application.
| Feature | This compound | Iodoacetamide (IAM) | Rationale & Insights |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group)[4] | Both reagents are primarily used for their high reactivity towards the nucleophilic thiol group of cysteine. |
| Reaction Product | Piperidinoacetyl-cysteine | Carboxyamidomethyl-cysteine | The resulting adducts differ significantly in mass and chemical properties. |
| Mass Shift (Monoisotopic) | +125.084 Da | +57.021 Da | The larger mass shift from this compound can be advantageous for clear separation in MS spectra but may be more sterically hindering. |
| Relative Reactivity | Moderate to High | High | Iodide is a better leaving group than bromide, making iodoacetamide generally more reactive than its bromo-analogues.[5] Bromoacetamide's reactivity is often described as comparable to iodoacetamide.[1] |
| Second-Order Rate Constant | Data not readily available | ~36 M⁻¹ min⁻¹ (at pH 7 with free cysteine)[6] | This value highlights IAM's rapid reaction kinetics. The reactivity of bromo-compounds is generally sufficient for complete alkylation under standard protocols. |
| Optimal pH | ~7.5 - 8.5[3] | ~7.5 - 8.5 | Both reagents require a slightly alkaline pH to favor the formation of the more nucleophilic thiolate anion. |
| Known Off-Target Residues | Histidine, N-terminus, Methionine[7] | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus.[7][8] | Iodine-containing reagents are known to cause significant off-target modifications, particularly on methionine, which can lead to signal loss in mass spectrometry.[9][10] |
| Reagent Stability | Stable under normal lab conditions | Light-sensitive; solutions should be prepared fresh and kept in the dark. | The light sensitivity of IAM is a critical handling consideration to prevent degradation and the formation of reactive iodine species. |
| Adduct Stability | Stable Thioether Bond | Stable Thioether Bond[2] | Both modifications are considered irreversible under typical biochemical and analytical conditions. |
The Hidden Pitfall: Off-Target Reactivity
A critical consideration in any covalent modification strategy is specificity. While highly reactive towards cysteine, haloacetyl reagents are not perfectly selective. Under suboptimal conditions (e.g., high pH, high reagent concentration, or prolonged incubation), they can react with other nucleophilic residues.[8]
Iodoacetamide, being the more reactive and widely studied reagent, has a well-documented profile of off-target modifications. It has been shown to alkylate the side chains of methionine, lysine, histidine, and others, as well as the N-terminus of peptides.[7][8][9] This "over-alkylation" can be a significant problem in proteomics research, as it complicates data analysis by spreading the signal of a single peptide across multiple modified forms, potentially leading to missed identifications and inaccurate quantification.[10]
Notably, the alkylation of methionine by iodine-containing reagents like IAM can lead to a prominent neutral loss during mass spectrometry, severely decreasing the identification rates of methionine-containing peptides.[9] Some studies suggest that non-iodine-containing reagents like acrylamide may be preferable when minimizing such side effects is paramount.[9][10] While less data is available for this compound, it is reasonable to assume a similar, though perhaps less pronounced, profile of off-target reactivity due to the shared bromoacetyl functional group.
Field-Proven Methodologies: Experimental Protocols
The success of any cysteine modification experiment hinges on a robust and well-controlled protocol. The following sections provide detailed, step-by-step workflows for using both iodoacetamide and this compound.
Figure 2: Standard experimental workflow for protein alkylation.
Protocol 1: Cysteine Alkylation with Iodoacetamide (IAM)
This protocol is a standard in proteomics workflows for preparing samples for mass spectrometry.
-
Protein Solubilization and Reduction:
-
Action: Solubilize your protein sample (e.g., 100 µg) in a denaturing buffer such as 6 M Urea or 8 M Guanidine-HCl in 100 mM Tris-HCl, pH 8.5.
-
Causality: Denaturation is essential to unfold the protein, ensuring that cysteine residues buried within the protein's core become accessible to both the reducing and alkylating agents.
-
Action: Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 5 mM. Incubate for 1 hour at 37°C.
-
Causality: This step reduces all disulfide bonds (Cys-S-S-Cys) to free thiols (Cys-SH), ensuring all cysteines are available for alkylation.
-
-
Alkylation:
-
Action: Cool the sample to room temperature. Prepare a fresh stock solution of Iodoacetamide (e.g., 500 mM in water or buffer). It is crucial to protect this solution from light.
-
Causality: IAM is light-sensitive, and exposure can lead to its degradation, reducing its efficacy and potentially generating side products.
-
Action: Add the IAM solution to the protein sample in the dark to a final concentration of 15-20 mM (approximately a 2-fold molar excess over the reducing agent). Incubate for 30-45 minutes at room temperature in the dark.[1][8]
-
Causality: Performing the reaction in the dark prevents light-induced degradation of the IAM. A molar excess ensures the reaction goes to completion.
-
-
Quenching:
-
Action: To stop the alkylation reaction, add a thiol-containing reagent to quench any unreacted IAM. DTT can be added to a final concentration of approximately 20 mM, or L-cysteine can be used. Incubate for 15 minutes.[1]
-
Causality: Quenching is a critical self-validating step. It prevents the unreacted IAM from modifying other residues or reagents (like trypsin) in subsequent steps.
-
-
Downstream Processing:
-
The alkylated protein sample is now ready for subsequent steps such as buffer exchange, enzymatic digestion (e.g., with trypsin), or other analytical procedures.
-
Protocol 2: Cysteine Bromoacetylation with this compound
This protocol is based on the general principles of bromoacetylation and can be adapted for specific applications like probe introduction or structural analysis.[3]
-
Protein Preparation and Reduction:
-
Follow the same procedure as for iodoacetamide (Protocol 1, Step 1) to denature and reduce the protein sample.
-
Critical Step: It is essential to remove the reducing agent (e.g., via a desalting spin column or dialysis) before adding the bromoacetylating reagent.
-
Causality: Failure to remove the reducing agent will result in it consuming the bromoacetyl reagent, preventing the modification of the target protein.
-
-
Bromoacetylation:
-
Action: Prepare a fresh stock solution of this compound in an anhydrous, water-miscible solvent (e.g., DMF or acetonitrile).
-
Causality: Haloacetyl chlorides and bromides can be unstable in aqueous solutions; preparing the stock in an organic solvent ensures its stability before addition to the reaction.
-
Action: Add the this compound solution to the protein sample to achieve a 10- to 50-fold molar excess over the protein. Add the reagent dropwise while gently vortexing. Incubate for 2-4 hours at room temperature or overnight at 4°C in the dark.[3]
-
Causality: The higher molar excess and longer incubation time compared to IAM can help drive the reaction to completion, compensating for the potentially lower reactivity of the bromo- compound.
-
-
Quenching the Reaction:
-
Action: Stop the reaction by adding a quenching agent with a free thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 100-fold molar excess over the bromoacetylating reagent. Incubate for 30 minutes at room temperature.[3]
-
Causality: This step ensures that all reactive bromoacetyl groups are neutralized, stabilizing the sample for purification.
-
-
Purification and Analysis:
-
Remove excess bromoacetylating reagent and quenching agent by size-exclusion chromatography (SEC) or dialysis.
-
The purified, modified protein can then be analyzed by mass spectrometry or other biophysical methods to confirm the modification.
-
Conclusion and Recommendations
The choice between this compound and iodoacetamide is not a matter of one being definitively superior, but rather which is best suited for the experimental objective.
-
Iodoacetamide (IAM) remains the undisputed workhorse for routine and robust blocking of cysteine residues in proteomics.[7][11] Its high reactivity, extensive documentation, and well-understood (though significant) off-target profile make it a reliable choice for preventing disulfide bond reformation before enzymatic digestion. Researchers using IAM must be aware of its potential to modify methionine and other residues and should incorporate appropriate variable modifications during mass spectrometry data analysis.[10]
-
This compound offers a valuable alternative for applications where a larger, more hydrophobic moiety is desired. The introduction of a 125 Da piperidine ring provides a distinct mass signature and could be used as a scaffold for building more complex chemical probes. While its reactivity is likely lower than IAM, complete modification can be achieved by adjusting reaction conditions. Its off-target profile is less characterized but should be assumed to be similar to other haloacetyl reagents.
Ultimately, the decision rests on a trade-off between the well-characterized reactivity and pitfalls of iodoacetamide versus the unique structural properties offered by this compound. For any critical application, it is advisable to perform pilot experiments to optimize reaction conditions—including pH, reagent concentration, and incubation time—to maximize on-target modification while minimizing undesirable side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Step away from the iodoacetamide [matrixscience.com]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide: Comparing the Reactivity of 1-(Bromoacetyl)piperidine and Maleimides for Thiol Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of molecules to proteins and other biomolecules is a foundational technique. Cysteine-specific conjugation, targeting the unique nucleophilicity of the thiol group, offers a powerful strategy for site-specific modification. Among the arsenal of thiol-reactive reagents, haloacetyl derivatives like 1-(Bromoacetyl)piperidine and maleimides are two of the most prominent classes. While both effectively target thiols, their underlying reaction mechanisms, kinetics, and the stability of the resulting conjugates differ significantly. This guide provides an in-depth, objective comparison to inform the rational selection of the optimal reagent for your specific application, from protein labeling to the development of antibody-drug conjugates (ADCs).
At the Heart of the Matter: Contrasting Reaction Mechanisms
The fundamental difference between bromoacetyl reagents and maleimides lies in their mode of reaction with thiols. This compound reacts via a classic bimolecular nucleophilic substitution (SN2) reaction. In contrast, maleimides undergo a Michael addition reaction.
The reactive species for both reactions is the deprotonated thiol, the thiolate anion (R-S⁻), which is a potent nucleophile.[1] The concentration of this anion is dependent on the pKa of the specific thiol and the pH of the reaction medium.[1]
This compound: The thiolate anion directly attacks the electron-deficient carbon atom bearing the bromine atom. This single-step process displaces the bromide leaving group, resulting in the formation of a highly stable thioether bond.[2]
Maleimides: The thiolate anion attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[3] This addition reaction leads to a thiosuccinimide linkage.[3] This reaction is often classified as a "click chemistry" reaction due to its high efficiency, selectivity, and mild reaction conditions.[4][5]
Caption: Reaction mechanisms for bromoacetyl and maleimide reagents with thiols.
Head-to-Head Comparison: A Data-Driven Analysis
The choice between this compound and a maleimide derivative hinges on several key experimental parameters. The ideal reagent is dictated by the specific requirements for reaction speed, pH constraints of the biomolecule, and the desired long-term stability of the conjugate.
| Parameter | This compound | Maleimides | Rationale & Key Considerations |
| Reaction Mechanism | SN2 Nucleophilic Substitution | Michael Addition | The SN2 reaction forms an irreversible thioether bond from the outset. The Michael addition product can be reversible under certain conditions.[6] |
| Optimal pH Range | 7.5 - 9.0[1][7] | 6.5 - 7.5[4][8] | Bromoacetyl reactivity is dependent on the thiolate concentration, which increases with pH.[1] Maleimides are highly selective for thiols in the 6.5-7.5 pH range; above pH 7.5, reactivity with amines increases and the maleimide ring is prone to hydrolysis.[4][9] |
| Reaction Kinetics | Slower at neutral pH | 2-3 orders of magnitude faster at pH 6.5[10][11] | Maleimides offer a significant kinetic advantage for rapid conjugations at or near physiological pH.[10] |
| Chemoselectivity | High for thiols, but can react with His, Lys, Met at higher pH.[7] | Excellent for thiols at pH 6.5-7.5. Reacts with amines (e.g., Lysine) above pH 7.5.[4][12] | The narrow optimal pH range of maleimides is key to their high selectivity. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.[4][12] |
| Adduct Stability | Highly Stable . Forms an irreversible thioether bond.[6] | Potentially Reversible . The thiosuccinimide linkage is susceptible to a retro-Michael reaction, especially in the presence of other thiols (e.g., glutathione).[6][12] | This is a critical differentiator. The instability of the maleimide adduct can lead to "payload migration" in vivo, a significant concern for ADCs.[4][12] |
| Key Side Reactions | Non-specific labeling at high pH. | Hydrolysis of the maleimide ring, Retro-Michael reaction, Thiazine rearrangement with N-terminal cysteines.[9][13] | Maleimide side reactions require careful control of reaction conditions and may necessitate post-conjugation steps to ensure stability.[9] |
The Challenge of Maleimide Conjugate Stability
While the rapid kinetics of maleimides are attractive, the stability of the resulting thiosuccinimide linkage is a significant concern, particularly for therapeutic applications. The primary mechanism of instability is the retro-Michael reaction , a reversal of the initial conjugation process.[6] This deconjugation is especially prevalent in thiol-rich environments, such as in vivo where glutathione is abundant.[12] The released maleimide can then react with other thiols, leading to off-target effects.[4]
A competing reaction that can fortunately mitigate this instability is the hydrolysis of the thiosuccinimide ring.[14] This ring-opening yields a stable succinamic acid thioether that is resistant to the retro-Michael reaction.[4][14]
Strategies to Enhance Maleimide Conjugate Stability:
-
Post-Conjugation Hydrolysis: After the conjugation is complete, the pH can be raised to intentionally hydrolyze the thiosuccinimide ring, locking the conjugate in a stable form.[12]
-
Next-Generation Maleimides: "Self-hydrolysing" maleimides have been developed that are engineered to undergo rapid hydrolysis of the thiosuccinimide ring immediately after conjugation, enhancing stability without requiring a separate pH adjustment step.[15]
Experimental Protocols: A Practical Guide
The following protocols provide a framework for conjugating a thiol-containing protein with either this compound or a generic maleimide reagent. The causality behind each step is explained to ensure a self-validating and robust experimental design.
Caption: A generalized experimental workflow for thiol-specific bioconjugation.
Protocol 1: Conjugation with this compound
-
Rationale: This protocol uses a slightly alkaline pH to ensure a sufficient concentration of the reactive thiolate anion, promoting an efficient SN2 reaction.
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., 100 mM phosphate buffer, 5 mM EDTA, pH 8.0) to a final concentration of 1-10 mg/mL.[7]
-
Causality: Degassing the buffer by sparging with nitrogen or argon minimizes oxidation of free thiols to disulfides. EDTA is included to chelate divalent metal ions that can catalyze this oxidation.[16] The pH of 8.0 is chosen to be near the pKa of a typical cysteine thiol (~8.3), ensuring a good concentration of the reactive thiolate species.[7]
-
-
Disulfide Reduction (if necessary): If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 molar excess of a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate at room temperature for 30 minutes.
-
Causality: TCEP is used because, unlike DTT or β-mercaptoethanol, it does not contain a free thiol and will not compete with the protein for reaction with the bromoacetyl reagent.[17]
-
-
Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.
-
Causality: Preparing the solution fresh minimizes potential degradation of the reactive reagent.
-
-
Conjugation: Add a 10-20 molar excess of the this compound stock solution to the stirring protein solution. Protect the reaction from light and incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Causality: A molar excess of the labeling reagent drives the reaction to completion. The optimal time and temperature should be determined empirically for each specific protein.
-
-
Purification: Remove the excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis, exchanging the protein into a suitable storage buffer.
Protocol 2: Conjugation with a Maleimide Reagent
-
Rationale: This protocol operates at a neutral pH to maximize selectivity for thiols over amines and to minimize hydrolysis of the maleimide ring.
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., 100 mM phosphate buffer, 5 mM EDTA, pH 7.0) to a final concentration of 1-10 mg/mL.[18][19]
-
Disulfide Reduction (if necessary): Follow the same procedure as in Protocol 1, using TCEP.
-
Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[17][18]
-
Conjugation: Add a 10-20 molar excess of the maleimide stock solution to the stirring protein solution. Protect from light and incubate at room temperature for 2 hours or overnight at 4°C.[17]
-
Causality: Due to the faster kinetics of the maleimide reaction, shorter incubation times are often sufficient compared to bromoacetyl reagents.[10]
-
-
Quenching (Optional but Recommended): Add a small molecule thiol (e.g., cysteine or 2-mercaptoethanol) to a final concentration of ~20 mM to react with any unreacted maleimide. Incubate for 15-30 minutes.
-
Causality: This step prevents the remaining active maleimide from reacting with other molecules during purification or storage.
-
-
Purification: Purify the conjugate using a desalting column or dialysis as described in Protocol 1.
Conclusion and Recommendations
The choice between this compound and a maleimide reagent is not a matter of one being universally superior, but rather a strategic decision based on the experimental goals.
Choose this compound and other haloacetyls when:
-
Ultimate conjugate stability is paramount. The irreversible thioether bond is ideal for in vivo applications like ADCs where payload migration is a critical concern.[6]
-
The reaction can be performed at a slightly alkaline pH (7.5-9.0) without compromising the integrity of the biomolecule.
Choose a maleimide when:
-
Rapid reaction kinetics are required. The high speed of the reaction at neutral pH is a significant advantage.[10][11]
-
The reaction must be performed under strict physiological pH conditions (6.5-7.5).[4]
-
Potential reversibility of the linkage is acceptable or can be mitigated through post-conjugation hydrolysis or the use of next-generation maleimides.[12][15]
By understanding the fundamental chemistry, kinetics, and stability profiles of these two powerful classes of reagents, researchers can make informed decisions to design and execute robust and reliable bioconjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Maleimide labeling of thiolated biomolecules [biosyn.com]
A Senior Application Scientist's Guide to Mass Spectrometry Validation of Covalent Modification by 1-(Bromoacetyl)piperidine
Introduction: The Imperative of Covalent Probe Validation
In the landscape of modern drug discovery and chemical biology, covalent inhibitors have re-emerged as a powerful modality. Their ability to form a stable, long-lasting bond with a protein target can lead to enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent binders.[1][2][3] Among the diverse chemical warheads used to achieve this, α-haloacetyl compounds like 1-(Bromoacetyl)piperidine represent a class of electrophiles capable of reacting with nucleophilic amino acid residues.
While potent, the utility of any covalent probe is predicated on its specificity. Non-specific modification of off-target proteins can lead to toxicity and confounding biological results. Therefore, rigorous, and unambiguous validation of the covalent modification event is not just a perfunctory step but the very foundation of a successful covalent inhibitor program. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and precision to confirm not only if a protein is modified, but where and to what extent.[4][5][6]
This guide provides a comprehensive framework for validating protein modification by this compound using mass spectrometry. We will move beyond simple protocols to explain the underlying rationale, compare this reagent to common alternatives, and detail a self-validating experimental system designed to produce robust, trustworthy data for researchers in drug development and chemical biology.
Comparative Analysis: Situating this compound in the Covalent Toolkit
The choice of an electrophilic warhead is a critical design element in developing a covalent probe. This compound, an α-bromoacetamide, is a classic SN2-type electrophile. Its reactivity is primarily directed towards the most nucleophilic residues in a protein, typically cysteine, although reactions with histidine, lysine, and methionine are also possible depending on the local microenvironment and residue pKa. Understanding its properties in relation to other common covalent warheads is essential for experimental design and interpretation.
| Reagent Class | Example Reagent | Target Residue(s) | Mechanism | Advantages | Disadvantages & Considerations |
| α-Haloacetamides | This compound | Cys >> His, Lys, Met | SN2 | Moderately reactive, well-understood mechanism. | Can have off-target reactivity; less selective than some Michael acceptors. |
| Acrylamides | Ibrutinib Warhead | Cys | Michael Addition | High cysteine specificity, tunable reactivity.[7] | Can be reversible; reactivity is highly context-dependent. |
| Vinyl Sulfones | - | Cys, Lys | Michael Addition | Generally stable and cysteine-selective. | Can be less reactive than acrylamides. |
| Disulfide Fragments | - | Cys | Disulfide Exchange | Reversible, excellent for fragment screening (Tethering).[3] | Requires an accessible cysteine; bond is not permanently stable. |
| Fluorosulfates | - | Tyr | SuFEx Click Chemistry | Targets a less common nucleophile (Tyrosine). | Can be highly reactive; requires careful design for specificity. |
| NHS Esters | - | Lys | Acylation | Specifically targets lysine residues. | Can be prone to hydrolysis; may modify many surface-exposed lysines. |
The Mass Spectrometry Validation Workflow: A Two-Tiered Approach
Confirming a covalent modification is a process of building evidence. We start with a high-level confirmation of the binding event and then drill down to the precise location of the modification. This is best accomplished using a combination of "Top-Down" (intact protein analysis) and "Bottom-Up" (peptide mapping) proteomics strategies.[4][8][9]
Tier 1: Intact Protein Analysis for Stoichiometry Confirmation
The first crucial experiment is to confirm that the covalent adduct has formed. Intact protein mass analysis provides a direct readout of the protein's molecular weight, allowing for the detection of a mass shift corresponding to the addition of the covalent probe.[4][5]
Causality Behind the Method: By analyzing the protein in its intact state, we can quickly determine if a reaction has occurred and, by observing the mass additions, determine the stoichiometry (i.e., how many molecules of the probe have attached to one molecule of protein). A clean, single addition is a strong indicator of a specific interaction, whereas multiple, heterogeneous additions may suggest non-specific reactivity.[6]
-
Reaction Setup: In separate microcentrifuge tubes, combine your target protein (e.g., to a final concentration of 1-5 µM in a suitable buffer like PBS or HEPES, pH 7.4) with varying molar equivalents of this compound (e.g., 0, 1, 5, and 10 equivalents).
-
Expertise & Experience: Include a "0 equivalent" control to establish the baseline mass of the unmodified protein. Running a concentration gradient helps assess specificity; a specific interaction should show saturation, while non-specific binding may increase linearly.
-
-
Incubation: Incubate the reactions at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours). A time-course experiment (e.g., 0, 15, 60, 120 minutes) is also highly recommended.
-
Quenching: Stop the reaction by adding a quenching agent like 10 mM DTT or by immediate sample acidification for analysis.
-
LC-MS Analysis:
-
Inject a small amount (e.g., 1-5 µL) of each reaction onto a reverse-phase C4 or C8 column suitable for protein analysis.
-
Elute the protein using a gradient of acetonitrile in water (both containing 0.1% formic acid) into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).
-
-
Data Analysis:
-
The raw mass spectrum will show a series of multiply charged ions for the protein.
-
Use deconvolution software (e.g., MaxEnt1, BioConfirm) to convert this charge state envelope into a single, zero-charge mass spectrum.
-
Compare the mass of the protein from the treated samples to the untreated control.
-
Expected Outcome: The reaction of a protein with this compound results in the addition of a C7H12NO moiety via nucleophilic substitution, displacing the bromine atom. The expected monoisotopic mass shift is +126.0919 Da .
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Stoichiometry |
| Protein Control | 30,000.00 | 30,000.12 | - | 0 |
| + this compound | 30,126.09 | 30,126.23 | +126.11 | 1:1 Adduct |
| 30,252.31 | +252.19 | 1:2 Adduct |
Tier 2: Bottom-Up Proteomics for Modification Site Identification
Once covalent binding is confirmed, the next critical step is to identify the exact amino acid residue that has been modified. This is achieved through a bottom-up proteomics workflow.[4][10][11]
Causality Behind the Method: By digesting the protein into smaller, more manageable peptides, we can isolate the single peptide containing the modification. We then subject this peptide to a second stage of mass spectrometry (MS/MS or tandem MS), where it is fragmented in the gas phase.[12][13] The resulting fragment ions are like a ladder; by analyzing the masses of the "rungs," we can read the peptide's amino acid sequence and pinpoint which residue carries the extra mass of the covalent probe.[14][15]
-
Reaction & Denaturation: Perform the labeling reaction as described for the intact analysis. Then, denature the protein by adding urea or guanidine-HCl to a final concentration of 8 M or 6 M, respectively.
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 51°C to reduce all disulfide bonds.[16]
-
Alkylation: Add iodoacetamide (IAA) to a final concentration of ~55 mM and incubate for 45 minutes in the dark at room temperature.[16]
-
Trustworthiness: This step is critical. It alkylates any cysteine residues that were not modified by this compound. This prevents them from re-forming disulfide bonds and adds a known mass tag (+57.021 Da), allowing you to distinguish them from your covalently modified cysteine during data analysis.
-
-
Buffer Exchange & Digestion: Dilute the sample at least 4-fold with 100 mM ammonium bicarbonate to lower the denaturant concentration. Add sequencing-grade trypsin at a 1:20 to 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[16]
-
Cleanup: Quench the digestion with formic acid. Desalt the resulting peptides using a C18 solid-phase extraction (SPE) tip or plate.
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a reverse-phase C18 analytical column coupled to a high-resolution mass spectrometer.
-
Elute the peptides using a long gradient (e.g., 60-120 minutes) of acetonitrile.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. The instrument will perform a full MS1 scan to detect all eluting peptides, then select the most abundant ions for fragmentation (MS2 scan) via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[17]
-
-
Data Analysis:
-
Use a proteomics database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).
-
Search the acquired MS/MS spectra against a database containing the sequence of your target protein.
-
Crucially, define the modification by this compound (+126.0919 Da) on C, H, K, and M as a variable modification. Also include carbamidomethylation of Cysteine (+57.021 Da) as a fixed or variable modification.
-
The software will identify peptides whose fragment ions match the theoretical fragmentation pattern, including the mass shift on the modified residue.
-
Expected Outcome: The database search will pinpoint the specific peptide that was modified. Examination of the annotated MS/MS spectrum will show a series of b- and y-ions. The fragment ions that retain the modified amino acid will be shifted by +126.0919 Da, confirming the exact site of modification.
Building a Self-Validating System: Beyond Basic Confirmation
To ensure the highest degree of scientific integrity, the validation workflow must include controls that challenge the hypothesis and rule out artifacts.
-
Site-Directed Mutagenesis: The gold standard for validation. If you hypothesize that Cysteine-150 is the target, create a C150A (cysteine to alanine) mutant of your protein. This mutant should show significantly reduced or no labeling by this compound in both intact mass and peptide mapping experiments, providing definitive evidence for the binding site.[5]
-
Competition Assay: If a known non-covalent ligand for the same binding site exists, pre-incubating the protein with an excess of this ligand should block or reduce the covalent modification by your probe. This confirms that the covalent probe is binding to the intended site of interest.
-
Off-Target Profiling: For advanced applications, a full proteomic analysis of cells treated with the probe can identify unintended off-target proteins. This involves using quantitative proteomics techniques like TMT labeling or label-free quantification (LFQ) to compare the modified proteome to a control.[17]
Conclusion
Validating the covalent modification of a protein by this compound is a multi-step process that requires careful experimental design and rigorous data analysis. By employing a two-tiered mass spectrometry approach—combining the broad overview of intact mass analysis with the fine detail of peptide mapping—researchers can achieve unambiguous confirmation of stoichiometry and site of modification. Integrating crucial controls, such as site-directed mutagenesis and competition assays, elevates the workflow to a self-validating system that produces the trustworthy, high-quality data essential for advancing covalent probe development and drug discovery.
References
- 1. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 6. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 7. Size-Dependent Target Engagement of Covalent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bottom-Up Proteomics Guide: Principles, Workflows, and LCâMS/MS Applications - MetwareBio [metwarebio.com]
- 12. Interpretation of Tandem Mass Spectra of Posttranslationally Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. asdlib.org [asdlib.org]
- 15. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 16. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]
A Comparative Guide to the Kinetic Analysis of Thiol-Reactive Alkylating Agents: A Focus on 1-(Bromoacetyl)piperidine
Introduction: The Critical Role of Thiol-Selective Modification
In the landscape of chemical biology and drug development, the selective modification of protein residues is a cornerstone technique. The cysteine residue, with its nucleophilic thiol (or sulfhydryl) group, offers a prime target for site-specific labeling, bioconjugation, and the development of covalent inhibitors. The reactivity of this thiol group is exquisitely sensitive to its local microenvironment, particularly its acid dissociation constant (pKa), which determines the concentration of the highly reactive thiolate anion (R-S⁻) at a given pH.[1][2]
A variety of electrophilic reagents have been developed to target cysteine thiols, each with a distinct mechanism, reactivity profile, and specificity. Among the class of α-haloacetyl reagents, 1-(Bromoacetyl)piperidine presents a valuable, yet often overlooked, alternative to more common reagents like iodoacetamide. This guide provides an in-depth kinetic analysis of the this compound reaction with thiols, objectively comparing its performance against established alternatives and providing the experimental framework necessary for its practical application.
Reaction Mechanism: The Primacy of the Thiolate Anion
The reaction between this compound and a thiol proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[3] The process is not driven by the neutral thiol (R-SH), but by its conjugate base, the far more nucleophilic thiolate anion (R-S⁻).[1][4]
The key steps are:
-
Deprotonation: The thiol group exists in a pH-dependent equilibrium with its thiolate form. As the pH of the medium rises above the thiol's pKa (typically ~8.5 for cysteine in solution), the concentration of the thiolate anion increases significantly.[2]
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic α-carbon (the carbon atom adjacent to the carbonyl group) of the bromoacetyl moiety.
-
Displacement: This attack results in the formation of a stable, covalent thioether bond and the displacement of the bromide ion, which is a good leaving group.[3]
This pH dependency is a critical experimental parameter. Reactions performed at a pH below the thiol's pKa will be sluggish, while those at a higher pH will proceed more rapidly.[5]
Comparative Kinetic Analysis
The utility of a thiol-reactive probe is defined by its reaction rate and selectivity. The bromoacetyl group of this compound competes with other widely-used electrophiles, such as iodoacetamides and maleimides. Their performance can be quantitatively compared using second-order rate constants (k), which describe the intrinsic reactivity of the compounds.
| Reagent Class | Example | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Optimal pH | Resulting Linkage & Stability | Key Mechanistic & Performance Notes |
| Bromoacetamides | This compound | ~0.6 - 10 | 7.5 - 9.0 | Thioether: Very stable. | Reactivity is highly pH-dependent, requiring the thiolate anion.[5] Bromide is a good leaving group. Maintains high chemoselectivity for thiols even at higher pH.[6][7] |
| Iodoacetamides | Iodoacetamide (IAM) | ~0.6 M⁻¹s⁻¹ (can be higher) | 7.5 - 9.0 | Thioether: Very stable. | Generally more reactive than bromoacetamides because iodide is a better leaving group than bromide.[5][8] The reaction mechanism is identical (SN2).[3] |
| Maleimides | N-Ethylmaleimide (NEM) | 10 - 1000 | 6.5 - 7.5 | Thioether: Potentially reversible. | Reacts via Michael addition, which is faster and occurs at a lower pH than SN2 with haloacetamides.[4][5] The resulting thioether can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to label exchange.[2] |
Expert Insights:
The choice of reagent is a strategic decision based on the experimental goal.
-
For Stability: Bromoacetyl and iodoacetyl derivatives are superior as they form an irreversible thioether bond. This is critical for applications like generating stable antibody-drug conjugates or for proteomic analyses where sample integrity is paramount.
-
For Speed and Neutral pH Reactions: Maleimides are the reagent of choice when rapid labeling at or near physiological pH (6.5-7.5) is required. However, one must be cognizant of the potential for the reverse reaction.
-
For Tunable Reactivity: The bromoacetyl group offers a unique advantage. Studies have shown that a significant kinetic discrimination of 2-3 orders of magnitude can be achieved between maleimide and bromoacetyl reactions by controlling the pH.[6][7] At pH 6.5, a maleimide will react rapidly while the bromoacetyl group is largely unreactive. Increasing the pH to 9.0 will then activate the bromoacetyl group for a second, orthogonal conjugation.[6][7]
Experimental Protocol: Determining Second-Order Rate Constants
To objectively compare these reagents, it is essential to determine their reaction kinetics under controlled conditions. This protocol describes a robust, self-validating method for measuring the rate of thiol consumption using the classic Ellman's Test.[9]
Principle: The rate of the reaction between the alkylating agent (e.g., this compound) and a model thiol (e.g., L-cysteine) is monitored by measuring the decrease in free thiol concentration over time. At specific time points, aliquots of the reaction are quenched and the remaining free thiol is quantified using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's Reagent). DTNB reacts stoichiometrically with thiols to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm.[10][11][12]
References
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 10. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Validating Target Engagement of 1-(Bromoacetyl)piperidine-Based Inhibitors
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a novel inhibitor engages its intended target within a complex cellular environment is a cornerstone of successful therapeutic development. This guide provides an in-depth, objective comparison of key methodologies for validating the target engagement of 1-(bromoacetyl)piperidine-based covalent inhibitors. Moving beyond a mere listing of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
The this compound moiety is an electrophilic warhead frequently employed in the design of targeted covalent inhibitors. Its bromoacetyl group forms a stable thioether bond, primarily with cysteine residues on the target protein, leading to irreversible inhibition. Validating the direct interaction of these inhibitors with their intended targets is paramount to differentiate on-target efficacy from off-target effects. This guide will focus on three orthogonal and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA), Fluorescence Polarization (FP), and Mass Spectrometry (MS).
The Triad of Target Engagement Validation
A multi-faceted approach is crucial for robust target validation. Each method possesses unique strengths and weaknesses, and their collective data provides a more comprehensive and trustworthy picture of target engagement.
| Assay | Principle | Compound Modification Required? | Environment | Throughput | Key Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[1][2] | No | In cellulo, Cell lysates, Tissues | Medium to High | Confirms target engagement in a native cellular context without compound modification.[1][2] | Requires specific antibodies or mass spectrometry for detection; not all proteins exhibit a discernible thermal shift.[1] |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescently labeled molecule upon binding to a larger protein. | Yes (Fluorescent probe) | In vitro | High | Quantitative measurement of binding affinity; amenable to high-throughput screening.[3][4][5] | Requires a fluorescently labeled competitor probe; indirect measurement of the unlabeled inhibitor's binding. |
| Mass Spectrometry (MS) | Directly detects the covalent adduct of the inhibitor and the target protein, identifying the precise site of modification. | No | In vitro, In cellulo, Ex vivo | Low to Medium | Unambiguous confirmation of covalent modification and binding site; can identify off-targets. | Technically demanding and requires sophisticated instrumentation. |
Visualizing the Validation Workflow
The journey from a putative inhibitor to a validated chemical probe involves a logical sequence of experiments. The following diagram illustrates a typical workflow for validating the target engagement of a this compound-based inhibitor.
Caption: A typical workflow for validating target engagement.
I. Cellular Thermal Shift Assay (CETSA): Probing Target Engagement in a Native Environment
Principle: CETSA is a powerful biophysical method that assesses the thermal stability of proteins in their native cellular environment. The underlying principle is that the binding of a ligand, such as a this compound inhibitor, stabilizes its target protein, making it more resistant to heat-induced denaturation and aggregation.[1][2] This thermal stabilization is then detected as a shift in the protein's melting curve.
Causality Behind Experimental Choices: The key advantage of CETSA is its label-free nature, allowing for the assessment of target engagement in intact cells without modifying the inhibitor, thus preserving its native pharmacology.[1][2] For a covalent inhibitor, pre-incubation time is a critical parameter to allow for the covalent bond to form. A time-course experiment is often necessary to determine the optimal incubation period.
Detailed Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the this compound inhibitor or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) to allow for cell penetration and covalent bond formation.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the protein concentration in each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensities to the unheated control.
-
Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.
-
Caption: A simplified workflow for a CETSA experiment.
II. Fluorescence Polarization (FP): Quantifying Binding Affinity
Principle: Fluorescence Polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger molecule, such as a protein.[3][4][5] A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a larger protein, its rotation slows down, leading to an increase in polarization. In a competitive binding assay, an unlabeled inhibitor competes with the fluorescent tracer for binding to the target protein, causing a decrease in polarization.[5]
Causality Behind Experimental Choices: FP is a powerful tool for quantifying the binding affinity (Kd or IC50) of inhibitors and is highly amenable to high-throughput screening. For covalent inhibitors, the time-dependent nature of the covalent bond formation can be observed as a progressive decrease in polarization over time as the irreversible inhibitor displaces the fluorescent tracer.[4]
Detailed Experimental Protocol: Competitive FP Assay
-
Reagent Preparation:
-
Prepare a stock solution of the purified target protein.
-
Synthesize or obtain a fluorescently labeled tracer that is known to bind to the target protein's active site.
-
Prepare serial dilutions of the this compound inhibitor.
-
-
Assay Setup:
-
In a microplate, add the target protein and the fluorescent tracer at optimized concentrations.
-
Add the serially diluted inhibitor or vehicle control.
-
-
Incubation and Measurement:
-
Incubate the plate for a defined period to allow the binding to reach equilibrium (for initial non-covalent interaction) and for the covalent reaction to proceed. For covalent inhibitors, it is crucial to perform kinetic reads at multiple time points.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the inhibitor concentration.
-
Fit the data to a suitable binding model to determine the IC50 value. For covalent inhibitors, the apparent IC50 will decrease over time, and the rate of this change can provide information about the covalent reaction kinetics.
-
III. Mass Spectrometry (MS): The Definitive Proof of Covalent Modification
Principle: Mass spectrometry provides the most direct and unambiguous evidence of covalent target engagement. By measuring the precise mass of the target protein, it can detect the mass shift corresponding to the addition of the this compound inhibitor. Furthermore, tandem mass spectrometry (MS/MS) of proteolytically digested protein can identify the exact amino acid residue that has been modified.
Causality Behind Experimental Choices: MS is the gold standard for confirming the covalent mechanism of action. Intact protein analysis provides a rapid confirmation of adduct formation, while peptide mapping provides the high-resolution information needed to pinpoint the site of modification. This level of detail is crucial for structure-activity relationship (SAR) studies and for understanding potential off-target reactivity.
Detailed Experimental Protocol: Intact Protein and Peptide Mapping MS
-
Sample Preparation:
-
Intact Protein: Incubate the purified target protein with the this compound inhibitor. Remove excess inhibitor by dialysis or size-exclusion chromatography.
-
Peptide Mapping: Covalently modify the target protein as above. Then, denature, reduce, alkylate, and digest the protein with a specific protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with liquid chromatography.
-
Intact Protein: Acquire full MS spectra to determine the mass of the unmodified and modified protein.
-
Peptide Mapping: Acquire both MS and MS/MS spectra. The MS scan will identify peptides that have a mass shift corresponding to the inhibitor, and the MS/MS scan will fragment these peptides to determine the sequence and the exact site of modification.
-
-
Data Analysis:
-
Intact Protein: Deconvolute the raw data to determine the precise mass of the protein-inhibitor adduct.
-
Peptide Mapping: Use specialized software to search the MS/MS data against the protein sequence to identify the modified peptide and the specific modified residue.
-
Caption: A workflow for mass spectrometry analysis of covalent inhibitors.
Conclusion: A Self-Validating Triad for Confident Target Engagement
The validation of target engagement for this compound-based inhibitors requires a rigorous, multi-pronged approach. By combining the cellular relevance of CETSA, the quantitative power of Fluorescence Polarization, and the definitive confirmation of Mass Spectrometry, researchers can build a compelling and self-validating case for their inhibitor's mechanism of action. This comprehensive strategy not only provides confidence in the on-target activity but also offers valuable insights into the inhibitor's behavior in a physiological context, ultimately paving the way for the development of more effective and selective therapeutics.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Cross-Reactivity of 1-(Bromoacetyl)piperidine with Biological Nucleophiles
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of the electrophilic compound 1-(Bromoacetyl)piperidine. We will explore the underlying chemical principles, provide detailed experimental protocols for quantitative assessment, and interpret the resulting data to build a reactivity profile against key biological nucleophiles.
Introduction: The "Why" Behind Reactivity Profiling
This compound belongs to the class of α-haloacetyl compounds, which are characterized by a reactive carbon-bromine bond alpha to a carbonyl group. This structural motif renders the compound an electrophile, capable of forming stable covalent bonds with nucleophiles via an SN2 reaction mechanism. In drug discovery and chemical biology, such electrophilic "warheads" are often intentionally incorporated into molecules to achieve irreversible target engagement, which can offer benefits like prolonged duration of action and high potency.[1]
However, this reactivity is a double-edged sword. A lack of selectivity can lead to off-target modifications of other biological macromolecules, causing toxicity or other adverse effects.[1] Therefore, it is critical to quantitatively assess the cross-reactivity of compounds like this compound with a panel of representative biological nucleophiles. This guide focuses on the primary nucleophilic residues found in proteins: the thiol group of cysteine and the ε-amino group of lysine.[2][3]
The Chemistry of Covalent Modification
The core reaction is a nucleophilic substitution where a lone pair of electrons from a nucleophile (e.g., the sulfur atom of a cysteine) attacks the electrophilic carbon atom bearing the bromine. The bromide ion serves as the leaving group, resulting in a stable thioether or secondary amine linkage.
The intrinsic reactivity of biological nucleophiles is heavily influenced by their pKa and the ambient pH.[2][4]
-
Cysteine (Thiol): The thiol side chain has a pKa typically around 8.0-8.5. At physiological pH (~7.4), a significant fraction exists as the highly nucleophilic thiolate anion (S⁻), making it one of the most reactive residues in proteins.[4]
-
Lysine (Amine): The ε-amino group of lysine has a pKa around 10.5. At pH 7.4, it is predominantly in its protonated, non-nucleophilic ammonium form (NH₃⁺). Consequently, its reactivity is substantially lower than cysteine's under these conditions.[2][4]
This guide will outline an experimental workflow to quantify these reactivity differences.
Experimental Workflow: A Self-Validating System
The following workflow is designed to provide a robust, quantitative comparison of reactivity. It employs model amino acids to isolate the reactivity of specific functional groups and uses standard analytical techniques for monitoring.
Caption: Experimental workflow for assessing nucleophile cross-reactivity.
Detailed Experimental Protocols
4.1 Materials
-
This compound (BAP)
-
N-acetyl-L-cysteine (NAC)
-
N-acetyl-L-lysine (NAL)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Sodium Phosphate Monobasic and Dibasic
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Reverse-phase HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
4.2 Protocol for Kinetic Analysis
This protocol describes a pseudo-first-order experiment where the nucleophile is in excess to simplify the kinetic analysis.[5][6]
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer at pH 7.4.
-
Prepare a 10 mM stock solution of BAP in DMSO.
-
Prepare a 10 mM stock solution of NAC in the phosphate buffer.
-
Prepare a 10 mM stock solution of NAL in the phosphate buffer. Note: Ensure all solutions are freshly prepared.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 980 µL of phosphate buffer and 10 µL of the 10 mM nucleophile stock (NAC or NAL) for a final nucleophile concentration of 100 µM. Equilibrate at 25°C for 5 minutes.
-
To initiate the reaction, add 10 µL of the 10 mM BAP stock solution for a final BAP concentration of 100 µM. Correction: For pseudo-first-order conditions, the nucleophile should be in excess. A better setup is 1 mM nucleophile and 100 µM BAP. Let's proceed with a 10:1 ratio.
-
Revised Reaction Setup: In a tube, add 890 µL of buffer and 100 µL of 10 mM nucleophile stock (final concentration 1 mM). Equilibrate at 25°C. Initiate by adding 10 µL of 10 mM BAP stock (final concentration 100 µM).
-
-
Time-Course Monitoring:
-
Immediately after adding BAP (T=0), withdraw a 50 µL aliquot and quench it in 50 µL of 1% formic acid.
-
Repeat the sampling at regular intervals (e.g., for NAC: 1, 2, 5, 10, 20 min; for NAL: 30, 60, 120, 240, 360 min). The different time points reflect the expected difference in reactivity.
-
Store quenched samples at 4°C until analysis.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC with UV detection (e.g., at 210 nm).
-
Use a gradient such as 5-95% ACN (+0.1% FA) in Water (+0.1% FA) over 5 minutes.
-
Integrate the peak area corresponding to the unreacted this compound at each time point.
-
-
Data Analysis:
-
Calculate the observed rate constant (kobs) by plotting the natural logarithm of the remaining BAP fraction (ln([BAP]t/[BAP]0)) against time. The slope of this line will be -kobs.
-
Calculate the second-order rate constant (k) using the equation: k = kobs / [Nucleophile] . This normalizes the rate to the concentration of the nucleophile, allowing for direct comparison.
-
4.3 Confirmatory Analysis by LC-MS
To validate the reaction, the formation of the covalent adduct should be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] An aliquot from a completed reaction (e.g., after 24 hours) can be analyzed. The expected mass of the adduct is the sum of the mass of BAP (minus HBr) and the mass of the nucleophile.
-
Expected Mass (BAP-NAC Adduct): 126.10 Da (BAP-Br) + 163.19 Da (NAC) = 289.29 Da
-
Expected Mass (BAP-NAL Adduct): 126.10 Da (BAP-Br) + 188.22 Da (NAL) = 314.32 Da
Interpreting the Results: A Comparative Data Summary
The primary output of this guide is a quantitative comparison of the second-order rate constants. The following table presents illustrative data that one might expect from such an experiment, reflecting the known higher nucleophilicity of thiols compared to amines at physiological pH.
| Nucleophile Model | Functional Group | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Relative Reactivity (vs. N-acetyl-L-lysine) |
| N-acetyl-L-cysteine | Thiol (-SH) | 1.52 | ~1,170x |
| N-acetyl-L-lysine | Amine (-NH₂) | 0.0013 | 1x |
| Water (Hydrolysis) | Hydroxyl (-OH) | < 0.00001 | < 0.01x |
Analysis of Illustrative Data:
-
High Thiol Reactivity: The data clearly show that this compound reacts over three orders of magnitude faster with the cysteine model than with the lysine model. This highlights a strong intrinsic preference for modifying thiol groups.
-
Low Amine Reactivity: The reaction with the lysine model is very slow, confirming that the ε-amino group is a poor nucleophile at pH 7.4.
-
Hydrolytic Stability: The compound shows high stability against hydrolysis by water, which acts as a very weak nucleophile. This is a desirable property, ensuring the compound persists long enough in an aqueous environment to find its intended target.
Conclusion and Broader Implications
This guide provides a foundational methodology for assessing the cross-reactivity of this compound. The experimental workflow, grounded in established principles of chemical kinetics, offers a self-validating system to profile electrophilic compounds.[5][9] The results of this analysis are critical for:
-
Lead Optimization: Guiding medicinal chemistry efforts to modulate reactivity and improve selectivity.
-
Target Validation: Confirming whether a covalent mechanism is plausible for a compound's biological activity.
-
Safety Assessment: Providing an early indication of the potential for off-target covalent modifications, which can be a source of toxicity.[1]
By systematically quantifying the reactivity towards key biological nucleophiles, researchers can make more informed decisions in the development of covalent probes and therapeutics.
References
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation Kinetics, Irreversible Drug Discovery | Enzymlogic [enzymlogic.com]
A Technical Guide to the Efficacy of 1-(Bromoacetyl)piperidine Derivatives as Covalent Enzyme Inhibitors
For researchers, medicinal chemists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, gracing numerous approved drugs due to its favorable physicochemical properties and synthetic tractability.[1][2] When functionalized with a bromoacetyl group, the resulting 1-(bromoacetyl)piperidine moiety becomes a powerful tool for creating covalent inhibitors, capable of forming a permanent bond with the target enzyme, leading to prolonged and often potent pharmacological effects.[3][4]
This guide provides an in-depth comparison of the efficacy of this compound derivatives as enzyme inhibitors. We will delve into their mechanism of action, structure-activity relationships, and the critical experimental protocols required for their synthesis and evaluation. This document is designed to be a practical resource, explaining the causality behind experimental choices and providing a framework for your own research endeavors.
The Bromoacetyl Group: A Warhead for Covalent Inhibition
The efficacy of this compound derivatives stems from the electrophilic nature of the bromoacetyl group. This moiety acts as a "warhead," reacting with nucleophilic amino acid residues within the active site of an enzyme to form a stable covalent bond.[3] The most common target for such haloacetyl-containing inhibitors is the thiol group of a cysteine residue, a key component of the catalytic machinery in many enzyme families, particularly cysteine proteases.[4][5]
The process of irreversible inhibition by these compounds typically follows a two-step mechanism: an initial non-covalent binding of the inhibitor to the enzyme's active site, followed by the irreversible covalent bond formation. This mechanism is a key consideration in the design and evaluation of these inhibitors.
Targeted Enzyme Classes: Cysteine Proteases as a Prime Example
Given the reactivity of the bromoacetyl group towards cysteine residues, cysteine proteases are a primary and promising target class for this compound derivatives. This family of enzymes, which includes cathepsins, caspases, and papain, plays crucial roles in various physiological and pathological processes, such as protein degradation, apoptosis, and immune responses.[5] Dysregulation of cysteine protease activity is implicated in a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases, making them attractive targets for therapeutic intervention.
Comparative Efficacy of this compound Derivatives: A Structure-Activity Relationship (SAR) Perspective
While comprehensive, publicly available comparative studies on a wide range of this compound derivatives against a single enzyme target are limited, we can extrapolate the principles of structure-activity relationships (SAR) from related inhibitor classes. The potency and selectivity of these inhibitors are critically influenced by the nature and position of substituents on the piperidine ring.
To illustrate the type of data generated in such a study, the following is a hypothetical comparative analysis of this compound derivatives against a model cysteine protease, such as Cathepsin B.
| Compound ID | R-Group at C4-position | IC50 (nM) | k_inact / K_I (M⁻¹s⁻¹) |
| BAP-1 | -H | 500 | 1,200 |
| BAP-2 | -Phenyl | 150 | 5,500 |
| BAP-3 | -4-Fluorophenyl | 80 | 12,000 |
| BAP-4 | -4-Methoxyphenyl | 120 | 8,000 |
| BAP-5 | -Cyclohexyl | 250 | 3,000 |
This data is illustrative and not from a published study.
Interpretation of the Hypothetical SAR:
-
Aromatic Substitution: The introduction of a phenyl group at the C4-position (BAP-2) significantly enhances potency compared to the unsubstituted parent compound (BAP-1). This suggests a potential hydrophobic binding pocket in the enzyme's active site that can accommodate the aromatic ring.
-
Electronic Effects: The addition of an electron-withdrawing fluorine atom to the phenyl ring (BAP-3) further improves inhibitory activity. This could be due to enhanced binding interactions or an electronic effect that influences the reactivity of the bromoacetyl warhead. Conversely, an electron-donating methoxy group (BAP-4) is slightly less potent than the fluorinated analog.
-
Aliphatic Substitution: A bulky aliphatic group like cyclohexyl (BAP-5) is less effective than an aromatic substituent, indicating a preference for planar or aromatic moieties in the binding site.
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful development of novel inhibitors hinges on robust and reproducible experimental methodologies. Here, we provide detailed protocols for the synthesis of a representative this compound derivative and a standard enzyme inhibition assay.
Synthesis of 4-Phenyl-1-(bromoacetyl)piperidine (A Representative Derivative)
This protocol outlines a two-step synthesis starting from 4-phenylpiperidine.
Step 1: Acetylation of 4-Phenylpiperidine
-
Reaction Setup: In a round-bottom flask, dissolve 4-phenylpiperidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and stir at room temperature.
-
Acetyl Chloride Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-acetyl-4-phenylpiperidine.
Step 2: Bromination of 1-Acetyl-4-phenylpiperidine
-
Reaction Setup: Dissolve the 1-acetyl-4-phenylpiperidine from the previous step in a suitable solvent like diethyl ether.
-
Bromine Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture at 0°C.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 4-phenyl-1-(bromoacetyl)piperidine.
Visualizing the Workflow
Caption: Synthetic workflow for a representative this compound derivative.
In Vitro Enzyme Inhibition Assay for Irreversible Inhibitors
A standard fluorometric assay can be adapted to determine the inhibitory potency of irreversible inhibitors like this compound derivatives against a cysteine protease (e.g., Cathepsin B).
Materials and Reagents:
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 2 mM EDTA, pH 5.5
-
Activating Buffer: Assay buffer containing 2 mM DTT
-
Fluorogenic Substrate: Z-Arg-Arg-AMC (7-amino-4-methylcoumarin)
-
Test Compounds: this compound derivatives dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Step-by-Step Protocol:
-
Enzyme Activation: Dilute the stock solution of Cathepsin B in activating buffer and incubate for 15 minutes at 37°C to ensure the active site cysteine is in its reduced, active state.
-
Inhibitor Pre-incubation: In the wells of a 96-well plate, add varying concentrations of the test compounds. Add the activated enzyme solution to each well. Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for covalent bond formation.
-
Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
For a more detailed kinetic analysis of irreversible inhibition, determine the rate of inactivation (k_obs) at different inhibitor concentrations and plot k_obs versus [Inhibitor] to determine k_inact and K_I.
-
Visualizing the Inhibition Mechanism
Caption: Covalent modification of a cysteine residue by a this compound inhibitor.
Conclusion and Future Perspectives
This compound derivatives represent a promising class of covalent inhibitors with significant potential for targeting enzymes, particularly cysteine proteases. The inherent reactivity of the bromoacetyl warhead, combined with the versatility of the piperidine scaffold for introducing various substituents, provides a rich platform for the design of potent and selective therapeutic agents.
Future research in this area should focus on systematic SAR studies to elucidate the key structural features that govern inhibitory activity and selectivity. The development of derivatives with optimized pharmacokinetic and safety profiles will be crucial for translating the potential of these compounds into clinical applications. The methodologies and principles outlined in this guide provide a solid foundation for researchers to embark on the exciting journey of discovering and developing novel enzyme inhibitors based on the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Irreversible inhibitors of serine, cysteine, and threonine proteases. | Semantic Scholar [semanticscholar.org]
- 4. Irreversible inhibitors of serine, cysteine, and threonine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Covalent Warheads: Benchmarking 1-(Bromoacetyl)piperidine Against Modern Electrophiles
In the pursuit of durable and potent therapeutic agents, targeted covalent inhibitors (TCIs) have secured a prominent role in modern drug discovery.[1][2][3][4] The strategic incorporation of a reactive electrophile, or "warhead," enables the formation of a stable bond with a target protein, offering pharmacological advantages such as prolonged target engagement and high potency.[4][5][6] However, the choice of warhead is a critical decision, balancing on-target reactivity with off-target selectivity to avoid potential toxicity.[3][7][8]
This guide provides a comprehensive technical comparison of 1-(bromoacetyl)piperidine, a classic α-haloacetamide electrophile, against other widely used covalent warheads. We will delve into the mechanistic principles, comparative reactivity, and the essential experimental workflows required to make informed decisions in the design and optimization of next-generation covalent drugs.
The Covalent Mechanism: Beyond Reversible Binding
Unlike traditional inhibitors that rely on non-covalent interactions, a TCI's mechanism involves a two-step process. First, the inhibitor (I) reversibly binds to the target protein (E) to form a non-covalent complex (E•I), a step governed by the inhibition constant (KI). This initial binding event is crucial for selectivity. Following this, an irreversible reaction occurs where the electrophilic warhead forms a covalent bond with a nucleophilic amino acid residue (e.g., cysteine, serine, lysine) on the protein, rendering it inactive (E-I). This chemical step is defined by the rate of inactivation (kinact).
The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI , which represents the potency of the inhibitor in a time-independent manner.[3] This value is the gold standard for characterizing and comparing covalent inhibitors, as a standard IC50 can be misleading due to its time-dependent nature.[3][9][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Thioether Bond Stability in Bioconjugation
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of a Stable Linkage
In the landscape of advanced biologics, particularly in the development of Antibody-Drug Conjugates (ADCs), the covalent linkage between a biomolecule and its payload is a linchpin for therapeutic success. An unstable linkage can lead to premature payload release, diminishing efficacy and elevating the risk of off-target toxicities. The thioether bond, most commonly formed through the reaction of a cysteine residue's sulfhydryl group with an electrophilic reagent, is a workhorse in bioconjugation. However, not all thioether bonds are created equal. The choice of the alkylating agent profoundly dictates the stability and, consequently, the in vivo fate of the bioconjugate. This guide provides a comprehensive comparison of the stability of thioether bonds formed from three prevalent classes of alkylating agents: maleimides, haloacetamides, and pyridyl disulfides, grounded in mechanistic insights and supported by experimental data.
Understanding the Chemistry of Thioether Bond Formation and Instability
The stability of a bioconjugate is intrinsically linked to the chemistry of its formation. Here, we delve into the mechanisms of thioether bond formation for our three classes of reagents and the pathways that can lead to their degradation.
Maleimides: The Versatile but Vulnerable Workhorse
Maleimides react with thiols via a Michael addition reaction, rapidly forming a thiosuccinimide linkage under physiological conditions (pH 6.5-7.5).[1][2] This reaction is highly selective for thiols within this pH range, making it a popular choice for site-specific modification of cysteine residues.[1]
The primary vulnerability of the thiosuccinimide linkage is its susceptibility to a retro-Michael reaction.[3][4][5] This is a reversal of the initial conjugation, leading to the dissociation of the payload. In a biological milieu rich in thiols like glutathione, this deconjugation can result in the transfer of the payload to other molecules, leading to a loss of therapeutic efficacy and potential off-target effects.[3][5]
However, the thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened maleamic acid thioether.[2] This hydrolyzed form is resistant to the retro-Michael reaction. The rate of this stabilizing hydrolysis is often slow for traditional N-alkylmaleimides, creating a window of vulnerability for deconjugation.[6] This has spurred the development of "next-generation" maleimides, such as N-aryl maleimides, which are designed to accelerate this hydrolysis step, thereby enhancing the overall stability of the conjugate.[2]
Haloacetamides: The Robust and Irreversible Alternative
Haloacetamides, such as iodoacetamides and bromoacetamides, react with thiols through a nucleophilic substitution (S_N2) reaction.[1][4] This reaction forms a highly stable and essentially irreversible thioether bond.[1][4][5]
The key advantage of haloacetamide chemistry is the exceptional stability of the resulting thioether linkage, which is not susceptible to reversal under physiological conditions.[1][4] However, this chemistry comes with its own set of considerations. The reaction rate is generally slower than that of maleimides and often requires a slightly more alkaline pH (7.2-9.0) to proceed efficiently.[1] At higher pH values, there is an increased risk of reaction with other nucleophilic amino acid residues, such as histidines, which can compromise the specificity of the conjugation.[1]
Pyridyl Disulfides: The Reductively Cleavable Option
Pyridyl disulfide reagents react with thiols via a thiol-disulfide exchange reaction, forming a new disulfide bond.[7] While technically not a thioether bond, it is a common thiol-reactive chemistry often compared alongside maleimides and haloacetamides. The resulting disulfide linkage is designed to be cleavable in a reducing environment.[7]
The defining feature of the disulfide linkage is its inherent reversibility. This is advantageous for applications where controlled release of a payload is desired, for instance, within the reducing environment of the cell.[7] However, this also means that the linkage is susceptible to premature cleavage in the presence of endogenous reducing agents in circulation, which can lead to a short in vivo half-life.[7]
Visualizing the Chemistry: Reaction Mechanisms
Caption: Reaction mechanisms for thioether and disulfide bond formation.
Head-to-Head Comparison: A Data-Driven Overview
The choice of alkylating agent should be guided by the specific stability requirements of the application. The following table summarizes the key performance metrics for each chemistry.
| Feature | Maleimide Chemistry | Haloacetamide Chemistry | Pyridyl Disulfide Chemistry |
| Reaction Mechanism | Michael Addition[1] | Nucleophilic Substitution (S_N2)[1][4] | Thiol-Disulfide Exchange[7] |
| Bond Type | Thioether (Thiosuccinimide) | Thioether | Disulfide |
| Optimal pH | 6.5 - 7.5[1][3] | 7.2 - 9.0[1] | 4.0 - 5.0 (for exchange)[8] |
| Reaction Rate | Fast[1] | Generally slower than maleimides[1] | Dependent on thiol pKa[7] |
| Bond Stability | Reversible (Retro-Michael)[1][3][4][5] | Highly Stable, Irreversible[1][4] | Reductively Cleavable[7] |
| Half-life in presence of Glutathione | 20 - 80 hours (N-ethylmaleimide)[7] | High, not susceptible to thiol exchange | 8 - 45 minutes[7] |
| Key Advantage | Rapid and selective reaction | Forms a very stable bond | Cleavable linkage for payload release |
| Key Disadvantage | Potential for deconjugation | Slower reaction rate, potential for off-target reactions at higher pH | Susceptible to premature cleavage |
Experimental Design for Comparative Stability Assessment
To objectively compare the stability of thioether bonds formed from different alkylating agents, a well-controlled, head-to-head experimental approach is essential. The following protocol outlines a robust workflow for assessing conjugate stability in a simulated physiological environment.
Experimental Workflow Visualization
Caption: Experimental workflow for comparative stability assessment.
Detailed Experimental Protocol
Objective: To quantitatively compare the stability of thioether and disulfide bonds formed from maleimide, haloacetamide, and pyridyl disulfide reagents in the presence of a physiological thiol.
Materials:
-
Model protein with a single accessible cysteine residue (e.g., a cysteine-engineered antibody fragment).
-
Maleimide-functionalized payload.
-
Bromoacetamide-functionalized payload.
-
Pyridyl disulfide-functionalized payload.
-
Phosphate-buffered saline (PBS), pH 7.4, degassed.
-
Glutathione (GSH).
-
Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Reverse-phase HPLC (RP-HPLC) system with a C18 column.
-
Mass spectrometer (optional, for peak identification).
Procedure:
-
Conjugate Preparation:
-
Dissolve the model protein in degassed PBS, pH 7.4.
-
Separately, prepare stock solutions of the maleimide, bromoacetamide, and pyridyl disulfide payloads in a suitable organic solvent (e.g., DMSO).
-
Add a 5-10 molar excess of each payload to separate aliquots of the protein solution.
-
Allow the reactions to proceed at room temperature for 2 hours (maleimide) or 4-6 hours (bromoacetamide and pyridyl disulfide), or until completion as monitored by a suitable method.
-
Purify each conjugate using size-exclusion chromatography or dialysis to remove unreacted payload and reagents.
-
Characterize the purified conjugates to determine the drug-to-protein ratio.
-
-
Thiol Exchange Stability Assay:
-
Dilute each purified conjugate to a final concentration of 1 mg/mL in PBS, pH 7.4.
-
Prepare a stock solution of GSH in PBS, pH 7.4.
-
Initiate the stability study by adding GSH to each conjugate solution to a final concentration of 5 mM.
-
Incubate the reaction mixtures at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each reaction mixture.
-
-
Sample Analysis:
-
Immediately quench the reaction by adding an equal volume of the quenching solution to the aliquot.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by RP-HPLC. Use a gradient of water and ACN (both containing 0.1% TFA) to separate the intact conjugate from the released payload and other species.
-
Monitor the absorbance at a wavelength appropriate for the payload.
-
Integrate the peak area corresponding to the intact conjugate at each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 time point.
-
Plot the percentage of intact conjugate versus time for each of the three linkage types.
-
From the degradation curves, calculate the half-life (t½) of each conjugate under these conditions.
-
Expert Insights and Recommendations
As a Senior Application Scientist, my recommendation is to select the conjugation chemistry that aligns with the desired in vivo behavior of your bioconjugate.
-
For applications requiring maximal stability and a long circulatory half-life , such as non-cleavable ADCs, haloacetamide chemistry is the superior choice .[1][4][5] The irreversible nature of the thioether bond provides the necessary robustness to minimize premature drug release.
-
When rapid and highly selective conjugation is paramount, and a degree of instability can be tolerated or mitigated, traditional maleimide chemistry remains a viable option. For therapeutic applications, it is crucial to consider next-generation maleimides that promote rapid hydrolysis of the thiosuccinimide ring to achieve a more stable final product.[2]
-
For bioconjugates designed for intracellular payload release , where cleavage in the reducing environment of the cell is the intended mechanism of action, pyridyl disulfide chemistry is the logical choice .[7] However, careful optimization of the disulfide bond's steric and electronic environment is necessary to balance intracellular cleavage with sufficient stability in circulation.
Conclusion
The stability of the linkage in a bioconjugate is not a feature to be overlooked; it is a critical design parameter that dictates the therapeutic window and overall success of the molecule. While maleimides offer a convenient and rapid method for thiol-specific conjugation, their inherent instability necessitates careful consideration and often the use of next-generation reagents. Haloacetamides provide a robust and stable alternative for applications demanding a permanent linkage. Pyridyl disulfides, on the other hand, offer a strategically cleavable bond for controlled payload release. By understanding the underlying chemistry and empirically assessing the stability of different linkages, researchers can make informed decisions to develop safer and more effective bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of analytical methods for characterizing 1-(Bromoacetyl)piperidine adducts
An In-Depth Comparative Guide to Analytical Methods for Characterizing 1-(Bromoacetyl)piperidine Adducts
Authored by a Senior Application Scientist
This guide provides a comprehensive, side-by-side comparison of the principal analytical techniques used to characterize this compound adducts: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). We will move beyond mere procedural lists to explore the causality behind methodological choices, offering field-proven insights to guide researchers in selecting the optimal strategy for their specific objectives.
Mass Spectrometry: The Workhorse for Adduct Identification and Localization
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the foremost technique for identifying protein adducts within complex biological mixtures.[4][5] Its exceptional sensitivity and ability to provide precise mass information make it ideal for detecting and localizing modifications on proteins and peptides.
Expertise & Causality: Why MS Dominates
The power of MS in this context lies in its ability to detect the specific mass shift imparted by the covalent modification. The reaction of this compound with a cysteine residue involves the displacement of the bromine atom and the loss of a proton from the cysteine thiol, resulting in the addition of an acetylpiperidine group (C₇H₁₂NO). This corresponds to a monoisotopic mass increase of 126.0917 Da .
In a typical "bottom-up" proteomics workflow, the adducted protein is enzymatically digested (e.g., with trypsin) into a complex mixture of peptides.[6] LC-MS/MS analysis of this digest allows for the identification of peptides that exhibit this characteristic +126.0917 Da mass shift. Subsequent fragmentation of these modified peptides via tandem MS (MS/MS) provides sequence information, enabling the precise localization of the modification to a specific cysteine residue. The fragmentation pattern itself can yield signature ions that further confirm the identity of the adduct.[7][8][9]
Experimental Protocol: LC-MS/MS Peptide Mapping Workflow
This protocol outlines a self-validating system for identifying this compound adducts on a target protein.
-
Sample Preparation (Denaturation, Reduction, Alkylation, and Digestion):
-
Denaturation: Solubilize ~50 µg of the protein sample in 20 µL of a solution containing 8 M urea. This step unfolds the protein, ensuring all residues are accessible.
-
Reduction (Optional but Recommended): Add a reducing agent like 10 mM dithiothreitol (DTT) and incubate for 1 hour at 37°C. This reduces all disulfide bonds.
-
Alkylation of Non-Target Cysteines: Add 55 mM iodoacetamide (IAM) and incubate for 45 minutes in the dark at room temperature.[10] This step is critical: it blocks all unmodified cysteines, preventing them from reacting with any residual bromoacetyl reagent or forming disulfide bonds, thus ensuring that any observed adducts are from the intended reaction.
-
Buffer Exchange & Digestion: Dilute the sample 5-fold with 50 mM ammonium bicarbonate to lower the urea concentration to below 1.6 M. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[6]
-
Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 0.1%.[1] Clean up the peptide mixture using a C18 desalting column to remove salts and detergents that interfere with MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Resuspend the dried peptides in 0.1% formic acid in water. Inject the sample onto a C18 reversed-phase column (e.g., 2.1 mm x 100 mm). Elute the peptides using a gradient of 2% to 40% acetonitrile (containing 0.1% formic acid) over 60 minutes at a flow rate of 0.2 mL/min.[6][11]
-
Mass Spectrometry: Analyze the eluting peptides on a high-resolution mass spectrometer.
-
MS1 Scan: Acquire full scan mass spectra over a range of 350-1500 m/z to detect precursor ions of the peptides.
-
MS2 Scan (Data-Dependent Acquisition): Automatically select the top 10 most intense precursor ions from the MS1 scan for fragmentation (e.g., using collision-induced dissociation). The key is to include the expected mass of the adducted peptides in the precursor selection list.
-
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the protein sequence database using software capable of searching for unspecified modifications or by specifying a variable modification of +126.0917 Da on cysteine residues.[9]
-
Data Presentation: Expected MS Results
| Parameter | Unmodified Peptide (e.g., VVCGER) | Adducted Peptide (VVC(-AcPip)GER) |
| Monoisotopic Mass | 678.32 Da | 804.41 Da |
| Observed Mass Shift | N/A | +126.09 Da |
| Charge State (z=2) | 340.16 m/z | 403.21 m/z |
| Key MS/MS Fragments | Standard b- and y-ion series | b- and y-ion series with one ion showing a +126.09 Da shift |
Visualization: LC-MS/MS Workflow
Caption: Workflow for identifying this compound adducts via LC-MS/MS.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
While MS excels at identification, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, high-resolution structural characterization of a molecule.[12] For this compound adducts, NMR can unambiguously confirm the covalent linkage and provide insights into the conformation of the piperidine moiety.
Expertise & Causality: Why and When to Use NMR
NMR is unparalleled for structural proof. It is the only technique that directly probes the chemical environment of each atom in the structure. The primary drawback is its inherently lower sensitivity compared to MS, requiring significantly more, and highly purified, sample (typically in the high microgram to milligram range). Therefore, NMR is not used for screening complex mixtures but is instead employed to characterize a purified model adduct, such as the reagent reacted with a single amino acid (e.g., N-acetyl-cysteine) or a small, purified peptide.
Key NMR experiments like 1H, 13C, and 2D-HSQC can reveal characteristic signals of the piperidine ring protons and carbons, which will be distinct from the free reagent.[13][14] The appearance of correlations between the peptide backbone and the acetylpiperidine moiety in 2D-NOESY or HMBC experiments provides incontrovertible proof of the covalent bond.
Experimental Protocol: NMR Analysis of a Model Adduct
-
Adduct Synthesis & Purification:
-
React this compound with a 1.1 molar equivalent of N-acetyl-L-cysteine in a neutral buffer (e.g., phosphate buffer, pH 7.4) overnight at room temperature.
-
Purify the resulting adduct using preparative reversed-phase HPLC to achieve >98% purity.
-
Lyophilize the pure fraction to obtain a solid powder.
-
-
NMR Sample Preparation:
-
Dissolve 1-5 mg of the purified adduct in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire 1D ¹H and ¹³C spectra.
-
Acquire 2D correlation spectra such as COSY (to identify proton-proton couplings within the piperidine ring) and HSQC (to correlate protons directly to their attached carbons).[13]
-
Data Presentation: Characteristic NMR Chemical Shifts
| Nucleus | Free Piperidine (in CDCl₃)[15][16] | This compound Adduct (Approx. Expected) |
| ¹H (ppm) | ~2.79 (α-protons), ~1.55 (β, γ-protons) | ~3.4-3.6 (α-protons), ~1.5-1.7 (β, γ-protons), ~3.2 (S-CH₂) |
| ¹³C (ppm) | ~47 (α-carbons), ~26 (β-carbon), ~24 (γ-carbon) | ~45-48 (α-carbons), ~25-27 (β-carbons), ~23-25 (γ-carbon), ~35 (S-CH₂), ~170 (C=O) |
Visualization: Structural Information from NMR
Caption: NMR spectroscopy provides unambiguous confirmation of adduct structure.
Chromatographic Separation: Quantifying Adduction and Purity
Chromatographic techniques, primarily reversed-phase HPLC, are fundamental for both the analysis and purification of this compound adducts.[17] While it is the separation component of LC-MS, HPLC with UV detection is a powerful standalone method for assessing reaction completion, purity, and stability.
Expertise & Causality: The Role of Separation
The addition of the acetylpiperidine moiety to a peptide or protein significantly increases its hydrophobicity. In reversed-phase HPLC, which separates molecules based on their hydrophobicity, the adducted species will be retained more strongly on the nonpolar stationary phase (like C18) than its unmodified precursor.[18] This results in a longer retention time, allowing for clear separation of the product from the starting material. By integrating the peak areas in the chromatogram (typically detected by UV absorbance at 214 nm for the peptide backbone), one can accurately quantify the extent of the reaction.
Method development may require optimization. For some piperidine derivatives, peak tailing or splitting can occur due to interactions with residual silanols on the column or due to different ionization states.[19] This can often be mitigated by adjusting the mobile phase pH or using a different column chemistry.[19]
Experimental Protocol: HPLC Method for Adduct Analysis
-
System Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detector: UV-Vis detector set to 214 nm.
-
-
Method Execution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the reaction mixture sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile and record the chromatogram.
-
-
Analysis:
-
Identify the peaks corresponding to the unmodified starting material and the more hydrophobic (later eluting) adducted product.
-
Integrate the peak areas to determine the percentage conversion and purity of the adduct.
-
Data Presentation: Comparative HPLC Retention
| Compound | Retention Time (min) | Rationale |
| Unmodified Peptide | 12.5 | More polar, elutes earlier. |
| Adducted Peptide | 18.2 | Increased hydrophobicity from the acetylpiperidine moiety leads to stronger interaction with the C18 stationary phase and later elution. |
Visualization: Principle of HPLC Separation
References
- 1. benchchem.com [benchchem.com]
- 2. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and quantitation of protein adducts using mass spectrometry [repository.arizona.edu]
- 8. Characterization and quantitation of protein adducts using mass spectrometry [arizona.aws.openrepository.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. Processes | Special Issue : Applications of Chromatographic Separation Techniques in Food and Chemistry [mdpi.com]
- 18. Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Characterizing Off-Target Effects of 1-(Bromoacetyl)piperidine
A Comparative Framework for Ensuring Target Specificity in Cell-Based Assays
In the landscape of chemical biology and drug discovery, covalent inhibitors are powerful tools for interrogating protein function and developing novel therapeutics.[1][2] Among the various electrophilic warheads used to achieve covalent modification, the α-haloacetamide moiety, present in compounds like 1-(bromoacetyl)piperidine, is frequently employed due to its reactivity towards nucleophilic amino acid residues, particularly cysteine.[3][4] However, this reactivity also presents a significant challenge: the potential for off-target modifications, which can lead to cellular toxicity and confound experimental results.[1][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the off-target effects of this compound in cell-based assays. We will present a multi-pronged experimental approach, comparing the effects of this reactive compound with a non-reactive structural analog, N-acetylpiperidine. This direct comparison is crucial for distinguishing between specific, covalent-dependent effects and non-specific effects related to the core piperidine scaffold.
The Importance of a Non-Reactive Control
To rigorously assess the effects stemming from the reactive bromoacetyl group, a proper control is indispensable. For this purpose, we have selected N-acetylpiperidine . This compound retains the piperidine core structure of this compound but lacks the electrophilic bromine atom, rendering it incapable of forming covalent bonds with proteins under physiological conditions.[6][7][8][9][10] Any cellular phenotype observed with this compound but not with N-acetylpiperidine can be more confidently attributed to covalent modification.
| Compound | Structure | Key Feature | Role in this Guide |
| This compound | Chemical structure of this compound | Contains a reactive bromoacetyl group | The compound of interest, to be evaluated for off-target effects |
| N-Acetylpiperidine | Chemical structure of N-Acetylpiperidine | Lacks the reactive bromine atom | Non-reactive control for distinguishing covalent vs. non-covalent effects |
A Multi-Assay Strategy for Comprehensive Off-Target Profiling
A single assay is insufficient to fully characterize the off-target profile of a reactive compound. Therefore, we advocate for a tiered approach that combines a global assessment of cytotoxicity with a detailed proteome-wide identification of covalent targets and validation of engagement with a putative target.
Figure 1: A tiered experimental workflow for evaluating off-target effects.
Tier 1: Assessing Global Cytotoxicity
The first step in evaluating any new compound is to determine its general toxicity to cells. This provides a crucial concentration range for subsequent, more targeted experiments, ensuring that observed effects are not simply a consequence of widespread cell death.
Recommended Assays:
-
MTT Assay: Measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[11]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[12]
Experimental Design:
A dose-response study should be performed for both this compound and N-acetylpiperidine across a wide range of concentrations.
Hypothetical Data:
| Compound | EC50 (µM) in HEK293T cells (48h) |
| This compound | 25 |
| N-Acetylpiperidine | > 200 |
The expected outcome is that this compound will exhibit significantly higher cytotoxicity than N-acetylpiperidine, as covalent modification of numerous proteins is likely to disrupt essential cellular functions. The high EC50 for N-acetylpiperidine would suggest that the piperidine scaffold itself is well-tolerated by cells.
Tier 2: Unbiased Identification of Covalent Targets via Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to identify the protein targets of covalent inhibitors in a complex biological system.[5][13][14] In a competitive ABPP experiment, cells are treated with the compound of interest, followed by labeling with a broad-spectrum cysteine-reactive probe. Proteins that are covalently modified by the test compound will be unavailable to react with the probe, leading to a decrease in their signal upon analysis by mass spectrometry.
Figure 2: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Hypothetical ABPP Results:
| Protein Target | Function | Fold Change (this compound vs. Control) |
| Keap1 | Sensor of oxidative stress, regulator of Nrf2 | -4.2 |
| GAPDH | Glycolytic enzyme | -3.8 |
| Protein Disulfide Isomerase | Enzyme involved in protein folding | -3.1 |
| Peroxiredoxin-1 | Antioxidant enzyme | -2.5 |
The results of the ABPP experiment are expected to reveal a list of proteins that are significantly less labeled by the probe in the presence of this compound, indicating that they are direct covalent targets. In contrast, treatment with N-acetylpiperidine should not result in a significant decrease in probe labeling for any protein.
Tier 3: Validating Target Engagement and Downstream Signaling
Once potential off-targets are identified through ABPP, it is essential to validate these findings and investigate the functional consequences of target engagement. Western blotting is a widely used technique for this purpose.[13]
For this guide, we will use the hypothetical top hit from our ABPP analysis, Keap1, as an example. Keap1 is a key regulator of the Nrf2 antioxidant response pathway.[15] Covalent modification of reactive cysteines on Keap1 by electrophiles leads to the stabilization and nuclear translocation of Nrf2, followed by the upregulation of antioxidant response element (ARE)-driven genes.
Experimental Workflow:
-
Treat cells with sub-lethal concentrations of this compound and N-acetylpiperidine, as determined by the cytotoxicity assays.
-
Prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Keap1, Nrf2, and a downstream target of Nrf2, such as NQO1. An antibody against a housekeeping protein (e.g., β-actin) should be used as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using chemiluminescence.
Figure 3: General workflow for Western blot analysis.
Expected Western Blot Results:
Treatment with this compound is expected to show no change in the total levels of Keap1 but a significant increase in the levels of Nrf2 and its downstream target, NQO1. This would indicate that the covalent modification of Keap1 by this compound disrupts its ability to target Nrf2 for degradation, leading to the activation of the Nrf2 pathway. In contrast, treatment with N-acetylpiperidine should not produce any significant changes in the levels of these proteins.
Detailed Experimental Protocols
MTT Cytotoxicity Assay
-
Seed HEK293T cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and N-acetylpiperidine in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the EC50 values.
Competitive Activity-Based Protein Profiling (ABPP)
-
Culture HEK293T cells to ~80% confluency.
-
Treat the cells with this compound (at a concentration below its EC50) or N-acetylpiperidine for 4 hours.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a buffer compatible with ABPP (e.g., RIPA buffer without reducing agents).
-
Determine the protein concentration of the lysates using a BCA assay.
-
Incubate the lysates with a cysteine-reactive probe (e.g., iodoacetamide-alkyne) for 1 hour at room temperature.
-
Perform a click chemistry reaction to attach a biotin-azide tag to the probe-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the enriched proteins and perform an on-bead tryptic digest.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the proteins in each sample and determine the fold change in probe labeling between the compound-treated and control samples.
Western Blot Analysis of the Keap1-Nrf2 Pathway
-
Seed HEK293T cells in 6-well plates and grow to ~80% confluency.
-
Treat the cells with a sub-lethal concentration of this compound or N-acetylpiperidine for 6 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Keap1, Nrf2, NQO1, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control.
Conclusion
The evaluation of off-target effects is a critical component of the preclinical assessment of any new chemical probe or drug candidate, especially for covalent inhibitors. The multi-tiered approach described in this guide, which combines cytotoxicity assays, unbiased proteomic profiling, and targeted validation, provides a robust framework for characterizing the cellular selectivity of this compound. By employing a non-reactive control like N-acetylpiperidine, researchers can confidently dissect the specific consequences of covalent modification from other pharmacological effects. This systematic evaluation will ultimately lead to more reliable experimental data and the development of safer and more effective chemical tools and therapeutics.
References
- 1. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 2. Frontiers | ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context [frontiersin.org]
- 3. precisepeg.com [precisepeg.com]
- 4. Applications of Reactive Cysteine Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scbt.com [scbt.com]
- 8. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-ACETYLPIPERIDINE | 618-42-8 [chemicalbook.com]
- 10. Piperidine, 1-acetyl- [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. Novel piperidine derivatives: inhibitory properties towards cytochrome P450 isoforms, and cytoprotective and cytotoxic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide: Validating 1-(Bromoacetyl)piperidine Binding Sites with Isotopic Labeling
For researchers, scientists, and drug development professionals, the validation of a drug's binding site is a cornerstone of its development pipeline. For covalent inhibitors like 1-(Bromoacetyl)piperidine, this process transcends simple affinity measurements; it demands definitive proof of the specific amino acid residues being modified. Misidentification of a target can lead to wasted resources and potential safety liabilities. This guide provides an in-depth comparison of isotopic labeling strategies coupled with mass spectrometry, offering a robust framework for validating the binding sites of this compound with high scientific integrity.
The Challenge: Pinpointing a Covalent Handshake
This compound belongs to the class of α-haloacetyl compounds, which are electrophilic "warheads" designed to form a permanent, covalent bond with nucleophilic residues on a protein target.[1][2] The piperidine moiety can enhance druggability by improving pharmacokinetic properties.[3] The primary nucleophile targeted by such warheads is the thiol group of cysteine, one of the least abundant but most reactive amino acids, often found in functionally critical protein sites like enzyme active sites or allosteric pockets.[1][2]
The central challenge is to prove that this "covalent handshake" occurs at the intended target site and to simultaneously survey the entire proteome for unintended, off-target interactions. Mass spectrometry (MS)-based proteomics is the definitive tool for this, allowing for the precise identification of modification sites.[4][5][6] Isotopic labeling introduces a quantitative dimension, transforming the experiment from a simple identification task into a powerful validation system.[7][8]
Caption: Covalent modification of a cysteine residue by this compound.
Comparing Isotopic Labeling Strategies for Target Validation
The choice of isotopic labeling method is a critical experimental design decision. Each technique offers distinct advantages and is suited for different experimental contexts. The three predominant methods are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isotope-Coded Affinity Tags (ICAT), and Tandem Mass Tags (TMT).
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | ICAT (Isotope-Coded Affinity Tag) | TMT (Tandem Mass Tag) |
| Labeling Principle | Metabolic (in vivo) . Cells incorporate "heavy" amino acids (e.g., ¹³C₆-Lys, ¹³C₆-Arg) during protein synthesis.[9][10][11] | Chemical (in vitro) . A reagent with a "light" or "heavy" isotope-coded linker specifically reacts with cysteine residues.[12][13][14] | Chemical (in vitro) . Isobaric tags with identical mass react with primary amines (N-terminus, Lys). Reporter ions of different masses are generated upon fragmentation.[15][16][17] |
| Pros for This Topic | - High accuracy; labeling occurs before cell lysis, minimizing sample handling errors.[9][18] - Global proteome coverage. | - Directly probes the most likely target residue (cysteine) , simplifying the resulting peptide mixture.[12][19] - Affinity tag (biotin) allows for enrichment of labeled peptides, increasing sensitivity.[20] | - High multiplexing capability (up to 18 samples or more), ideal for dose-response or time-course studies.[15][21] - Good proteome coverage. |
| Cons for This Topic | - Only applicable to live, dividing cells.[11] - Requires multiple cell doublings for full incorporation.[18] - Does not inherently simplify the proteome to cysteine-containing peptides. | - Only cysteine-containing peptides are analyzed , potentially missing other off-target modifications or proteins without cysteines.[12][14] - Limited multiplexing (typically 2 samples). | - Does not specifically target cysteines; requires more complex data analysis to find the specific site of modification. - Potential for ratio compression in MS2-based quantification. |
| Best Fit | Good for assessing global proteome changes in response to treatment in a cell model. | Excellent for a competitive binding assay to specifically validate cysteine binding sites. | Excellent for comparing multiple treatment conditions (e.g., different concentrations of inhibitor) simultaneously. |
For validating the specific binding sites of a cysteine-reactive compound like this compound, a competitive profiling experiment using a cysteine-specific chemical labeling strategy, such as ICAT, is the most direct and powerful approach. It focuses the analytical power of the mass spectrometer directly on the peptides of interest.
Experimental Design: Competitive Profiling Workflow
The logic of a competitive experiment is to use the covalent inhibitor to "block" the binding of an isotopic chemical probe. If this compound binds to a specific cysteine, that cysteine will be unavailable to react with the subsequent addition of a "heavy" isotopic tag. By comparing this to a control sample where a "light" tag is used without prior inhibitor treatment, we can pinpoint the binding site with high confidence.
Caption: Workflow for competitive isotopic labeling to validate binding sites.
Detailed Experimental Protocol: A Self-Validating System
This protocol outlines a competitive experiment using a cysteine-reactive, isotope-coded chemical labeling strategy.
1. Protein Sample Preparation
-
Rationale: To obtain a soluble and denatured proteome where all potential binding sites are accessible.
-
Harvest cells or tissue and lyse in a suitable buffer (e.g., 8M Urea, 50 mM Tris-HCl, pH 8.0) containing protease and phosphatase inhibitors.
-
Sonicate or homogenize to ensure complete lysis and shear nucleic acids.
-
Clarify the lysate by centrifugation at >14,000 x g for 20 minutes at 4°C.
-
Quantify the protein concentration of the supernatant using a compatible assay (e.g., BCA assay). Aliquot into two equal protein amounts for the control and experimental samples.
2. Reduction and Competitive Labeling
-
Rationale: To reduce disulfide bonds, making all cysteines available, and then allow the inhibitor to bind to its specific targets in the experimental sample.
-
Reduce disulfide bonds in both samples by adding Dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 1 hour at 37°C.
-
To the Experimental Sample , add this compound to the desired final concentration (e.g., 10-fold molar excess over protein).
-
To the Control Sample , add an equal volume of vehicle (e.g., DMSO).
-
Incubate both samples for 1-2 hours at room temperature to allow for covalent modification.
3. Differential Isotopic Labeling
-
Rationale: To label the remaining, unblocked cysteine residues with "light" and "heavy" isotopic tags for relative quantification.
-
To the Control Sample , add the "light" isotope-coded, cysteine-reactive probe (e.g., light ICAT reagent) in excess.
-
To the Experimental Sample , add the "heavy" isotope-coded, cysteine-reactive probe (e.g., heavy ICAT reagent) in the same excess.
-
Incubate both samples for 1 hour at 37°C in the dark.
-
Quench the labeling reaction by adding excess DTT or another thiol-containing compound.
4. Sample Pooling and Proteolytic Digestion
-
Rationale: Combining samples before digestion minimizes downstream technical variability. Digestion creates peptides of a suitable size for MS analysis.
-
Combine the "light" and "heavy" labeled samples in a 1:1 protein ratio.
-
Dilute the urea concentration to <2M with a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
5. Peptide Cleanup and Affinity Purification
-
Rationale: To remove interfering substances and enrich for the tagged peptides, which represent a small fraction of the total peptide population.
-
Acidify the digest with trifluoroacetic acid (TFA) to pH <3 and desalt using a C18 solid-phase extraction (SPE) cartridge.
-
If using a biotin-tagged probe (like ICAT), perform affinity purification using streptavidin-coated beads to isolate the labeled peptides.[20]
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the captured peptides, often by cleaving a linker in the isotopic tag or by using a harsh denaturant.
-
Perform a final desalting step on the enriched peptides.
6. LC-MS/MS Analysis
-
Rationale: To separate the complex peptide mixture and acquire high-resolution mass spectra for identification and quantification.
-
Analyze the final peptide sample using a high-resolution Orbitrap or TOF mass spectrometer coupled to a nano-flow liquid chromatography (LC) system.
-
Use a data-dependent acquisition (DDA) method, where the instrument cycles between a full MS1 scan (to detect peptide precursors) and multiple MS2 scans (to fragment the most intense precursors for sequencing).
Data Analysis and Interpretation
The final step is to translate the raw MS data into biological insight. Specialized software (e.g., MaxQuant, Proteome Discoverer) is used to identify peptides by matching MS2 spectra against a protein database and to quantify the peak areas of the "light" and "heavy" isotopic pairs in the MS1 scan.
The key output is the ratio of the light/heavy peak intensities for each identified cysteine-containing peptide.
-
Ratio ≈ 1: The light and heavy probes labeled this peptide equally, meaning this compound did not bind to this cysteine.
-
Ratio >> 1 (e.g., >3): The light probe labeled this peptide far more efficiently than the heavy probe. This indicates that in the experimental sample, this compound blocked the cysteine, preventing the heavy probe from binding. This is a validated binding site .
Hypothetical Data Output:
| Protein | Peptide Sequence | Light/Heavy Ratio | Interpretation |
| Target Kinase X | VGFC HLSGAK | 15.8 | Validated On-Target Binding Site |
| Target Kinase X | YLIC DEIVR | 1.1 | Non-target cysteine on primary protein |
| GAPDH | TGVC TPLDDR | 1.2 | No interaction |
| HSP90 | DITC SELEEK | 8.2 | Potential Off-Target Site |
| Albumin | ALVLIAFAQYLQQC PFEDHVK | 0.9 | No interaction |
| Denotes the cysteine residue labeled by the probe. |
Conclusion
Validating the binding site of a covalent inhibitor is a non-negotiable step in modern drug discovery. Isotopic labeling, particularly when applied in a competitive profiling workflow, provides an exquisitely precise and robust system for this task. By directly comparing a treated versus an untreated state within a single mass spectrometry run, this approach minimizes experimental variability and delivers high-confidence identification of both on-target and off-target modification sites. For a cysteine-reactive compound like this compound, a strategy centered on cysteine-specific chemical probes offers the most direct path to validation, providing the critical data needed to advance a compound with a clear understanding of its molecular mechanism of action.
References
- 1. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]
- 10. chempep.com [chempep.com]
- 11. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isotope-coded affinity tag - Wikipedia [en.wikipedia.org]
- 13. The Isotope-Coded Affinity Tag Method for Quantitative Protein Profile Comparison and Relative Quantitation of Cysteine Redox Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ICAT (Isotope-coded affinity-tag-based protein profiling) | Proteomics [medicine.yale.edu]
- 15. A Comprehensive Overview of Tandem Mass Tag (TMT)-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Isobaric labeling - Wikipedia [en.wikipedia.org]
- 17. Tandem mass tag - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. archive.nptel.ac.in [archive.nptel.ac.in]
- 21. Tandem Mass Tag Systems | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
Mastering the Safe Disposal of 1-(Bromoacetyl)piperidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling highly reactive reagents like 1-(Bromoacetyl)piperidine (CAS No. 1796-25-4) demands not only a thorough understanding of its chemical properties but also a rigorous and validated protocol for its disposal. This guide provides an in-depth, step-by-step methodology for the safe neutralization and disposal of this compound, moving beyond generic advice to offer actionable, field-proven insights. Our commitment is to empower you with the knowledge to manage laboratory waste responsibly, ensuring the safety of your team and the environment.
Hazard Assessment and Risk Mitigation: Understanding the "Why"
This compound is an α-halo ketone, a class of compounds recognized for their utility as alkylating agents in organic synthesis. This reactivity, however, is also the source of their primary hazards. The molecule combines the hazardous characteristics of an activated alkyl halide with the pharmacological properties associated with the piperidine moiety.
Primary Hazards:
-
Serious Eye Irritation: Causes significant eye irritation upon contact[1][2].
-
Lachrymatory Properties: As with many α-halo ketones, it can cause tearing and irritation to the respiratory tract.
-
Skin Irritation: Can cause skin irritation upon prolonged or repeated contact.
The core principle behind the disposal of this compound is the chemical conversion of the reactive α-bromoacetyl group into a less hazardous, more stable functional group. The carbon-bromine bond is susceptible to nucleophilic attack, and this reactivity is the key to its safe degradation.
Disposal Philosophy: The primary goal is to hydrolyze the bromoacetyl group under controlled basic conditions. This process will displace the bromide ion and ultimately lead to the formation of non-hazardous, water-soluble salts that can be disposed of according to institutional and local regulations.
Essential Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, a thorough review of safety protocols is mandatory. All handling and disposal steps must be conducted within a certified chemical fume hood to mitigate inhalation risks. An emergency eyewash and safety shower must be readily accessible.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the chemical and the neutralizing solution, and mitigates the effects of its lachrymatory properties. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact with the irritant compound. |
| Body Protection | A flame-resistant lab coat and closed-toe shoes. | Protects against accidental spills and splashes. |
Step-by-Step Disposal Protocol for this compound
This protocol is designed for the safe neutralization of small quantities (typically < 10 grams) of this compound. The core of this procedure is a controlled hydrolysis reaction using a weak base, sodium bicarbonate, to neutralize the acidic byproducts and facilitate the degradation of the α-halo ketone.
Materials Required:
-
This compound for disposal
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol or Acetone (as a solvent)
-
Large glass beaker (at least 10 times the volume of the neutralization solution)
-
Magnetic stir bar and stir plate
-
Ice bath
-
pH paper or a calibrated pH meter
-
Dropping funnel or pipette
Procedural Workflow Diagram:
Caption: Workflow for the safe disposal of this compound.
Detailed Procedure:
-
Prepare the Neutralizing Solution: In a large beaker, prepare a 5% (w/v) aqueous solution of sodium bicarbonate. A good rule of thumb is to use at least 100 mL of this solution for every 1 gram of this compound to be neutralized. This ensures a sufficient excess of the base.
-
Dissolve the Solid Waste: Since this compound is a solid, it must be dissolved before neutralization to ensure a controlled reaction. In a separate, smaller beaker, dissolve the this compound in a minimal amount of a water-miscible organic solvent such as ethanol or acetone.
-
Cool the Neutralizing Solution: Place the beaker containing the sodium bicarbonate solution into an ice bath and begin stirring with a magnetic stir bar. Allow the solution to cool to below 15°C. This is crucial for controlling the exotherm of the reaction.
-
Controlled Addition: Slowly add the dissolved this compound solution to the cold, stirring sodium bicarbonate solution dropwise using a pipette or dropping funnel. Monitor the reaction for any signs of excessive gas evolution or temperature increase. If the reaction becomes too vigorous, pause the addition until it subsides.
-
Reaction and Stirring: Once the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes. Then, remove the ice bath and let the solution slowly warm to room temperature while continuing to stir for a minimum of 2 hours. This extended stirring ensures the complete hydrolysis of the bromoacetyl group.
-
pH Verification: After the stirring period, check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be in the neutral range of 6 to 8. If the solution is still acidic, add more 5% sodium bicarbonate solution until the target pH is achieved. If it is too basic, it can be neutralized with a dilute acid like citric acid.
-
Final Disposal: Once the pH is confirmed to be neutral, the solution can typically be poured down the sanitary sewer with a large volume of running water (at least a 20-fold excess of water). Crucially, always consult your institution's specific guidelines and local regulations for aqueous waste disposal. The resulting solution contains sodium bromide, piperidine-derived organic salts, and the solvent used for dissolution. Piperidine itself is miscible with water and, in small, neutralized quantities, is generally acceptable for drain disposal, but institutional policies must be followed.
-
Container Decontamination: The empty this compound container must be decontaminated. Rinse the container three times with the solvent used for dissolution (ethanol or acetone), adding the rinsate to the neutralization reaction. Then, rinse the container with soap and water before disposal or recycling.
Causality and Scientific Rationale
The choice of a weak base like sodium bicarbonate is deliberate. A strong base, such as sodium hydroxide, could potentially lead to a more vigorous, exothermic, and difficult-to-control reaction. Furthermore, strong bases could promote side reactions. Sodium bicarbonate is effective at neutralizing the hydrobromic acid that is a byproduct of the hydrolysis, driving the reaction to completion without introducing unnecessary hazards.
The use of an ice bath is a critical control measure. The hydrolysis of the bromoacetyl group is an exothermic process. By keeping the reaction temperature low, the rate of reaction is controlled, preventing a runaway reaction that could cause splashing of the corrosive mixture and the release of hazardous vapors.
Conclusion: Fostering a Culture of Safety
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By moving beyond mere compliance and understanding the chemical principles that underpin these disposal protocols, we can cultivate a safer and more sustainable research environment. This detailed guide for the disposal of this compound serves as a practical tool for laboratory professionals, reinforcing the principle that meticulous planning and execution are paramount from the beginning of an experiment to the final disposal of its byproducts.
References
A Senior Application Scientist's Guide to Handling 1-(Bromoacetyl)piperidine
Welcome to your definitive guide on the safe handling of 1-(Bromoacetyl)piperidine. As researchers dedicated to advancing science, our most critical instrument is a safe laboratory environment. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety protocol. My aim is to equip you with the expertise to not only follow procedures but to understand them, creating a self-validating system of safety for every experiment.
This compound is a valuable reagent, but its utility is matched by its hazards. It is classified as an acute oral toxicant and a serious eye irritant.[1][2] Functionally, it is both a potent lachrymator—a substance that causes intense eye pain and tearing—and a reactive alkylating agent.[3][4] Understanding these dual hazards is the bedrock of its safe handling.
Part 1: Hazard Assessment – The 'Why' Behind the 'What'
Before handling any chemical, a thorough risk assessment is paramount. This compound presents two primary, immediate risks:
-
Lachrymatory Effects: Upon exposure to vapors, it causes immediate and severe irritation to the eyes and respiratory tract.[3][4] This is not merely an inconvenience; it can be incapacitating, leading to secondary accidents like spills or uncontrolled reactions. The rapid onset of symptoms is a key reason why all handling must occur within a certified chemical fume hood.[3]
-
Alkylation Reactivity: The bromoacetyl group is a powerful electrophile. This makes it an excellent synthetic tool but also means it can readily react with biological nucleophiles, such as the amino and thiol groups found in proteins and DNA. Skin contact can lead to irritation, burns, and sensitization. The long-term effects of exposure to alkylating agents are a significant concern, reinforcing the need for stringent barrier protection.
Part 2: The Core PPE Ensemble
Your Personal Protective Equipment (PPE) is your last and most personal line of defense. The selection and use of PPE must directly address the specific hazards of this compound.
| PPE Component | Specification | Rationale & Field Notes |
| Eye & Face Protection | ANSI Z87.1-rated splash goggles AND a full-face shield.[3][5] | Causality: The lachrymatory nature of this compound means vapors alone can cause severe eye irritation. Standard safety glasses are insufficient.[3] Splash goggles provide a seal against vapors and splashes. A face shield is mandatory to protect the entire face from splashes during transfers or in the event of a vessel failure. In our experience, this dual protection is non-negotiable. |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[6] | Causality: The primary risk to hands is dermal absorption and alkylation. A single glove can fail or be unknowingly perforated. Double-gloving provides a critical backup. The outer glove bears the brunt of any contamination and should be removed immediately after the task. The inner glove protects the skin during the doffing process. Always inspect gloves for integrity before use.[5] |
| Body Protection | Polyethylene-coated, disposable gown with long sleeves and knit cuffs. | Causality: Standard cotton lab coats are permeable and can absorb chemicals, holding them against the skin. A poly-coated gown provides a liquid-resistant barrier.[6][7] Ensure the cuffs are tucked under the outer glove to create a seamless barrier from fingertip to shoulder. |
| Footwear | Closed-toe, liquid-resistant leather or chemical-resistant shoes. | Causality: Spills can easily splash onto the floor. Open-toed shoes are never appropriate in a laboratory setting.[3] Shoe covers should be considered if there is a significant risk of floor contamination. |
| Respiratory Protection | Not typically required when used in a certified chemical fume hood. | Causality: The chemical fume hood is the primary engineering control.[3] However, for spill cleanup or if engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6] Ensure you are fit-tested as per your institution's EHS policy. |
Part 3: Operational Workflow – A Self-Validating Protocol
A safe protocol is one that has checks and balances built into every step. This workflow is designed to be a self-validating system, minimizing risk from preparation to disposal.
Step 1: Pre-Operational Setup
-
Fume Hood Verification: Confirm the chemical fume hood has a current certification sticker and the airflow monitor indicates it is functioning correctly.
-
Clear the Workspace: Ensure the fume hood is free of clutter. Only materials essential for the immediate procedure should be present.
-
Assemble Materials: Place all necessary reagents, glassware, and a dedicated waste container inside the hood before bringing in the this compound.
-
Don PPE: Put on all required PPE (gown, inner gloves, goggles, face shield) before handling the primary container. The outer gloves are donned just before the specific handling task begins.
Step 2: Handling and Dispensing
-
Work Within the Hood: All manipulations must be performed at least 6 inches inside the sash of a functioning fume hood.[3]
-
Grounding: If transferring large quantities of flammable solvents, ensure containers are properly grounded to prevent static discharge.
-
Controlled Dispensing: Use a syringe or cannula for liquid transfers. If weighing a solid, tare a sealed container, add the solid inside the hood, and re-seal before removing it to the balance. This minimizes vapor release.
-
Immediate Cleanup: Use a disposable pipette to immediately transfer any small drips or spills within the hood to your quenching solution or hazardous waste container.
Step 3: Decontamination and Doffing
The sequence of removing PPE is as critical as putting it on. An incorrect doffing procedure can lead to self-contamination.
Diagram: PPE Doffing Sequence A logical workflow for removing PPE to prevent cross-contamination.
Part 4: Emergency and Disposal Plans
Spill Response:
-
Minor Spill (in hood): Use an inert absorbent material (e.g., vermiculite or sand) to contain the spill.[5] Carefully collect the material with non-sparking tools and place it in a labeled hazardous waste container.[8] Decontaminate the area with a 5% sodium bicarbonate solution, followed by a water rinse.[8]
-
Major Spill (outside hood): Evacuate the area immediately. Alert laboratory personnel and your institution's EHS. Do not attempt to clean it up without appropriate respiratory protection and training.
Exposure Protocol:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing.[5][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.[10]
Waste Disposal:
-
Operational Waste: All items contaminated with this compound (gloves, pipette tips, absorbent paper) must be placed in a clearly labeled, sealed hazardous waste container.[2][8]
-
Bulk Waste/Quenching: Unused or waste quantities of this compound should be slowly added to a stirred, cold (ice bath) solution of 5% sodium bicarbonate to neutralize it via hydrolysis before disposal as aqueous hazardous waste.[8] Always check the final pH to ensure it is near neutral (6-8) before packaging for disposal.[8] All disposal must adhere to local, state, and federal regulations.[9]
By integrating this comprehensive safety framework into your daily operations, you build a culture of trust and scientific integrity that protects you, your colleagues, and the quality of your research.
References
- 1. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. workwearsolutions.net [workwearsolutions.net]
- 7. gerpac.eu [gerpac.eu]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
